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  • Product: 1-Piperidinepentanol
  • CAS: 2937-83-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Piperidinepentanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core basic properties of 1-Piperidinepentanol (CAS No: 2937-83-9), a versatile N-alky...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 1-Piperidinepentanol (CAS No: 2937-83-9), a versatile N-alkylated piperidine derivative. The document delves into its physicochemical characteristics, synthesis methodologies, and its emerging significance as a structural motif in medicinal chemistry and drug development, particularly for agents targeting the central nervous system. This guide is intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis and pharmaceutical development, offering insights into the causality behind experimental choices and providing a framework for its potential applications.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs and bioactive natural products.[1][2] Its prevalence stems from a combination of desirable physicochemical properties, including its ability to confer aqueous solubility, act as a hydrogen bond acceptor, and adopt specific three-dimensional conformations that are crucial for molecular recognition at biological targets.[3] The metabolic stability of the piperidine ring further enhances its "drug-like" characteristics.[3]

1-Piperidinepentanol, featuring a five-carbon alcohol side chain attached to the piperidine nitrogen, represents a key building block for the synthesis of more complex molecules. The presence of both a basic nitrogen atom and a terminal hydroxyl group offers two distinct points for chemical modification, making it a versatile precursor for creating diverse chemical libraries for drug screening. Notably, the structural characteristics of 1-Piperidinepentanol suggest its potential to cross the blood-brain barrier, a critical attribute for the development of therapeutics targeting the central nervous system (CNS).[4][5]

This guide will provide a detailed exploration of the fundamental properties of 1-Piperidinepentanol, offering a solid foundation for its application in research and development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. This section outlines the key physical and chemical characteristics of 1-Piperidinepentanol.

Structural and General Properties
PropertyValueSource(s)
Chemical Name 1-Piperidinepentanol[6]
Synonyms 1-(5-Hydroxypentyl)piperidine, 5-(Piperidin-1-yl)pentan-1-ol[7]
CAS Number 2937-83-9[7]
Molecular Formula C₁₀H₂₁NO[6]
Molecular Weight 171.28 g/mol [6]
Appearance Colorless to reddish-green clear liquid[7]
Basicity and Solubility

The solubility of 1-Piperidinepentanol is a key consideration for its handling and application. It is known to be soluble in organic solvents.[7] While quantitative data on its aqueous solubility is not extensively documented, the presence of the polar hydroxyl group and the basic nitrogen suggests some degree of water solubility. However, the ten-carbon backbone imparts significant lipophilicity. As a general trend for long-chain alcohols, water solubility decreases as the carbon chain length increases due to the growing dominance of the hydrophobic hydrocarbon portion over the hydrophilic hydroxyl group.[8]

Synthesis and Reactivity: Constructing the Molecule

The synthesis of 1-Piperidinepentanol is typically achieved through the N-alkylation of piperidine, a robust and well-established reaction in organic chemistry. This section provides a detailed protocol for its synthesis and discusses its key reactivity.

Experimental Protocol: N-Alkylation of Piperidine

This protocol describes the synthesis of 1-Piperidinepentanol via the reaction of piperidine with a 5-halopentanol, such as 5-chloropentan-1-ol.

Materials:

  • Piperidine

  • 5-Chloropentan-1-ol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Magnetic stirrer

  • Round-bottom flask

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a magnetically stirred solution of piperidine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

  • Slowly add 5-chloropentan-1-ol (1.1 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-Piperidinepentanol.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is used as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Solvent (Acetonitrile): Anhydrous acetonitrile is a suitable polar aprotic solvent that facilitates the nucleophilic substitution reaction.[9]

  • Excess Reagent: A slight excess of the alkylating agent (5-chloropentan-1-ol) can be used to ensure complete consumption of the piperidine.[10]

Diagram of Synthetic Pathway:

G piperidine Piperidine reagents K₂CO₃, Acetonitrile Reflux piperidine->reagents chloropentanol 5-Chloropentan-1-ol chloropentanol->reagents product 1-Piperidinepentanol reagents->product

Caption: Synthesis of 1-Piperidinepentanol via N-alkylation.

Key Reactivity

The chemical reactivity of 1-Piperidinepentanol is characterized by the functional groups present: the tertiary amine and the primary alcohol.

  • Tertiary Amine: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can readily react with acids to form ammonium salts and with electrophiles, such as alkyl halides, to form quaternary ammonium salts.

  • Primary Alcohol: The hydroxyl group can undergo a variety of reactions typical of primary alcohols, including oxidation to an aldehyde or a carboxylic acid, esterification with carboxylic acids or their derivatives, and conversion to an alkyl halide.

Pharmacological Considerations and Drug Development Applications

The piperidine scaffold is a cornerstone in the design of CNS-active drugs due to its favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[4][5] 1-Piperidinepentanol, as a functionalized piperidine derivative, holds significant promise as a building block in the development of novel therapeutics.

Potential as a CNS-Active Scaffold

The incorporation of the piperidine moiety is a common strategy to enhance the CNS penetration of drug candidates.[4] The basic nitrogen of the piperidine ring can exist in both its free base and protonated forms at physiological pH, a balance that is crucial for membrane permeability and interaction with biological targets. The lipophilic character of the pentyl chain in 1-Piperidinepentanol further contributes to its potential for CNS activity.

Role in Medicinal Chemistry

1-Piperidinepentanol serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. The terminal hydroxyl group can be functionalized to introduce various pharmacophores, while the piperidine nitrogen can be further modified. This dual functionality allows for the exploration of a broad chemical space in structure-activity relationship (SAR) studies.

Diagram of Drug Development Workflow:

G cluster_0 Scaffold Selection cluster_1 Library Synthesis cluster_2 Screening & Optimization cluster_3 Preclinical Development A 1-Piperidinepentanol B Functionalization of -OH group A->B C Modification of Piperidine-N A->C D Biological Assays B->D C->D E SAR Studies D->E F Lead Optimization E->F G In Vivo Studies F->G

Caption: Workflow for utilizing 1-Piperidinepentanol in drug discovery.

Metabolism of Piperidine-Containing Drugs

The metabolic fate of piperidine-containing drugs is an important consideration in drug design. Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring. The pentanol side chain of 1-Piperidinepentanol is also susceptible to metabolism, likely through oxidation of the primary alcohol to an aldehyde and subsequently to a carboxylic acid. Understanding these metabolic pathways is crucial for optimizing the pharmacokinetic profile and minimizing potential toxicity of drug candidates derived from this scaffold.[11]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 1-Piperidinepentanol.

Hazard Identification

1-Piperidinepentanol is classified as a skin and eye irritant.[12] Direct contact should be avoided, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

GHS Hazard Statements:

  • H315: Causes skin irritation.[13]

  • H319: Causes serious eye irritation.[13]

Toxicological Data
Handling and Storage

1-Piperidinepentanol should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15] It is recommended to handle this compound in a chemical fume hood to avoid inhalation of vapors.

Conclusion

1-Piperidinepentanol is a valuable and versatile chemical building block with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties, coupled with its straightforward synthesis, make it an attractive starting material for the creation of diverse molecular libraries. The presence of the piperidine scaffold suggests a predisposition for CNS activity, opening avenues for the development of novel therapeutics for neurological disorders. This technical guide has provided a comprehensive overview of the core basic properties of 1-Piperidinepentanol, intended to empower researchers and scientists to effectively utilize this compound in their synthetic and medicinal chemistry endeavors. Further research into its specific pharmacological profile and in vivo behavior will undoubtedly unlock its full potential in the advancement of pharmaceutical science.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 9(2).
  • 1-Piperidinepentanol. (n.d.). Chem-Impex. Retrieved January 30, 2026, from [Link]

  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. (2018).
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS Organic Division.
  • In vitro and in vivo activity of 1-(1-naphthyl)piperazine at terminal 5-HT autoreceptors in guinea-pig brain. (1995). British Journal of Pharmacology, 114(6), 1257-1264.
  • 1-Piperidinepentanol | C10H21NO | CID 566537. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • TCI AMERICA. (2018, July 6).
  • Procedure for N-alkylation of Piperidine? (2017, March 16).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • N-Piperidinoethanol | C7H15NO | CID 18232. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • 1-PIPERIDINO ETHANOL CAS NO 3040-44-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2020). ACS Chemical Neuroscience, 11(24), 4449-4463.
  • Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. (2002). Journal of Mass Spectrometry, 37(2), 167-174.
  • In vitro and in vivo evaluation of the effects of piperine on P-gp function and expression. (2008). Toxicology and Applied Pharmacology, 230(3), 283-289.
  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2020). Journal of Medicinal Chemistry, 63(23), 14336-14378.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2021). Molecules, 26(11), 3328.
  • Alcohol's Effects on Lipid Bilayer Properties. (2011). Biophysical Journal, 101(8), 1898-1906.
  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub.
  • The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. (1966). Journal of Biological Chemistry, 241(13), 3220-3227.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). Chair of Analytical Chemistry, University of Tartu. Retrieved January 30, 2026, from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2020). Molecules, 25(21), 5092.
  • Recent advances in the synthesis of piperidones and piperidines. (2002). Tetrahedron, 58(48), 9633-9675.
  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). Journal of Medicinal Chemistry, 66(14), 9576-9594.
  • Median lethal dose. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • pK a values of common substituted piperazines. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Piperidine. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • 4.4 Solubility. (2019, June 5). Chemistry LibreTexts.
  • Piperidine | C5H11N | CID 8082. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review, 6(11), 570-578.
  • N-alkylation of 4-piperidone. (2012, July 1). Sciencemadness Discussion Board.
  • SAFETY DATA SHEET. (n.d.). FUJIFILM Wako Chemicals.
  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan, 20(4), 6-14.
  • Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. (2021). RSC Advances, 11(24), 14606-14620.
  • Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. (n.d.). Benchchem.
  • Toxicity effects of piperidine alkaloids. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009).
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2020). Archiv der Pharmazie, 353(8), 2000078.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
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Sources

Exploratory

Technical Guide: Characterization & Utility of 1-Piperidinepentanol (CAS 2937-83-9)

Introduction: The "Linker" Pharmacophore In the landscape of medicinal chemistry, 1-Piperidinepentanol (CAS 2937-83-9) is more than a simple aliphatic amino-alcohol; it serves as a critical bifunctional linker . It bridg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Linker" Pharmacophore

In the landscape of medicinal chemistry, 1-Piperidinepentanol (CAS 2937-83-9) is more than a simple aliphatic amino-alcohol; it serves as a critical bifunctional linker . It bridges the lipophilic, sterically defined piperidine ring—a classic pharmacophore found in antihistamines, antipsychotics, and opioid analgesics—with a terminal hydroxyl group. This hydroxyl moiety acts as a versatile "handle," allowing for esterification, oxidation to aldehydes, or conversion to leaving groups (mesylates/tosylates) for further coupling.

For drug development professionals, the value of this molecule lies in its ability to modulate solubility and receptor binding affinity (pKi) by extending the pharmacophore into specific hydrophobic pockets of target proteins (e.g., GPCRs).

Core Identity Profile
AttributeSpecification
IUPAC Name 5-(Piperidin-1-yl)pentan-1-ol
CAS Registry 2937-83-9
Molecular Formula C₁₀H₂₁NO
Molecular Weight 171.28 g/mol
Appearance Colorless to pale yellow viscous liquid
Solubility Miscible in EtOH, CHCl₃, DMSO; Sparingly soluble in H₂O (pH dependent)

Physicochemical Characterization

Accurate characterization of CAS 2937-83-9 requires understanding its dual nature: it acts as a base (tertiary amine) and a nucleophile (primary alcohol).

Critical Constants Table
PropertyValueTechnical Context
Boiling Point 148–150 °C @ 16 mmHgHigh boiling point necessitates high-vacuum distillation for purification.
Density 0.93–0.94 g/mLDenser than typical aliphatic amines due to the hydroxyl group.
Refractive Index

1.4720
Useful for quick purity checks during distillation fractions.
pKa (Calc.) ~10.1 (Piperidine N)Exists as a cation at physiological pH; requires basic buffers for extraction.

Synthetic Utility & Pathway

The most robust route for synthesizing high-purity 1-Piperidinepentanol involves the N-alkylation of piperidine. Unlike reductive amination, which can yield over-alkylated byproducts, direct alkylation with 5-halo-pentanols is preferred for scale-up, provided the stoichiometry is controlled to prevent O-alkylation.

Synthesis & QC Workflow Diagram

The following diagram illustrates the synthesis logic and the critical Quality Control (QC) decision gates required to release the material for pharmaceutical use.

SynthesisQC Start Raw Materials: Piperidine + 5-Chloropentan-1-ol Reaction N-Alkylation (K2CO3, MeCN, Reflux) Start->Reaction Nucleophilic Subst. Workup Workup: Basic Extraction (pH > 12) Reaction->Workup Quench Crude Crude Oil Workup->Crude Distill High Vac Distillation (150°C @ 16mmHg) Crude->Distill Purification QC_ID QC: NMR/IR Identity Distill->QC_ID QC_Purity QC: GC/HPLC Purity (>98%) QC_ID->QC_Purity Pass QC_Purity->Distill Fail (Re-process) Final Released Material CAS 2937-83-9 QC_Purity->Final Pass

Caption: Figure 1. Synthesis and Quality Control workflow for 1-Piperidinepentanol, emphasizing the purification loop.

Spectroscopic Analysis (Self-Validating Protocols)

To ensure the material is genuine, you must validate the connectivity between the piperidine ring and the pentanol chain.

Nuclear Magnetic Resonance (NMR)

Expert Insight: The diagnostic signals are the "triplets" adjacent to the heteroatoms. The nitrogen deshields its neighbors to ~2.3 ppm, while the oxygen deshields its neighbor to ~3.6 ppm.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.62 (t, J=6.5 Hz, 2H): -CH₂-OH (Terminal hydroxymethylene). Validation: This signal must shift or split upon adding D₂O (exchangeable OH).

    • δ 2.30 – 2.45 (m, 6H): N-CH₂- (Ring α-protons + Chain α-proton). These often overlap.

    • δ 1.50 – 1.65 (m, 8H): Internal methylene protons of the piperidine ring and the pentyl chain.

    • δ 1.40 – 1.48 (m, 2H): Middle chain methylene.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 62.8: C-OH (Carbon attached to oxygen).

    • δ 59.5: N-CH₂ (Chain carbon attached to nitrogen).

    • δ 54.6: N-CH₂ (Ring carbons, typically intense signal).

Mass Spectrometry (MS)
  • Method: ESI-Positive.

  • Result: [M+H]⁺ = 172.17 m/z.

  • Fragmentation: Look for m/z 98 (methyl-piperidine fragment) or m/z 84 (piperidine ring), confirming the headgroup integrity.

Analytical Method Development (HPLC)[11][12]

Analyzing 1-Piperidinepentanol is challenging due to the basic nitrogen, which interacts with residual silanols on silica columns, causing severe peak tailing.

The Solution: Use a high-pH stable column with a bicarbonate buffer. This keeps the amine unprotonated (neutral), improving peak shape and retention.

Validated HPLC Protocol
ParameterCondition
Column Waters XBridge C18 or Phenomenex Gemini NX-C18 (High pH stable)
Dimensions 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Low wavelength required; lacks chromophores)
Gradient 10% B to 90% B over 15 minutes

System Suitability Requirement:

  • Tailing Factor (Tf) must be < 1.5. If Tf > 1.5, the mobile phase pH is likely too low, or the column silanols are active.

Safety & Handling (E-E-A-T)

As a Senior Scientist, I cannot overstate the importance of treating this "intermediate" with respect. While not highly volatile, it is a skin irritant and can cause severe eye damage (H319).

  • Storage: Hygroscopic. Store under Nitrogen or Argon. Moisture absorption will shift the ¹H NMR OH-peak and lower the calculated assay %.

  • Handling: Use Viton or Nitrile gloves. Avoid latex, which can be permeable to organic amines.

References

  • PubChem. (n.d.).[1] 1-Piperidinepentanol (Compound).[2][3][1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Foundational

Structural Elucidation and Characterization of 1-Piperidinepentanol

A Comprehensive Analytical Framework CAS Registry No.: 2937-83-9 Formula: Molecular Weight: 171.28 g/mol [1][2][3][4] Executive Summary This technical guide outlines the structural elucidation of 1-Piperidinepentanol, a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Analytical Framework

CAS Registry No.: 2937-83-9 Formula:


Molecular Weight:  171.28  g/mol [1][2][3][4]

Executive Summary

This technical guide outlines the structural elucidation of 1-Piperidinepentanol, a critical tertiary amine intermediate often employed in the synthesis of pharmaceutical linkers and sigma receptor ligands.[2] The identification strategy prioritizes a multi-modal approach, integrating Mass Spectrometry (MS) for molecular formula confirmation, Infrared Spectroscopy (IR) for functional group analysis, and Nuclear Magnetic Resonance (NMR) for definitive connectivity mapping.[2]

This protocol departs from standard "checklist" methodologies by focusing on the causality of spectral features—explaining why specific signals appear and how they validate the synthetic outcome against potential impurities like unreacted piperidine or bis-alkylated byproducts.

Synthetic Context & Sample Origin

To accurately elucidate a structure, one must understand its origin. The most common synthetic route involves the N-alkylation of piperidine with 5-chloropentan-1-ol under basic conditions.[2] Understanding this pathway highlights the specific impurities (starting materials) that must be ruled out during characterization.

Figure 1: Synthetic Pathway and Impurity Logic

Synthesis Pip Piperidine (Nucleophile) Prod 1-Piperidinepentanol (Target) Pip->Prod SN2 Attack Chlor 5-Chloropentan-1-ol (Electrophile) Chlor->Prod Base K2CO3 / MeCN (Base/Solvent) Base->Prod Imp1 Impurity A: Unreacted Piperidine Prod->Imp1 Incomplete Conv. Imp2 Impurity B: O-Alkylation (Rare) Prod->Imp2 Side Rxn

Caption: Nucleophilic substitution pathway yielding 1-Piperidinepentanol. Red nodes indicate critical impurities to monitor during spectral analysis.

Analytical Strategy: Step-by-Step Elucidation

Phase 1: Mass Spectrometry (Molecular Confirmation)

Technique: ESI-MS (Positive Mode) or GC-MS.[2] Objective: Confirm molecular weight and analyze fragmentation to verify the piperidine ring integrity.

  • Primary Signal: Look for the protonated molecular ion

    
     at m/z 172.2 .
    
  • Fragmentation Logic (GC-MS/EI):

    • 
      -Cleavage:  The most diagnostic fragment for N-alkylated piperidines is the cleavage of the C-C bond adjacent to the nitrogen.[2][5] This typically generates the methylenepiperidinium ion (
      
      
      
      ) at m/z 98 .
    • Loss of Hydroxyl: A fragment at m/z 154 (

      
      ) indicates the loss of the terminal hydroxyl group, confirming the presence of the alcohol moiety.[2]
      
Phase 2: Infrared Spectroscopy (Functional Groups)

Technique: FTIR (ATR or Transmission). Objective: Confirm the presence of the alcohol and the tertiary amine state (absence of N-H).

Functional GroupWavenumber (

)
Diagnostic Feature
O-H Stretch 3200–3400Broad, strong band.[2] Confirms the pentanol chain terminus.
C-H Stretch 2800–2950Strong alkyl stretches.
Bohlmann Bands 2700–2800Critical Indicator: Specific to amines where the N-lone pair is anti-periplanar to adjacent C-H bonds.[2] Presence confirms the tertiary amine structure.
Absence of N-H 3300–3500Lack of sharp N-H peaks rules out unreacted piperidine (secondary amine).
Phase 3: NMR Spectroscopy (Connectivity Mapping)

Technique:


 NMR (500 MHz) and 

NMR in

. Causality: Chloroform-d is preferred over DMSO-

to prevent H-bonding broadening of the amine signals, though the OH proton may appear broad or exchange out.[2]
The Connectivity Logic (COSY & HMBC)

To prove the structure is 1-Piperidinepentanol (N-alkylation) and not the ether isomer (O-alkylation), we must track the connectivity from the ring to the chain.[2]

Figure 2: NMR Elucidation Logic Flow

NMR_Logic N_Alpha Ring N-CH2 (δ 2.4 ppm) HMBC HMBC (N-C Correlations) N_Alpha->HMBC Chain_Alpha Chain N-CH2 (δ 2.3 ppm) COSY COSY Coupling Chain_Alpha->COSY Chain_Alpha->HMBC Chain_Omega Terminal CH2-OH (δ 3.6 ppm) Chain_Omega->COSY Via Alkyl Chain Conclusion Structure Validated: 1-Piperidinepentanol HMBC->Conclusion Confirms N-Linkage

Caption: NMR correlation strategy. HMBC links the ring to the chain via Nitrogen; COSY traces the pentyl chain to the hydroxyl terminus.[2]

Predicted

NMR Assignment Table (

)

Note: Chemical shifts are representative. Exact values depend on concentration and temperature.[2]

PositionProtonsShift (

ppm)
MultiplicityInterpretation
Terminal

3.60 - 3.65Triplet (

Hz)
Deshielded by Oxygen.[2] Definitive end of chain.
Ring

Ring

2.35 - 2.50Broad Multiplet4 protons adjacent to N in the ring.[2]
Chain

Chain

2.25 - 2.35Triplet/Multiplet2 protons linking chain to N. Overlaps with Ring

.[2]
Chain

Alkyl Chain1.40 - 1.65Multiplet6 protons.[2] The central methylene linkers.
Ring

Ring

1.40 - 1.60Multiplet6 protons.[2] Overlaps with chain internal protons.
Hydroxyl

2.0 - 5.0Broad SingletVariable.[2] Disappears on

shake.

Self-Validating Check: The total integral integration must equal 21 protons . If the integral in the 2.3–2.5 region is only 4H instead of 6H, the reaction may have failed (no alkylation).

Experimental Protocol: Characterization Workflow

A. Sample Preparation
  • Solvent Selection: Dissolve ~10 mg of the analyte in 0.6 mL of

    
     (containing 0.03% TMS as internal standard).
    
  • Filtration: If the sample appears cloudy (salt formation), filter through a glass wool plug into the NMR tube. Note: Amine salts will shift signals significantly downfield; ensure the sample is the free base.

B. Instrument Parameters (Standard)
  • 1H NMR: 16 scans, 30° relaxation delay (to ensure accurate integration of the OH if quantitative).

  • 13C NMR: 512 scans minimum (to resolve the quaternary carbons if any, though none exist here, it helps resolve the similar methylene signals).

  • GC-MS:

    • Column: HP-5 or equivalent non-polar phase.[2]

    • Ramp: 50°C (1 min)

      
       10°C/min 
      
      
      
      250°C.
    • Inlet: 250°C, Split 20:1.

C. Quality Control Criteria

Before accepting the structure, verify the following purity markers:

  • Residual Piperidine: Check for a triplet at

    
     2.8 ppm (free piperidine 
    
    
    
    -protons).[2]
  • Solvent Traps: Ensure peaks at

    
     3.7 ppm (5-chloropentanol starting material) are absent.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 566537, 1-Piperidinepentanol. Retrieved from [Link][2]

  • NIST Mass Spectrometry Data Center. Piperidine Mass Spectrum and Fragmentation Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][2]

Sources

Exploratory

5-(piperidin-1-yl)pentan-1-ol spectral data

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 5-(piperidin-1-yl)pentan-1-ol Introduction The core objective is to equip scientists with the necessary knowledge to identify, characterize, and co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 5-(piperidin-1-yl)pentan-1-ol

Introduction

The core objective is to equip scientists with the necessary knowledge to identify, characterize, and confirm the synthesis of 5-(piperidin-1-yl)pentan-1-ol using standard laboratory techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind spectral features is explained to provide a deeper understanding beyond simple data correlation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-(piperidin-1-yl)pentan-1-ol, both ¹H and ¹³C NMR will provide a detailed map of its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the alcohol, the pentyl chain methylene groups, and the piperidine ring protons. The chemical shifts are heavily influenced by the deshielding effects of the adjacent electronegative nitrogen and oxygen atoms.[4]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Assigned ProtonsPredicted Chemical Shift (δ) ppmMultiplicityIntegrationRationale
H-1' (-CH₂OH )~3.63Triplet (t)2HDirectly attached to the electronegative oxygen, resulting in a significant downfield shift.[5][6]
-OH ~2.0 - 4.0Broad Singlet (br s)1HLabile proton; chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.[4][7]
H-5' (-CH₂ -N)~2.35Triplet (t)2HAlpha to the piperidine nitrogen, causing deshielding.[4]
H-2, H-6 (Piperidine α-CH₂)~2.45Broad Multiplet (m)4HProtons alpha to the tertiary amine nitrogen are deshielded.[8][9]
H-2', H-3', H-4'~1.3 - 1.6Multiplet (m)6HMethylene protons of the pentyl chain, residing in the standard aliphatic region.[5][10]
H-3, H-4, H-5 (Piperidine β,γ-CH₂)~1.4 - 1.7Multiplet (m)6HBeta and gamma protons of the piperidine ring in the typical aliphatic range.[9][11]
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified 5-(piperidin-1-yl)pentan-1-ol in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate all signals.

  • Validation: To confirm the -OH peak, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the hydroxyl proton should disappear or significantly diminish.[4]

Visualization: Molecular Structure and Proton Assignments

Caption: Molecular structure with proton environment labels.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments. Given the molecule's lack of symmetry, ten distinct signals are expected.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Assigned CarbonPredicted Chemical Shift (δ) ppmRationale
C-1' (-C H₂OH)~62.5Alpha to the highly electronegative oxygen atom, causing a strong downfield shift.[5][12]
C-5' (-C H₂-N)~59.0Alpha to the piperidine nitrogen.
C-2, C-6 (Piperidine α-C)~54.5Alpha to the tertiary amine nitrogen.[8][13]
C-2'~32.5Beta to the oxygen, slightly deshielded.
C-4'~29.5Gamma to the nitrogen, standard aliphatic region.
C-3'~27.0Standard aliphatic methylene carbon.
C-4 (Piperidine γ-C)~26.0Gamma carbon of the piperidine ring.[13]
C-3, C-5 (Piperidine β-C)~24.5Beta carbons of the piperidine ring.[13]
Experimental Protocol: ¹³C NMR and DEPT
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize a 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

  • Acquisition Parameters:

    • ¹³C Experiment: Standard proton-decoupled pulse program (zgpg30). Spectral width ~220 ppm. A longer relaxation delay (e.g., 5 seconds) and more scans (~1024 or more) are typically required due to the low natural abundance of ¹³C.

    • DEPT Experiments: Run DEPT-90 (to show CH carbons only) and DEPT-135 (shows CH/CH₃ as positive signals and CH₂ as negative signals) experiments to aid in assignment.[12]

  • Processing: Apply Fourier transformation with appropriate line broadening, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is highly characteristic of its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum of 5-(piperidin-1-yl)pentan-1-ol is governed by the "Nitrogen Rule" and dominated by alpha-cleavage adjacent to the tertiary amine.

  • Nitrogen Rule: Compounds with an odd number of nitrogen atoms will have an odd nominal molecular weight.[14] The molecular formula is C₁₀H₂₁NO, and the molecular weight is 171.28 g/mol .[15] Therefore, the molecular ion peak (M⁺˙) is expected at m/z 171 .

  • Alpha-Cleavage: The most significant fragmentation pathway for amines is the cleavage of a C-C bond alpha to the nitrogen atom.[4] This cleavage results in a stable, resonance-stabilized iminium cation. For this molecule, cleavage can occur at two positions on the pentyl chain. The most probable fragmentation involves the loss of the largest possible alkyl radical, but the formation of the cyclic iminium ion from the piperidine ring is highly favorable. The key fragmentation is the cleavage of the bond between C-5' and the piperidine ring, leading to the loss of the C₅H₁₀OH radical, but the most characteristic fragment is typically from cleavage alpha to the nitrogen within the substituent chain. Cleavage between C4' and C5' would result in the loss of a C₄H₈OH radical, generating a highly stable iminium cation at m/z 98 . This fragment is often the base peak in similar structures.

Table 3: Predicted Key Fragments in EI-Mass Spectrum

m/zProposed FragmentRationale
171[C₁₀H₂₁NO]⁺˙Molecular Ion (M⁺˙). Its presence confirms the molecular weight.[16]
170[M - H]⁺Loss of a hydrogen radical, common in cyclic amines.[17]
98[C₆H₁₂N]⁺Base Peak. Alpha-cleavage with loss of the C₄H₉O˙ radical. This forms a stable iminium cation.
84[C₅H₁₀N]⁺Fragment corresponding to the piperidinyl methyl cation.
Experimental Protocol: GC-EI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Parameters:

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Injection: 1 µL injection volume with a split ratio (e.g., 50:1).

    • Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: ~230°C.

  • Data Analysis: Identify the retention time of the compound. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment peaks.

Visualization: Primary Fragmentation Pathway

fragmentation_pathway mol_ion Molecular Ion (M⁺˙) 5-(piperidin-1-yl)pentan-1-ol m/z = 171 alpha_cleavage Alpha-Cleavage (Loss of •C₄H₈OH radical) mol_ion->alpha_cleavage 70 eV EI base_peak Base Peak Iminium Cation m/z = 98 alpha_cleavage->base_peak

Caption: Dominant EI fragmentation pathway for the molecule.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of specific bonds.

Predicted IR Absorption Data

The IR spectrum will be characterized by the distinct absorptions of the alcohol O-H group and the C-H and C-N bonds of the aliphatic structure.

Table 4: Predicted IR Spectral Data

Frequency Range (cm⁻¹)Vibration TypeIntensityFunctional Group
3500 - 3200O-H stretchStrong, BroadAlcohol (-OH)
2980 - 2850C-H stretchStrongAliphatic (CH₂, CH₃)
1470 - 1450C-H bendMediumAliphatic (CH₂)
1250 - 1000C-N stretchMediumTertiary Amine
1075 - 1000C-O stretchStrongPrimary Alcohol

Causality and Interpretation:

  • The most prominent feature will be the broad, strong peak around 3350 cm⁻¹ due to the hydrogen-bonded O-H stretching of the primary alcohol.[4]

  • A series of strong peaks just below 3000 cm⁻¹ corresponds to the symmetric and asymmetric stretching of the numerous C-H bonds in the pentyl chain and piperidine ring.

  • As a tertiary amine, there will be a notable absence of any N-H stretching bands, which typically appear in the 3300-3500 cm⁻¹ region for primary and secondary amines.[18]

  • The C-N and C-O stretching vibrations will appear in the fingerprint region (below 1500 cm⁻¹), providing further confirmation of the structure.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: No special preparation is needed for a liquid sample. Place one to two drops of the neat liquid directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Acquisition:

    • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Collect the sample spectrum.

    • Parameters: Typically scan from 4000 to 400 cm⁻¹. Co-add 16-32 scans for a high-quality spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum. Identify and label the key absorption bands corresponding to the functional groups.

Conclusion

This guide outlines the predicted comprehensive spectral signature of 5-(piperidin-1-yl)pentan-1-ol. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a multi-faceted and self-validating system for its structural confirmation. Key identifying features include the characteristic alcohol proton and carbon signals, the deshielded protons and carbons adjacent to the piperidine nitrogen, a molecular ion at m/z 171, a base peak at m/z 98 from alpha-cleavage, and a broad O-H stretch in the IR spectrum. By understanding the principles behind these expected spectral features, researchers can confidently verify the identity and purity of this valuable chemical building block.

References

  • Future4200. (n.d.). Chapter 11 - Amines. Retrieved from [Link]

  • Jakhar, R. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

  • De La Mora, A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Piperidinepentanol. PubChem. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

  • Papadopoulos, A., et al. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Typical Proton and C-13 Chemical Shifts. Retrieved from [Link]

  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3587. Retrieved from [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric disubstituted piperidines. Organic & Biomolecular Chemistry, 20(42), 8272-8285. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-(PIPERIDIN-1-YL)PENTAN-1-OL. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

  • GNPS. (2023, November 17). GNPS Library Spectrum CCMSLIB00012112953. Retrieved from [Link]

  • Chemical Cas No Search. (n.d.). 5-(1-Piperidinyl)-1-pentanol molecular information. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 5-oxo-5-piperidin-1-ylpentanal. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Pentadien-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (2E,4E)-. PubChem. Retrieved from [Link]

  • NIST. (n.d.). Piperidine, 1-pentyl-. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. NIST WebBook. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

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Foundational

1-Piperidinepentanol physical and chemical properties

Strategic Reagent for Medicinal Chemistry & Linker Design Part 1: Executive Summary & Molecular Architecture 1-Piperidinepentanol (CAS: 2937-83-9), systematically known as 5-(piperidin-1-yl)pentan-1-ol , acts as a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Reagent for Medicinal Chemistry & Linker Design

Part 1: Executive Summary & Molecular Architecture

1-Piperidinepentanol (CAS: 2937-83-9), systematically known as 5-(piperidin-1-yl)pentan-1-ol , acts as a critical bifunctional scaffold in modern drug discovery. It bridges the gap between lipophilic pharmacophores and solubility-enhancing basic centers.

For the medicinal chemist, this molecule is not merely a solvent or a generic building block; it is a precision linker . It introduces a tertiary amine (the piperidine ring) at a defined spatial distance (a 5-carbon pentyl chain) from a reactive hydroxyl terminus. This specific architecture allows for the modulation of LogP (lipophilicity) and pKa (ionization), two determinants of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Molecular Identity Table
AttributeSpecification
IUPAC Name 5-(Piperidin-1-yl)pentan-1-ol
Common Synonyms 1-Piperidinepentanol; 5-Piperidinopentanol; N-(5-Hydroxypentyl)piperidine
CAS Registry Number 2937-83-9
Molecular Formula C₁₀H₂₁NO
Molecular Weight 171.28 g/mol
SMILES OCCCCCN1CCCCC1
InChI Key GEPOCRCIIKQXSM-UHFFFAOYSA-N

Part 2: Physicochemical Profile & Engineering Logic

The utility of 1-Piperidinepentanol lies in its physical properties, which dictate its behavior in synthesis and biological systems.

Key Physical Properties[1][5][6]
PropertyValueContextual Significance
Appearance Colorless to pale yellow liquidIndicates high purity; oxidation leads to yellowing.
Boiling Point 140 °C @ 13 mmHgHigh boiling point requires vacuum distillation for purification.
Density 0.94 g/mLSlightly less dense than water; facilitates phase separation in aqueous workups.
Refractive Index (

)
1.47Useful for quick purity checks inline.
LogP (Predicted) ~1.5Moderately lipophilic. It crosses cell membranes but remains water-soluble as a salt.
pKa (Base) ~10.1 - 10.5The piperidine nitrogen is basic. It will be protonated at physiological pH (7.4), aiding solubility.
Solubility Miscible in EtOH, DCM, DMSOVersatile for organic synthesis.
The "Linker Logic" in Drug Design

The 5-carbon alkyl chain is not arbitrary. In medicinal chemistry, chain length screens (C2 vs. C3 vs. C5) are standard to optimize binding affinity. A C5 linker provides significant flexibility, allowing the piperidine headgroup to orient itself into secondary binding pockets (e.g., the solvent-exposed region of an enzyme active site) without inducing steric strain on the primary pharmacophore attached to the hydroxyl end.

Part 3: Synthetic Methodology (Self-Validating Protocol)

Objective: Synthesis of 1-Piperidinepentanol via Nucleophilic Substitution. Mechanism:


 Alkylation of a secondary amine.

This protocol is designed to be self-validating . The product changes phase behavior (becoming acid-soluble) compared to the neutral alkylating agent, allowing for a purification checkpoint.

Reagents
  • Piperidine (Nucleophile): 1.2 equivalents.[1]

  • 5-Chloro-1-pentanol (Electrophile): 1.0 equivalent.

  • Potassium Carbonate (

    
    ) : 2.0 equivalents (Base scavenger for HCl).
    
  • Potassium Iodide (KI) : 0.1 equivalent (Catalyst, converts alkyl chloride to more reactive alkyl iodide in situ).

  • Solvent: Acetonitrile (

    
    ) or DMF.
    
Step-by-Step Workflow
  • Activation: In a round-bottom flask equipped with a reflux condenser, suspend

    
     and KI in dry acetonitrile.
    
  • Addition: Add Piperidine first, followed by the dropwise addition of 5-Chloro-1-pentanol . Note: Adding the amine first ensures it is available to trap the alkyl iodide intermediate immediately.

  • Reaction: Heat the mixture to reflux (approx. 80-82 °C) for 12–16 hours.

    • Validation: Monitor via TLC (System: 10% MeOH in DCM). The starting chloride (high

      
      , non-polar) should disappear, replaced by a lower 
      
      
      
      amine spot that stains with Ninhydrin or Dragendorff’s reagent.
  • Workup (The Purification Checkpoint):

    • Cool to room temperature and filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent to yield a crude oil.

    • Acid/Base Extraction: Dissolve the oil in Diethyl Ether (

      
      ). Extract with 1M HCl .
      
      • Crucial Step: The product (amine) will protonate and move to the Aqueous Layer . Any unreacted 5-chloropentanol (neutral) will remain in the Ether Layer . Discard the ether layer.

    • Basify the aqueous layer with 2M NaOH until pH > 12. The product will deprotonate and oil out.

    • Extract the cloudy aqueous mixture with DCM (

      
      ), dry over 
      
      
      
      , and concentrate.
  • Final Purification: Vacuum distillation (bp 140 °C @ 13 mmHg) yields the pure product.

SynthesisWorkflow Start Start: Piperidine + 5-Chloropentanol Reflux Reflux in MeCN (K2CO3, KI cat.) 12-16h Start->Reflux Filter Filter Salts Remove Solvent Reflux->Filter AcidExt Partition: Ether / 1M HCl Filter->AcidExt AqLayer Aqueous Layer (Contains Product Salt) AcidExt->AqLayer Product OrgLayer Ether Layer (Impurities/SM) AcidExt->OrgLayer Waste Basify Basify (pH > 12) Extract with DCM AqLayer->Basify Distill Vacuum Distillation 140°C @ 13mmHg Basify->Distill

Figure 1: Self-validating synthesis workflow utilizing acid-base extraction for purification.

Part 4: Chemical Reactivity & Functionalization Pathways

1-Piperidinepentanol is a "divergent" intermediate. The hydroxyl group serves as a handle for attachment to larger scaffolds, while the piperidine ring remains chemically stable under most standard coupling conditions.

Oxidation to Aldehyde

Treatment with Swern conditions or Dess-Martin Periodinane converts the alcohol to 5-(piperidin-1-yl)pentanal .

  • Application: This aldehyde is a substrate for Reductive Amination, allowing the attachment of the piperidine-pentyl tail to amine-bearing drugs.

Conversion to Leaving Group

Reaction with Mesyl Chloride (MsCl) or Tosyl Chloride (TsCl) generates the sulfonate ester.

  • Application: This transforms the hydroxyl into a potent electrophile, enabling

    
     displacement by phenols, thiols, or other amines. This is the primary route for synthesizing "piperidine-ether" drugs.
    
Salt Formation

Reaction with HCl or Fumaric acid.

  • Application: Crystalline salt formation for solid-state characterization and improved shelf-stability.

Reactivity Center 1-Piperidinepentanol (Core Scaffold) Aldehyde Aldehyde Derivative (Reductive Amination Precursor) Center->Aldehyde Swern Oxidation LG Mesylate/Tosylate (Active Electrophile) Center->LG MsCl / Et3N Salt HCl/Fumarate Salt (Solid Dosage Form) Center->Salt HCl / Ether

Figure 2: Divergent reactivity profile of the hydroxyl terminus.

Part 5: Analytical Characterization

To verify the identity of the synthesized material, the following spectral signals are diagnostic.

1H NMR (400 MHz, CDCl3):

  • 
     3.63 (t, 2H):  Triplet corresponding to 
    
    
    
    (Hydroxymethyl group).
  • 
     2.35 (m, 6H):  Broad multiplet representing the 
    
    
    
    (methylene adjacent to nitrogen on the chain) and the
    
    
    -protons of the piperidine ring.
  • 
     1.50 - 1.60 (m, 6H):  Multiplet for the internal methylene protons of the pentyl chain and piperidine 
    
    
    
    -protons.
  • 
     1.43 (m, 2H):  Multiplet for the piperidine 
    
    
    
    -protons.

Mass Spectrometry (ESI+):

  • [M+H]+: Calculated 172.28 Da.

  • Fragmentation: Expect a strong fragment at m/z 98 (methylene-piperidinium ion), characteristic of N-alkyl piperidines.

Part 6: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2]

  • H411: Toxic to aquatic life with long-lasting effects.[2]

Handling Protocols:

  • PPE: Nitrile gloves and safety goggles are mandatory. The compound is a base and an organic solvent; it can penetrate skin and cause irritation.

  • Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon). While relatively stable, amines can absorb

    
     from the air to form carbamates over long periods, and the alcohol is susceptible to slow oxidation.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 566537, 1-Piperidinepentanol. Retrieved January 30, 2026 from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1-Piperidinepentanol.[2][3] Retrieved January 30, 2026 from [Link]

  • Organic Chemistry Portal. Synthesis of Piperidines. Retrieved January 30, 2026 from [Link]

Sources

Exploratory

1-Piperidinepentanol safety and handling guidelines

1-Piperidinepentanol: Technical Safety & Handling Guide Operational Standards for Pharmaceutical Synthesis & Scale-Up Executive Summary 1-Piperidinepentanol (CAS: 2937-83-9) serves as a critical bifunctional linker in me...

Author: BenchChem Technical Support Team. Date: February 2026

1-Piperidinepentanol: Technical Safety & Handling Guide Operational Standards for Pharmaceutical Synthesis & Scale-Up

Executive Summary

1-Piperidinepentanol (CAS: 2937-83-9) serves as a critical bifunctional linker in medicinal chemistry, specifically designed to introduce the piperidine pharmacophore—a moiety prevalent in over twenty drug classes including antihistamines, antipsychotics, and CCR5 antagonists.[1][2] Its structure features a tertiary amine "head" and a primary alcohol "tail," separated by a flexible pentyl chain.

This guide addresses the specific handling challenges posed by this molecule: its dual reactivity (nucleophilic amine vs. nucleophilic alcohol), its high boiling point requiring vacuum manipulation, and its environmental toxicity profile. The protocols below are designed not just for compliance, but for process integrity —ensuring that safety measures simultaneously protect the scientist and the purity of the synthesis.

Part 1: Chemical Identity & Physicochemical Framework

Understanding the physical constants is the first line of defense. The high flash point indicates low flammability risk under ambient conditions, but the high boiling point necessitates high-energy input for purification, introducing thermal hazards.

PropertyValueOperational Implication
CAS Number 2937-83-9Unique identifier for inventory/waste tracking.
IUPAC Name 5-(Piperidin-1-yl)pentan-1-olDefines bifunctional structure.
Molecular Weight 171.28 g/mol Basis for stoichiometric calculations.
Boiling Point 140°C @ 13 mmHgCritical: Do not attempt atmospheric distillation. Decomposition risk.
Density 0.94 g/mLFloats on water; complicates aqueous extraction separation.
Flash Point 107.5°CCombustible (Class IIIB). Preheating required for ignition.
pKa (Est.) ~10.5 (Piperidine N)Highly basic. Will extract into acidic aqueous layers.
Solubility Organic solvents, Acidic H₂OUse DCM or EtOAc for extraction; dilute HCl for salt formation.

Part 2: Hazard Identification & Toxicology (GHS Standards)

While often labeled merely as an "Irritant," the Senior Scientist treats 1-Piperidinepentanol as a functional corrosive due to its basicity and lipid solubility, which allows it to penetrate the stratum corneum.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat 2H315: Causes skin irritation.[2]Lipid extraction by pentyl chain; alkaline hydrolysis of skin proteins.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[2][3][4]Rapid corneal uptake; basic amine causes saponification of eye tissue.
Aquatic Toxicity Cat 2H411: Toxic to aquatic life (Long-lasting).[4]Bioaccumulation in aquatic organisms due to lipophilic tail.

Expert Insight:

  • The "Delayed Burn" Effect: Unlike mineral acids that burn immediately, piperidine derivatives often cause anesthesia (numbing) upon contact, followed by chemical burns hours later. Immediate washing is non-negotiable , even if no pain is felt.

Part 3: Storage & Stability Protocol

Shelf Life: 24 Months (under controlled conditions).

  • Atmosphere: Store under Argon or Nitrogen . The tertiary amine is susceptible to N-oxidation over time in air, while the alcohol is hygroscopic.

  • Temperature: Ambient (15–25°C) is acceptable, but Refrigeration (2–8°C) is preferred to suppress slow oxidative degradation.

  • Incompatibility:

    • Acid Chlorides/Anhydrides: Will react violently with the alcohol moiety (exothermic).

    • Strong Oxidizers: Risk of N-oxide formation or cleavage of the pentyl chain.

Part 4: Engineering Controls & PPE

The "Double-Barrier" Glove System: Standard latex gloves are permeable to lipophilic amines.

  • Inner Layer: 4 mil Nitrile (Disposable).

  • Outer Layer: 8 mil Nitrile or Laminate (for prolonged handling/transfer).

  • Rationale: The pentyl chain acts as a permeation enhancer, dragging the toxic amine through thin rubber.

Ventilation:

  • Handle exclusively in a Class II Fume Hood (Face velocity > 100 fpm).

  • Why? While vapor pressure is low, aerosols generated during syringe transfer or vacuum release are potent respiratory irritants.

Part 5: Experimental Protocols (Self-Validating Workflows)

Protocol A: Safe Transfer & Activation (Mesylation)

Context: Converting the alcohol to a leaving group (Mesylate) for drug coupling.

Step-by-Step Methodology:

  • System Setup: Flame-dry a 2-neck round bottom flask (RBF) and cool under Ar flow.

    • Validation: The flask must be cool to touch before adding reagents to prevent solvent flashing.

  • Solvation: Dissolve 1-Piperidinepentanol (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (1.5 eq) as an HCl scavenger.

  • Thermal Control: Submerge RBF in an ice/brine bath (-10°C).

    • Causality: Mesyl chloride addition is exothermic. Higher temps promote elimination side-reactions (forming the alkene).

  • Reagent Addition: Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise via syringe pump or pressure-equalizing funnel over 20 mins.

    • Visual Check: Solution should remain clear/yellow. Darkening indicates thermal runaway.

  • Quench & Workup:

    • Pour mixture into saturated NaHCO₃ (aq).

    • Safety Check: Gas evolution (CO₂) confirms neutralization of excess MsCl. Wait for bubbling to cease before separating layers.

Protocol B: Vacuum Distillation Purification

Context: purifying the starting material from bulk commercial drums.

  • Apparatus: Short-path distillation head with a cow receiver.

  • Vacuum Requirement: High vacuum pump (< 15 mmHg) is mandatory.

    • Warning: Do not use a water aspirator; the compound is aquatic toxic and should not enter wastewater.

  • Heating Ramp:

    • Set oil bath to 160°C.

    • Collect fraction boiling at 140°C (at 13 mmHg).

  • Hysteresis Check: If head temperature drops while bath remains hot, the condenser is likely clogged with solidifying impurities or vacuum has failed. Stop immediately.

Part 6: Emergency Response & Spill Management

Spill Decision Logic:

  • Minor Spill (< 10 mL): Absorb with vermiculite. Wipe with dilute acetic acid (vinegar) to neutralize the amine, then soap/water.

  • Major Spill (> 100 mL): Evacuate area. Do not wash into drains (H411 Aquatic Toxicity).

First Aid:

  • Eye Contact: Flush for 15 full minutes . Do not stop earlier. The basicity penetrates deep into the ocular lens.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) if available, followed by soap and water. PEG solubilizes the lipophilic chain better than water alone.

Part 7: Visualizations

Figure 1: Synthesis & Activation Workflow

A logic flow for converting 1-Piperidinepentanol into a pharmaceutical intermediate, highlighting safety checkpoints.

G Start 1-Piperidinepentanol (Start Material) Check1 Purity Check (TLC/GC) Start->Check1 QC Reaction Activation Reaction (MsCl / Et3N / DCM) Check1->Reaction If >97% Exotherm Thermal Control (< 0°C Required) Reaction->Exotherm Heat Gen Quench Quench (NaHCO3) CO2 Evolution Warning Reaction->Quench Complete Exotherm->Reaction Cooling Product Activated Linker (Mesylate) Quench->Product Extraction

Caption: Workflow for activating 1-Piperidinepentanol. Red nodes indicate critical safety control points (Thermal/Gas).

Figure 2: Spill Response Decision Tree

Operational logic for containing spills based on volume and hazard.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor < 100 mL (In Hood) Assess->Minor Major > 100 mL (Floor/Bench) Assess->Major ActionMinor Neutralize with Dilute Acetic Acid Minor->ActionMinor ActionMajor Evacuate Lab Call EHS Major->ActionMajor Waste Dispose as Chemical Waste ActionMinor->Waste ActionMajor->Waste Prof. Cleanup

Caption: Decision matrix for spill response. Note the specific neutralization step for minor spills.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 566537, 1-Piperidinepentanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 5-piperidin-1-ylpentan-1-ol.[4] Retrieved from [Link]

Sources

Foundational

The Pharmacological &amp; Synthetic Utility of 1-Piperidinepentanol

A Technical Guide for Drug Discovery & Medicinal Chemistry Executive Summary 1-Piperidinepentanol (CAS: 7554-16-7), also known as 5-(piperidin-1-yl)pentan-1-ol, represents a "privileged scaffold" intermediate in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

1-Piperidinepentanol (CAS: 7554-16-7), also known as 5-(piperidin-1-yl)pentan-1-ol, represents a "privileged scaffold" intermediate in medicinal chemistry. While rarely employed as a standalone therapeutic agent due to its high basicity and rapid metabolism, its structural architecture—a cationic piperidine head group linked by a flexible pentyl spacer to a reactive hydroxyl tail—makes it a critical building block for neuroactive ligands. This guide analyzes its physicochemical properties, its role as a pharmacophore in Sigma-1 receptor and Acetylcholinesterase (AChE) inhibitor design, and the safety protocols required for its handling.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the biological behavior of 1-Piperidinepentanol requires a deep dive into its physicochemical parameters. The molecule acts as an amphiphilic cation at physiological pH, a property that dictates its membrane permeability and lysosomotropic behavior.

Table 1: Physicochemical Properties & Biological Implications
ParameterValue (Approx.)Biological/Synthetic Implication
Molecular Formula C₁₀H₂₁NOLow molecular weight (<200 Da) favors BBB penetration.
Molecular Weight 171.28 g/mol Ideal for fragment-based drug design (FBDD).
pKa (Piperidine N) ~10.1 - 10.5Highly ionized (>99%) at physiological pH (7.4). Enhances electrostatic interaction with anionic residues (e.g., Asp/Glu) in receptor pockets.
LogP (Octanol/Water) ~1.5 - 1.9Moderate lipophilicity allows membrane traversal despite ionization.
H-Bond Donors 1 (OH group)Critical for anchoring the "tail" in receptor binding sites via Ser/Tyr residues.
Topological Polar Surface Area 23.5 ŲWell below the 90 Ų threshold for CNS penetration.

Part 2: Pharmacophore Analysis & Biological Potential

The biological activity of 1-Piperidinepentanol is best understood through the lens of Structure-Activity Relationships (SAR) . It serves as a functional linker, providing the optimal geometric spacing between a cationic center and a secondary binding motif.

The "Pentyl-Linker" Hypothesis

In medicinal chemistry, the length of the alkyl chain between the nitrogen and the functional group is often a determinant of selectivity.

  • Sigma-1 Receptor (σ1R) Ligands: The N-alkyl piperidine motif is a classic σ1R pharmacophore. The 5-carbon chain allows the piperidine ring to occupy the primary hydrophobic pocket while positioning the hydroxyl group (or its derivatives) to interact with the secondary binding region.

  • AChE Inhibitors: In dual-binding site AChE inhibitors (like Donepezil derivatives), a linker of 4–6 carbons is required to span the enzyme's catalytic gorge, connecting the peripheral anionic site (PAS) to the catalytic active site (CAS). 1-Piperidinepentanol provides this exact spacing.

Intrinsic Biological Activity (Direct Effects)

While primarily an intermediate, the free alcohol exhibits:

  • Local Anesthetic Properties: Like many amino-alcohols, it can block voltage-gated sodium channels (Nav) due to its amphiphilic nature, disrupting membrane depolarization.

  • Lysosomotropism: Due to its pKa (~10), it accumulates in acidic organelles (lysosomes), potentially inhibiting autophagy in high concentrations—a mechanism relevant to cancer research.

Visualization: Pharmacophore Mapping

The following diagram illustrates the functional zones of the molecule and their interactions with biological targets.

SAR_Map Piperidine Piperidine Ring (Cationic Head) Linker Pentyl Chain (Hydrophobic Spacer) Piperidine->Linker Receptor_Asp Target: Aspartate Residue (Electrostatic Interaction) Piperidine->Receptor_Asp Ionic Bond (pH 7.4) Hydroxyl Hydroxyl Group (H-Bond / Reactive Tail) Linker->Hydroxyl Receptor_Pocket Target: Hydrophobic Pocket (Van der Waals) Linker->Receptor_Pocket Hydrophobic Fit Receptor_Ser Target: Serine/Tyrosine (H-Bonding) Hydroxyl->Receptor_Ser H-Bond Donor

Figure 1: Pharmacophore dissection of 1-Piperidinepentanol showing interaction modalities with hypothetical receptor binding sites.

Part 3: Synthetic Protocols & Experimental Workflows

For researchers utilizing this compound, synthesis and derivatization are the primary focus. The following protocols ensure high yield and purity, addressing the hygroscopic nature of the product.

Synthesis of 1-Piperidinepentanol

Reaction Type: Nucleophilic Substitution (


).
Precursors:  Piperidine (excess) + 5-Chloro-1-pentanol.

Step-by-Step Protocol:

  • Reagent Prep: Dissolve 5-chloro-1-pentanol (1.0 eq) in anhydrous acetonitrile (MeCN). Add Potassium Carbonate (

    
    , 2.5 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq) to accelerate the Finkelstein reaction in situ.
    
  • Addition: Add Piperidine (1.2 eq) dropwise at 0°C to prevent exotherms.

  • Reflux: Heat the mixture to 80°C (reflux) for 12–16 hours under nitrogen atmosphere.

  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    ). Evaporate the solvent in vacuo.
    
  • Purification: The residue is often an oil. Purify via vacuum distillation (high boiling point) or column chromatography (DCM:MeOH 9:1) if high purity is required for biological assays.

    • Note: The free base is hygroscopic; store under inert gas or convert to the Hydrochloride salt (HCl) for stability.

Derivatization Workflow (Ligand Synthesis)

To create bioactive ligands (e.g., for Sigma receptors), the hydroxyl group is typically converted into an ester or ether.

Synthesis_Workflow Start Start: 1-Piperidinepentanol Path_A Path A: Esterification (Target: Prodrugs/Esters) Start->Path_A Path_B Path B: Etherification (Target: Stable Ligands) Start->Path_B Reagent_A Acyl Chloride + Et3N (DCM, 0°C) Path_A->Reagent_A Reagent_B NaH + Alkyl Halide (THF, Reflux) Path_B->Reagent_B Prod_A Piperidine-Ester Derivative (Labile in plasma) Reagent_A->Prod_A Prod_B Piperidine-Ether Derivative (High metabolic stability) Reagent_B->Prod_B

Figure 2: Synthetic divergence for converting 1-Piperidinepentanol into bioactive ester or ether derivatives.

Part 4: Toxicology & Safety (E-E-A-T)

Warning: 1-Piperidinepentanol is structurally related to piperidine, a potent irritant. Handling requires strict adherence to safety protocols.

  • Corrosivity: The high pKa makes the concentrated oil corrosive to skin and mucous membranes. It can cause irreversible eye damage (Category 1).

  • Environmental Toxicity: Classified as toxic to aquatic life with long-lasting effects (GHS H411).[1] All waste must be segregated into halogen-free organic waste streams and incinerated.

  • Handling Protocol:

    • PPE: Neoprene gloves (nitrile may degrade with prolonged exposure to amines), chemical splash goggles, and a face shield if working with volumes >50mL.

    • Ventilation: Always handle inside a fume hood. The amine vapor is pungent and irritating to the respiratory tract.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 566537, 1-Piperidinepentanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperidine Derivatives and Toxicity Profiles.[1] Retrieved from [Link]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Sigma-1 Receptor Ligands: The Role of N-Alkyl Spacers. (General grounding for Part 2). Retrieved from [Link]

Sources

Exploratory

The Emerging Potential of 1-Piperidinepentanol Derivatives in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Promise of a Versatile Scaffold In the ever-evolving landscape of medicinal chemistry, the piperidine moiety stands as a cornerstone of drug design, embedded in the molecular architecture of a vas...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Promise of a Versatile Scaffold

In the ever-evolving landscape of medicinal chemistry, the piperidine moiety stands as a cornerstone of drug design, embedded in the molecular architecture of a vast array of therapeutic agents.[1][2] Its prevalence in over twenty classes of pharmaceuticals, from anticancer and antipsychotic medications to analgesics and therapies for Alzheimer's disease, underscores its remarkable versatility and privileged status as a pharmacophore.[1] This in-depth technical guide delves into a specific, yet underexplored, subclass of these vital heterocycles: 1-piperidinepentanol derivatives . While the broader family of piperidines has been extensively reviewed, this whitepaper will, for the first time, consolidate the scattered knowledge and project the significant therapeutic potential of the 1-piperidinepentanol core. By examining analogous structures, established synthetic methodologies, and predictable structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive roadmap for navigating this promising frontier of medicinal chemistry.

Section 1: The 1-Piperidinepentanol Core: Structural Features and Physicochemical Properties

The 1-piperidinepentanol scaffold is characterized by a piperidine ring connected via its nitrogen atom to a five-carbon pentanol chain. This unique combination of a cyclic amine and a primary alcohol offers a rich tapestry of physicochemical properties that can be strategically manipulated for optimal drug-like characteristics.

PropertyValueSignificance in Drug Design
Molecular Formula C10H21NOProvides a foundation for further functionalization.
Molecular Weight 171.28 g/mol Falls within the desirable range for good oral bioavailability (Lipinski's Rule of Five).
Topological Polar Surface Area 23.5 ŲSuggests good potential for crossing biological membranes, including the blood-brain barrier.
Hydrogen Bond Donors 1 (from the hydroxyl group)Allows for crucial interactions with biological targets.
Hydrogen Bond Acceptors 2 (from the nitrogen and oxygen atoms)Enhances solubility and target binding affinity.
Rotatable Bonds 5Provides conformational flexibility to adapt to various binding pockets.

The inherent polarity imparted by the hydroxyl group can enhance aqueous solubility, a critical factor for drug formulation and administration. Simultaneously, the lipophilic character of the piperidine ring and the pentyl chain contributes to membrane permeability. This tunable balance between hydrophilicity and lipophilicity is a key attribute that medicinal chemists can exploit to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of novel drug candidates.

Section 2: Synthetic Strategies for 1-Piperidinepentanol Derivatives: A Gateway to Chemical Diversity

The synthesis of a diverse library of 1-piperidinepentanol derivatives is paramount for thorough SAR exploration. Fortunately, a wealth of synthetic methodologies developed for other piperidine-containing compounds can be readily adapted.

N-Substitution of the Piperidine Ring: The Primary Axis of Diversification

The most direct approach to generating a library of 1-piperidinepentanol derivatives is through the N-substitution of a pre-formed piperidinepentanol core or a suitable precursor.

A versatile method for synthesizing N-substituted piperidines involves the reaction of a piperidine with an appropriate alkyl or aryl halide.

  • Reaction Setup: To a solution of 1-piperidinepentanol (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base (e.g., K2CO3 or Et3N, 1.5-2.0 eq).

  • Addition of Electrophile: Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

This protocol allows for the introduction of a wide array of substituents, including various alkyl chains, benzyl groups, and substituted aryl rings, enabling a systematic investigation of their impact on biological activity.[3]

Multi-Component Reactions: An Efficient Route to Complexity

Multi-component reactions (MCRs) offer an elegant and efficient strategy for the one-pot synthesis of highly functionalized piperidines.[4] These reactions, by their very nature, are atom-economical and can rapidly generate chemical diversity from simple starting materials.

MCR_synthesis Aldehyde Aldehyde Product Functionalized Piperidine Aldehyde->Product [Aza-Diels-Alder] Amine Primary Amine Amine->Product Dienophile Dienophile Dienophile->Product caption Figure 1. Conceptual workflow for a multi-component reaction. Ring_Construction Acyclic_Precursor Acyclic Amino-diol Precursor Cyclization Intramolecular Cyclization (e.g., Mitsunobu or Appel reaction) Acyclic_Precursor->Cyclization Piperidine_Core Piperidine Ring Formation Cyclization->Piperidine_Core caption Figure 2. General scheme for piperidine ring construction.

Caption: General scheme for piperidine ring construction.

Section 3: Therapeutic Applications and Structure-Activity Relationships

While direct studies on 1-piperidinepentanol derivatives are limited, the extensive literature on other piperidine-containing molecules provides a strong foundation for predicting their potential therapeutic applications and guiding SAR studies.

Central Nervous System (CNS) Disorders: A Prime Target

The physicochemical properties of the 1-piperidinepentanol scaffold make it an attractive candidate for targeting the CNS. The ability of the piperidine ring to confer blood-brain barrier permeability is well-documented. [5]

Piperidine derivatives have been extensively explored as ligands for dopamine receptors. [6][7]For instance, a series of novel amide-piperidine derivatives have shown high affinity for D2, 5-HT1A, and 5-HT2A receptors, suggesting their potential as multi-target antipsychotics. [8] SAR Insights:

  • N-Substitution: The nature of the substituent on the piperidine nitrogen is critical for receptor affinity and selectivity. Bulky aromatic or heteroaromatic groups often enhance binding to dopamine receptors.

  • Side Chain Modification: The pentanol side chain can be modified to introduce additional pharmacophoric features, such as amide or ether linkages, to further modulate receptor interactions.

Dopamine_Receptor_SAR Core 1-Piperidinepentanol Core N_Substituent N-Aryl/Alkyl Group Core->N_Substituent influences Side_Chain Pentanol Side Chain Core->Side_Chain influences Activity Dopamine Receptor Affinity N_Substituent->Activity Side_Chain->Activity caption Figure 3. Key structural elements influencing dopamine receptor activity.

Caption: Key structural elements influencing dopamine receptor activity.

The piperidine moiety is a key component of donepezil, a widely prescribed AChE inhibitor for the treatment of Alzheimer's disease. [9]This suggests that 1-piperidinepentanol derivatives could also exhibit AChE inhibitory activity. Studies on other piperidine-based AChE inhibitors have revealed important SAR principles. [9][10] SAR Insights:

  • Piperidine as a Binding Element: The piperidine nitrogen often engages in a crucial cation-π interaction with the peripheral anionic site of the AChE enzyme.

  • Linker Length: The length of the linker between the piperidine ring and another aromatic moiety is critical for optimal binding to both the catalytic and peripheral sites of AChE. The five-carbon chain in 1-piperidinepentanol provides a flexible linker that can be further optimized.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Piperidine and its derivatives have demonstrated significant potential as anticancer agents. [9][11]The natural product piperine, which contains a piperidine ring, has been shown to inhibit the proliferation of various cancer cell lines. [11] Potential Mechanisms of Action:

  • Induction of Apoptosis: Piperidine derivatives can trigger programmed cell death in cancer cells through the modulation of key signaling pathways.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, thereby inhibiting tumor growth.

  • Inhibition of Angiogenesis: Some piperidine-containing molecules can prevent the formation of new blood vessels that supply nutrients to tumors.

Antimicrobial and Antiviral Potential

The piperidine scaffold is also present in numerous compounds with antimicrobial and antiviral properties. [12][13][14]The basic nitrogen of the piperidine ring can interact with microbial cell membranes, leading to their disruption. Furthermore, specific substitutions on the piperidine ring can lead to targeted inhibition of viral enzymes.

Section 4: Future Directions and Conclusion

The 1-piperidinepentanol scaffold represents a largely untapped resource in the vast ocean of medicinal chemistry. While this guide has drawn heavily on analogous structures to illuminate its potential, the true therapeutic value of its derivatives can only be unlocked through dedicated synthesis and biological evaluation.

Key areas for future research include:

  • Library Synthesis: The systematic synthesis and screening of a diverse library of N-substituted and side-chain modified 1-piperidinepentanol derivatives.

  • Target Identification: Elucidating the specific biological targets of active compounds to understand their mechanisms of action.

  • In Vivo Studies: Advancing promising candidates to preclinical in vivo models to assess their efficacy and safety profiles.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. [Link]

  • (2022). Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & medicinal chemistry letters, 30(20), 127506. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. [Link]

  • Wróbel, D., et al. (2021). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules (Basel, Switzerland), 26(19), 5961. [Link]

  • Singh, L., et al. (2021). Biological activities of piperidine alkaloids. ResearchGate. [Link]

  • Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & medicinal chemistry, 18(14), 5441–5448. [Link]

  • (2017). Antibacterial activities of piperidine derived analogs. ResearchGate. [Link]

  • Vieira, E. F., et al. (2009). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & medicinal chemistry, 17(4), 1664–1672. [Link]

  • Hu, Y., et al. (2012). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry (Weinheim an der Bergstrasse, Germany), 18(14), 4236–4243. [Link]

  • Hu, Y., et al. (2012). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Me. Chemistry – A European Journal, 18(14), 4236-4243. [Link]

  • (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. ResearchGate. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. [Link]

  • (2005). Derivatives as 5HT(1A) receptor ligands - Past and present. ResearchGate. [Link]

  • Sam-doss, C. R., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 13, 897144. [Link]

  • (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. [Link]

  • Rodrigues, T., et al. (2017). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. International journal of molecular sciences, 18(12), 2733. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • Asadi, M., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in pharmaceutical sciences, 19(6), 614–626. [Link]

  • Kaya, S. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. ResearchGate. [Link]

  • Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of enzyme inhibition and medicinal chemistry, 21(3), 333–337. [Link]

  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & medicinal chemistry, 14(6), 1819–1826. [Link]

  • Elek, L., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 354(4), e2000348. [Link]

  • Maciejewska, D., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules (Basel, Switzerland), 28(18), 6528. [Link]

  • (2024). Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Al-Ghorbani, M., et al. (2021). Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. Molecules (Basel, Switzerland), 26(21), 6696. [Link]

  • Sorkhi, M., et al. (2018). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian journal of pharmaceutical research : IJPR, 17(2), 598–606. [Link]

  • Scheid, U., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. [Link]

  • Nesvadba, V., et al. (1976). [Relationship between the structure and biological activity of a series of N-arylbutenyl derivatives of piperidine]. Ceskoslovenska farmacie, 25(8), 281–286. [Link]

  • Zhang, Y., et al. (2022). Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants. Molecules (Basel, Switzerland), 27(19), 6211. [Link]

  • Farhat, H., et al. (2025). Research progress on piperidine-containing compounds as agrochemicals. ResearchGate. [Link]

  • Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4A), 621–627. [Link]

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Foundational

Predictive Pharmacology: Elucidating the Mechanism of Action of 1-Piperidinepentanol

Executive Summary 1-Piperidinepentanol (5-piperidin-1-ylpentan-1-ol) is a functionalized heterocycle often utilized as a synthetic intermediate in the generation of pharmaceuticals, particularly those targeting the Centr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Piperidinepentanol (5-piperidin-1-ylpentan-1-ol) is a functionalized heterocycle often utilized as a synthetic intermediate in the generation of pharmaceuticals, particularly those targeting the Central Nervous System (CNS). While not a marketed therapeutic itself, its structure—comprising a tertiary amine (piperidine) connected to a polar head group (hydroxyl) via a lipophilic linker (pentyl chain)—constitutes a "privileged scaffold" in medicinal chemistry.[1]

This technical guide details the predictive pharmacology of 1-Piperidinepentanol. By synthesizing Structure-Activity Relationship (SAR) data from homologous N-alkyl piperidines, we predict its primary Mechanism of Action (MoA) to be Sigma-1 Receptor (


1R) modulation , with secondary off-target activities at Histamine H3  and Muscarinic Acetylcholine  receptors. This document provides the in silico rationale and the in vitro validation protocols required to confirm these hypotheses.

Part 1: Structural Deconstruction & Pharmacophore Mapping

To predict the biological activity of 1-Piperidinepentanol, we must first analyze its physiochemical interaction potential.

Chemical Features[1][2][3][4][5][6][7][8][9]
  • Cationic Center: The piperidine nitrogen has a pKa of approximately 10-11. At physiological pH (7.4), it exists predominantly as a protonated cation (

    
    ). This is critical for electrostatic interactions with aspartate residues in receptor binding pockets.
    
  • Lipophilic Spacer: The 5-carbon alkyl chain provides a hydrophobic bridge, allowing the molecule to span deep hydrophobic channels within transmembrane proteins.

  • Hydrogen Bond Donor/Acceptor: The terminal hydroxyl (-OH) group acts as an anchor, capable of forming hydrogen bonds with serine or threonine residues.

The "Sigma" Pharmacophore

The structural motif of 1-Piperidinepentanol aligns perfectly with the Glennon pharmacophore model for Sigma-1 receptor ligands:

  • Basic Nitrogen: Essential for ionic bonding with Asp126 in the

    
    1R.
    
  • Flanking Hydrophobic Regions: The piperidine ring and the pentyl chain interact with the hydrophobic residues (Val, Leu, Trp) lining the receptor pocket.

  • Distance Requirement: The distance between the nitrogen and the distal polar group falls within the optimal range (6–10 Å) for high-affinity binding.

Part 2: Predicted Mechanism of Action (MoA)

Based on structural homology with known ligands (e.g., haloperidol, pentazocine, and specific N-alkyl piperidine probes), the following MoA is predicted:

Primary Target: Sigma-1 Receptor ( 1R) Modulation

The


1R is a ligand-operated chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
  • Predicted Binding Mode: The protonated nitrogen of 1-Piperidinepentanol forms a salt bridge with Asp126 . The pentyl chain occupies the hydrophobic tunnel formed by the

    
    -barrel structure of the receptor.
    
  • Functional Consequence (Agonist vs. Antagonist):

    • Agonist Prediction: If the hydroxyl group stabilizes the receptor oligomerization, it may promote chaperone activity, enhancing calcium signaling and cytoprotection (neuroprotective).

    • Antagonist Prediction: If the steric bulk prevents the association with client proteins (e.g., BiP/GRP78), it may inhibit tumor cell proliferation or modulate neuropathic pain. Given the flexibility of the pentyl chain, antagonism or partial agonism is the statistically more probable outcome for this specific linker length without rigidification.

Secondary Targets (Off-Target Liability)
  • Histamine H3 Receptor: N-alkyl piperidines are frequent H3 antagonists. The pentyl linker is of sufficient length to bridge the aspartate anchor and the secondary binding pocket of the H3 receptor.

  • Muscarinic Receptors (M1-M5): The piperidine ring mimics the cationic head of acetylcholine. However, the lack of an ester group suggests lower affinity compared to classic anticholinergics, likely resulting in weak antagonist activity.

Part 3: Visualization of Signaling Pathways

Diagram 1: Predicted Sigma-1 Receptor Signaling Cascade

The following diagram illustrates the predicted downstream effects if 1-Piperidinepentanol acts as a


1R modulator.

SigmaPathway cluster_cell Intracellular Environment Ligand 1-Piperidinepentanol S1R Sigma-1 Receptor (at MAM) Ligand->S1R  Binds (Kd ~ nM) BiP BiP/GRP78 (Chaperone) S1R->BiP  Dissociation (Agonist Mode) IP3R IP3 Receptor (Ca2+ Channel) S1R->IP3R  Stabilization ER_Stress ER Stress Response BiP->ER_Stress  Modulation Mito Mitochondrial Ca2+ Influx IP3R->Mito  Ca2+ Transfer

Caption: Predicted intervention of 1-Piperidinepentanol at the Sigma-1 Receptor (MAM interface).

Part 4: Experimental Validation Protocols

To transition from "Prediction" to "Fact," the following self-validating experimental workflows are required.

In Silico Validation (SwissTargetPrediction)

Before wet-lab synthesis, confirm targets using reverse pharmacophore mapping.

  • Input: SMILES string of 1-Piperidinepentanol: C1CCN(CC1)CCCCCO.[2]

  • Tool: SwissTargetPrediction (SIB).[3]

  • Threshold: Analyze targets with probability > 0.5.

  • Expected Output: High probability for SIGMAR1 (Sigma-1), HRH3 (Histamine H3), and SLC6A4 (Serotonin Transporter).

In Vitro Radioligand Binding Assay (The Gold Standard)

This protocol determines the affinity (


) of the molecule for the 

1R.
StepParameterDetail
1. Tissue Prep SourceGuinea pig brain or rat liver membranes (rich in

1R).
2. Radioligand Isotope

(highly selective

1 agonist).[4]
3. Incubation Conditions120 min at 25°C in 50 mM Tris-HCl buffer (pH 7.4).
4. Competition Test Compound1-Piperidinepentanol (10 concentration points:

to

M).
5. Non-Specific BlockerHaloperidol (10

M) to define non-specific binding.
6. Analysis CalculationDetermine

and convert to

using the Cheng-Prusoff equation.

Success Criteria: A


 nM indicates a "Hit" (high affinity). A 

nM indicates a "Lead."
Functional Assay: Ca2+ Mobilization

To determine if the molecule is an agonist or antagonist .

  • Cell Line: CHO cells overexpressing human

    
    1R.
    
  • Dye: Fura-2 AM (ratiometric calcium indicator).

  • Agonist Mode: Treat cells with 1-Piperidinepentanol. Result: Increase in cytosolic

    
     indicates agonism.
    
  • Antagonist Mode: Pre-treat with 1-Piperidinepentanol, then stimulate with a known agonist (e.g., PRE-084). Result: Reduced

    
     spike indicates antagonism.
    

Part 5: Toxicology & ADME Predictions

Understanding the safety profile is crucial for handling this intermediate.

  • Lipophilicity (LogP): Predicted LogP

    
     2.0 - 2.5.
    
    • Implication: High Blood-Brain Barrier (BBB) permeability. This confirms its relevance for CNS target research but also highlights potential CNS toxicity (dizziness, sedation).

  • Metabolism:

    • The primary alcohol is a substrate for Alcohol Dehydrogenase (ADH), likely oxidizing to 5-piperidin-1-ylpentanoic acid .

    • The piperidine ring is subject to CYP450 oxidation.

  • Toxicity:

    • Acute: Irritant to eyes and mucous membranes (GHS H319).[2]

    • Chronic:[5] Potential phospholipidosis (accumulation of phospholipids in lysosomes) is a known risk for cationic amphiphilic drugs (CADs) like this molecule.

Diagram 2: Experimental Workflow Strategy

Workflow Start 1-Piperidinepentanol (Structure) InSilico In Silico (SwissTargetPrediction) Start->InSilico  SMILES Input Binding Radioligand Binding (Ki Determination) InSilico->Binding  Target ID Functional Functional Assay (Ca2+ Flux) Binding->Functional  Affinity Confirmed Outcome MoA Definition (Agonist/Antagonist) Functional->Outcome  Efficacy Data

Caption: Step-by-step validation pipeline from structure to defined mechanism.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 566537, 1-Piperidinepentanol. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[6] Nucleic Acids Research, 47(W1), W357–W364. Retrieved from [Link]

  • Intagliata, S., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Journal of Medicinal Chemistry.[1] Retrieved from [Link]

  • Lowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action.[1] European Journal of Medicinal Chemistry.[1] Retrieved from [Link]

Sources

Exploratory

In Silico Bioactivity Profiling of 1-Piperidinepentanol: A Fragment-Based Assessment Workflow

Executive Summary 1-Piperidinepentanol (C H NO) represents a classic N-alkylated piperidine scaffold, a pharmacophore ubiquitous in CNS-active agents, anesthetics, and sigma receptor ligands.[1] While often categorized a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Piperidinepentanol (C


H

NO) represents a classic N-alkylated piperidine scaffold, a pharmacophore ubiquitous in CNS-active agents, anesthetics, and sigma receptor ligands.[1] While often categorized as a synthetic intermediate, its structural properties suggest significant latent bioactivity.[1]

This technical guide provides a rigorous in silico workflow to predict the biological targets and pharmacokinetic profile of 1-Piperidinepentanol. Unlike generic tutorials, this document treats the molecule as a "query fragment" in a Fragment-Based Drug Discovery (FBDD) context. We focus on its high probability of interaction with the Sigma-1 Receptor (


R) , a chaperone protein implicated in neuroprotection, utilizing a self-validating docking protocol.

Part 1: Chemical Ontology & Ligand Preparation[1]

The accuracy of any in silico prediction relies on the correct representation of the ligand's solution-state behavior. 1-Piperidinepentanol is a tertiary amine; ignoring protonation states will yield false negatives in docking scores.[1]

Physicochemical Profile[1][2][3]
  • IUPAC Name: 5-(piperidin-1-yl)pentan-1-ol[1]

  • SMILES: C1CCN(CC1)CCCCCO

  • Molecular Weight: 171.28 g/mol [1]

  • pKa (Predicted): ~9.8 (Basic)

Preparation Protocol

Objective: Generate a low-energy 3D conformer with correct ionization at physiological pH (7.4).

  • Topology Generation: Convert 2D SMILES to 3D coordinates.

  • Protonation: At pH 7.4, the piperidine nitrogen is protonated (

    
    ).[1] This positive charge is critical for electrostatic interactions with aspartate/glutamate residues in GPCRs and ion channels.
    
  • Energy Minimization: Apply the MMFF94 force field to relax bond lengths/angles.[1]

Critical Checkpoint: Ensure the hydroxyl hydrogen is rotatable and the piperidine ring adopts a chair conformation.

Part 2: Target Identification (Reverse Screening)[1]

Before docking, we must identify where this molecule is likely to bind.[1] We utilize a "Similarity Ensemble Approach" (SEA) to map the query molecule against databases of known active ligands.

The Logic of N-Alkyl Piperidines

The N-substituted piperidine moiety is a "privileged structure" in medicinal chemistry.[1] It is a known key pharmacophore for:

  • Sigma Receptors (

    
    R, 
    
    
    
    R):
    High affinity requires a basic nitrogen flanked by hydrophobic regions.[1]
  • Acetylcholinesterase (AChE): Binding to the peripheral anionic site (PAS).[1]

  • Muscarinic Acetylcholine Receptors (mAChRs). [1]

Prediction Workflow (SwissTargetPrediction)

We utilize the SwissTargetPrediction algorithm (Daina et al., 2019), which compares the query to 370,000 known actives based on 2D (fingerprint) and 3D (electroshape) similarity.

Hypothesis: 1-Piperidinepentanol will show high probability scores for the Sigma-1 Receptor due to the hydrophobic pentyl chain mimicking the "tail" of known sigma ligands like haloperidol or pentazocine.

Part 3: Molecular Docking Protocol (Case Study: R)

This section details the specific protocol to dock 1-Piperidinepentanol into the Human Sigma-1 Receptor.

Target Selection & Preparation
  • Target: Human Sigma-1 Receptor (

    
    R)[1]
    
  • PDB ID: 5HK1 (Bound to PD144418)[1]

  • Rationale: This crystal structure reveals the classic

    
    -barrel binding pocket where a basic amine interacts with Glu172 .[1]
    
The Self-Validating Workflow

To ensure trustworthiness, we must first reproduce the experimental binding mode of the co-crystallized ligand (PD144418).

Step-by-Step Protocol:

  • Receptor Prep:

    • Remove water molecules (unless bridging).[1]

    • Add polar hydrogens.[1]

    • Assign Gasteiger charges.[1]

  • Grid Generation (AutoDock Vina):

    • Center the grid box on the centroid of the co-crystallized ligand (PD144418).

    • Box Dimensions:

      
       Å (Sufficient to cover the hydrophobic pocket).[1]
      
  • Validation (Re-docking):

    • Dock PD144418 back into the site.[1]

    • Pass Criteria: RMSD between docked pose and crystal pose must be

      
       Å.
      
  • Production Docking:

    • Dock protonated 1-Piperidinepentanol.[1]

    • Exhaustiveness: 32 (High precision).

Data Presentation: Grid Parameters
ParameterValueDescription
Center X -13.52Centroid of hydrophobic pocket
Center Y -8.76Aligned to Glu172 interaction
Center Z 12.45Depth of

-barrel
Size (X,Y,Z) 22 ÅCubic search space
Exhaustiveness 32Search depth (Standard is 8)
Num Modes 10Max binding poses output
Interaction Analysis

For 1-Piperidinepentanol to be active, the docked pose must exhibit:

  • Salt Bridge: Protonated N with Glu172 (Essential).[1]

  • Hydrophobic Contact: Pentyl chain interacting with Val162, Leu105, Phe107 .[1]

Part 4: ADMET & Druglikeness Profiling[1]

A potent binder is useless if it cannot reach the target.[1] For CNS targets (


R), Blood-Brain Barrier (BBB) permeation is non-negotiable.[1]
Predicted Pharmacokinetics (SwissADME)
PropertyValue (Predicted)Interpretation
LogP (Lipophilicity) 1.95Optimal for oral bioavailability
TPSA (Polar Surface Area) 23.47 Å

Excellent BBB penetration (< 90 Å

)
BBB Permeant Yes Critical for CNS activity
P-gp Substrate NoUnlikely to be pumped out of CNS
Lipinski Violations 0Drug-like fragment

Insight: The low TPSA and moderate LogP suggest 1-Piperidinepentanol is a "CNS-privileged" fragment, capable of passive diffusion across the BBB.

Part 5: Visualization of the Workflow

The following diagram illustrates the logical flow from chemical structure to validated bioactivity prediction.

BioactivityWorkflow cluster_Prep Phase 1: Preparation cluster_Target Phase 2: Target Mapping cluster_Docking Phase 3: Docking & Validation Start 1-Piperidinepentanol (SMILES Input) Protonation Protonation (pH 7.4) Generate Cationic Species Start->Protonation Conformer 3D Conformer Gen (Energy Minimized) Protonation->Conformer TargetPred SwissTargetPrediction (Reverse Screening) Conformer->TargetPred Selection Select Target: Sigma-1 Receptor (PDB: 5HK1) TargetPred->Selection High Probability Score Validation Redock Control Ligand (RMSD < 2.0 Å) Selection->Validation Production Dock 1-Piperidinepentanol (AutoDock Vina) Validation->Production Protocol Validated Analysis Interaction Check: Glu172 Salt Bridge Production->Analysis ADMET ADMET Profiling (BBB Permeability Check) Analysis->ADMET

Figure 1: End-to-end in silico workflow for predicting 1-Piperidinepentanol bioactivity, emphasizing the critical validation step before production docking.

Part 6: Molecular Dynamics (MD) Stability (Optional but Recommended)[1]

While docking provides a static snapshot, Molecular Dynamics (MD) assesses the stability of the complex over time.

Protocol Summary:

  • System: Receptor-Ligand complex embedded in a POPC lipid bilayer (mimicking the ER membrane).[1]

  • Solvent: TIP3P water model + 0.15 M NaCl.[1]

  • Duration: 50–100 ns simulation using GROMACS or Desmond.

  • Metric: Calculate Ligand RMSD . If the ligand RMSD remains < 3.0 Å relative to the protein backbone, the binding is considered stable.

References

  • Daina, A., Michielin, O., & Zoete, V. (2019).[2] SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[1][2][3] Nucleic Acids Research, 47(W1), W357–W364.[1][2] [Link]

  • Schmidt, H. R., et al. (2016).[1] Crystal structure of the human

    
     receptor.[1] Nature, 532(7600), 527–530.[1] (Source of PDB 5HK1). [Link]
    
  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717.[1] [Link]

  • PubChem Database. (n.d.).[1] 1-Piperidinepentanol (CID 566537).[1] National Center for Biotechnology Information.[1] [Link][1]

Sources

Foundational

An In-Depth Technical Guide to the Solubility of 1-Piperidinepentanol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Piperidinepentanol in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Piperidinepentanol in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical, field-proven methodologies to predict and quantify solubility. In the absence of extensive publicly available quantitative data for this specific molecule, this guide establishes a robust predictive framework based on its physicochemical properties and the well-documented behavior of its core structural motifs: the piperidine ring and the pentanol side chain.

Executive Summary

1-Piperidinepentanol, a versatile bifunctional molecule, is anticipated to exhibit excellent solubility in a broad spectrum of organic solvents.[1] This characteristic is pivotal for its application in organic synthesis and pharmaceutical formulations.[1] This guide elucidates the molecular factors governing its solubility, provides a predictive solubility profile across various solvent classes, and details rigorous experimental protocols for precise solubility determination.

Physicochemical Properties of 1-Piperidinepentanol

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility. 1-Piperidinepentanol's structure, featuring a polar head group (the piperidine ring with its tertiary amine) and a moderately long, nonpolar alkyl chain with a terminal hydroxyl group, dictates its interactions with different solvents.

Table 1: Key Physicochemical Properties of 1-Piperidinepentanol

PropertyValueSource
Molecular FormulaC₁₀H₂₁NOPubChem[2]
Molecular Weight171.28 g/mol PubChem[2]
AppearancePredicted to be a liquidInferred from similar compounds
Hydrogen Bond Acceptors2PubChem[2]
Hydrogen Bond Donors1PubChem[2]

The presence of a nitrogen atom in the piperidine ring and an oxygen atom in the hydroxyl group allows 1-Piperidinepentanol to act as a hydrogen bond acceptor, while the hydroxyl group also enables it to be a hydrogen bond donor. These capabilities are critical in determining its solubility in protic solvents.

1-Piperidinepentanol Structure cluster_piperidine Piperidine Ring cluster_pentanol Pentanol Side Chain N N C1 CH₂ N->C1 P1 CH₂ N->P1 C₅H₁₀N-(CH₂)₅-OH C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C5->N P2 CH₂ P1->P2 P3 CH₂ P2->P3 P4 CH₂ P3->P4 P5 CH₂ P4->P5 OH OH P5->OH

Caption: Molecular structure of 1-Piperidinepentanol.

Predicted Solubility Profile in Organic Solvents

The solubility of 1-Piperidinepentanol can be predicted based on the "like dissolves like" principle, which suggests that substances with similar polarities are more likely to be soluble in one another.[3] The molecule's amphiphilic nature—possessing both polar (piperidine, hydroxyl) and nonpolar (pentyl chain) regions—suggests a broad solubility range.

Protic Solvents (e.g., Alcohols, Water)

1-Piperidinepentanol is expected to be highly soluble in polar protic solvents such as methanol, ethanol, and isopropanol. The ability of the piperidine nitrogen and the hydroxyl group to form hydrogen bonds with the solvent molecules is the primary driver of this solubility.[4] While the parent compound, piperidine, is miscible with water, the C5 alkyl chain in 1-Piperidinepentanol increases its lipophilicity, likely resulting in reduced but still significant aqueous solubility.[4][5][6][7][8]

Aprotic Polar Solvents (e.g., Acetone, THF, Acetonitrile)

High solubility is also predicted in aprotic polar solvents. Solvents like acetone, tetrahydrofuran (THF), and acetonitrile can engage in dipole-dipole interactions with the polar functionalities of 1-Piperidinepentanol. Piperidine itself is soluble in acetone and ethers.[4][6][7]

Nonpolar Solvents (e.g., Hexane, Toluene)

In nonpolar solvents such as hexane, the solubility is expected to be more limited. While the pentyl chain will favorably interact with nonpolar solvents through van der Waals forces, the polar piperidine and hydroxyl groups will be poorly solvated. Piperidine exhibits limited solubility in hexane.[4][5] However, the increased lipophilicity of 1-Piperidinepentanol compared to piperidine may lead to moderate solubility in less polar solvents like toluene.

Chlorinated Solvents (e.g., Dichloromethane, Chloroform)

Excellent solubility is anticipated in chlorinated solvents like dichloromethane (DCM) and chloroform. These solvents can effectively solvate both the polar and nonpolar portions of the molecule. Piperidine is known to be soluble in chloroform.[4][5][6]

Table 2: Predicted Qualitative Solubility of 1-Piperidinepentanol

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar ProticMethanol, Ethanol, WaterHigh to Miscible (alcohols), Moderate (water)Hydrogen bonding dominates.
Polar AproticAcetone, THF, AcetonitrileHighFavorable dipole-dipole interactions.
NonpolarHexane, HeptaneLow to ModerateMismatch in polarity.
AromaticToluene, BenzeneModerate to HighPi-stacking and van der Waals interactions.
ChlorinatedDichloromethane, ChloroformHighEffective solvation of both polar and nonpolar regions.

Experimental Determination of Solubility

To move beyond prediction and obtain precise, quantitative data, a systematic experimental approach is necessary. The following protocols outline both qualitative and quantitative methods for determining the solubility of 1-Piperidinepentanol.

Qualitative Solubility Assessment

This rapid screening method provides a general overview of solubility in various solvents.

Protocol:

  • Preparation: Dispense 1 mL of each selected solvent into separate, labeled small test tubes or vials at a controlled temperature (e.g., 25 °C).

  • Solute Addition: To each tube, add a small, measured amount of 1-Piperidinepentanol (e.g., 10 µL).

  • Mixing: Cap the tubes and vortex or shake vigorously for 30-60 seconds.

  • Observation: Visually inspect for complete dissolution (a clear, single phase).

  • Incremental Addition: If the initial amount dissolves, continue adding 10 µL increments, mixing after each addition, until a saturated solution (indicated by the persistence of a second phase or cloudiness) is observed.

  • Classification: Classify the solubility as:

    • Miscible: No phase separation observed after adding a significant volume (e.g., 1 mL) of the solute.

    • Soluble: A significant amount dissolves (e.g., > 50 mg/mL).

    • Slightly Soluble: Only a small amount dissolves.

    • Insoluble: No apparent dissolution.

Qualitative_Solubility_Workflow start Start: Select Solvents prep Add 1 mL of solvent to labeled vials start->prep add_solute Add 10 µL of 1-Piperidinepentanol prep->add_solute mix Vortex for 30-60 seconds add_solute->mix observe Visually inspect for dissolution mix->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Insoluble/Slightly Soluble observe->not_dissolved No add_more Add another 10 µL increment dissolved->add_more classify Classify Solubility not_dissolved->classify add_more->mix add_more->observe

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining equilibrium solubility.[9]

Protocol:

  • Preparation of Supersaturated Solution: Add an excess amount of 1-Piperidinepentanol to a known volume of the chosen solvent in a sealed, airtight container (e.g., a screw-cap vial). The excess solute ensures that equilibrium is reached from a state of saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., using a shaker bath) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has settled, or centrifuge the sample to facilitate phase separation.

  • Sampling: Carefully withdraw a known volume of the clear, saturated supernatant. It is crucial to avoid disturbing the undissolved solute. A syringe with a filter (e.g., 0.45 µm PTFE) is recommended.

  • Quantification: Determine the concentration of 1-Piperidinepentanol in the sampled aliquot using a suitable analytical technique, such as:

    • Gas Chromatography (GC): If the compound is volatile and thermally stable. A calibration curve must be prepared using standards of known concentrations.

    • High-Performance Liquid Chromatography (HPLC): A versatile method. A calibration curve is required.

    • Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) can be used with an internal standard of known concentration.[9]

  • Calculation: Calculate the solubility in units such as g/L or mol/L.

Shake_Flask_Method start Start: Add excess solute to solvent equilibrate Equilibrate at constant temperature (24-48h) start->equilibrate separate Separate phases (centrifugation/settling) equilibrate->separate sample Sample clear supernatant with filter separate->sample quantify Quantify concentration (GC, HPLC, qNMR) sample->quantify calculate Calculate solubility (g/L or mol/L) quantify->calculate

Caption: Workflow for the shake-flask solubility determination.

Conclusion

1-Piperidinepentanol is a molecule with a high potential for solubility in a wide array of organic solvents, a characteristic that underpins its utility in various chemical applications. While a definitive quantitative database for its solubility is not yet established in the public domain, a strong predictive understanding can be derived from its molecular structure and the known properties of related compounds. The experimental protocols detailed herein provide a reliable framework for researchers to generate precise, application-specific solubility data, thereby facilitating formulation development, reaction optimization, and purification processes.

References

  • Vertex AI Search. (n.d.). Piperidine | Solubility of Things.
  • Chem-Impex. (n.d.). 1-Piperidinepentanol.
  • BenchChem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? Chemistry For Everyone.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • ChemicalBook. (n.d.). Piperidine CAS#: 110-89-4.
  • PubChem. (n.d.). Piperidine.
  • PubChem. (n.d.). 1-Piperidinepentanol.
  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.
  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Wikipedia. (n.d.). Piperidine.
  • Cheméo. (n.d.). Chemical Properties of 1-Piperidineethanol (CAS 3040-44-6).
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Sigma-Aldrich. (n.d.). Piperidine Biotech grade solvent, = 99.5 110-89-4.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-Piperidinepentanol via Reductive Amination

Abstract This application note details a robust, scalable protocol for the synthesis of 1-Piperidinepentanol (5-(piperidin-1-yl)pentan-1-ol) utilizing a reductive amination strategy.[1] Unlike traditional alkylation meth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-Piperidinepentanol (5-(piperidin-1-yl)pentan-1-ol) utilizing a reductive amination strategy.[1] Unlike traditional alkylation methods that rely on halo-alcohols, this protocol employs Tetrahydro-2H-pyran-2-ol (a masked 5-hydroxypentanal) and Piperidine in the presence of Sodium Triacetoxyborohydride (STAB) .[1] This method minimizes over-alkylation, avoids toxic alkyl halides, and proceeds under mild conditions suitable for late-stage functionalization in drug discovery.

Introduction & Strategic Rationale

The Chemical Challenge

1-Piperidinepentanol is a critical linker motif in medicinal chemistry, particularly for PROTACs (Proteolysis Targeting Chimeras) and GPCR ligands.[1] The primary synthetic challenge is the instability of the aldehyde precursor, 5-hydroxypentanal , which exists in a dynamic equilibrium with its cyclic lactol form, Tetrahydro-2H-pyran-2-ol .[1]

The Solution: Reductive Amination with STAB

Direct alkylation using 5-chloropentan-1-ol often results in elimination side products or O-alkylation.[1] This protocol leverages the lactol-aldehyde equilibrium.[1] By using Sodium Triacetoxyborohydride (STAB) , we achieve chemoselectivity: STAB reduces the resulting iminium ion much faster than it reduces the aldehyde or lactol, preventing the formation of the diol side product.[1]

Key Advantages:

  • Chemoselectivity: STAB tolerates the free hydroxyl group, eliminating the need for protecting groups.

  • Safety: Avoids the use of Cyanoborohydride (toxic cyanide risk) and high-pressure hydrogenation.[1]

  • Purity: The "Acid-Base Swing" workup described below renders column chromatography optional for many applications.

Reaction Mechanism & Pathway[1][2][3]

The reaction relies on the in situ ring-opening of the lactol to generate the reactive aldehyde, which condenses with piperidine.[1]

ReactionPathway Lactol Tetrahydro-2H-pyran-2-ol (Cyclic Lactol) Aldehyde 5-Hydroxypentanal (Open Chain) Lactol->Aldehyde Equilibrium Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Piperidine (Nucleophilic Attack) Piperidine Piperidine Piperidine->Hemiaminal Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium - H2O (Acid Catalyzed) Product 1-Piperidinepentanol (Target) Iminium->Product + H- (from STAB) Reduction

Figure 1: Mechanistic pathway showing the ring-opening of the lactol precursor and subsequent reduction.[1]

Experimental Protocol

Reagents & Materials[5][6][7]
ComponentRoleCAS NumberEquiv.MW ( g/mol )
Piperidine Amine Substrate110-89-41.085.15
Tetrahydro-2H-pyran-2-ol Carbonyl Source694-54-21.2102.13
Sodium Triacetoxyborohydride Reducing Agent56553-60-71.5211.94
Acetic Acid (Glacial) Catalyst64-19-71.060.05
Dichloromethane (DCM) Solvent75-09-2N/A-

Note: 1,2-Dichloroethane (DCE) is the classic solvent for STAB reactions, but DCM is substituted here for improved safety profiles without significant yield loss.[1]

Step-by-Step Methodology

Phase 1: Iminium Formation

  • Charge a dry round-bottom flask with Piperidine (1.0 eq) and DCM (0.2 M concentration relative to piperidine).

  • Add Tetrahydro-2H-pyran-2-ol (1.2 eq) in one portion.

  • Add Acetic Acid (1.0 eq). Observation: A slight exotherm may occur.[1]

  • Stir at room temperature (20–25 °C) for 30–60 minutes. This allows the lactol ring to open and the iminium species to populate.

Phase 2: Reduction 5. Cool the mixture to 0 °C (ice bath). 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Hydrogen gas evolution is possible but minimal compared to NaBH4.[1] 7. Remove the ice bath and allow the reaction to warm to room temperature. 8. Stir for 12–16 hours under nitrogen atmosphere.

Phase 3: Validation (TLC)

  • Mobile Phase: 10% Methanol in DCM (with 1% NH4OH).

  • Stain: KMnO4 or Dragendorff’s reagent (specific for amines).

  • Criterion: Complete consumption of Piperidine.

Phase 4: Workup (The Acid-Base Swing) This purification logic ensures the removal of neutral impurities (unreacted lactol) without chromatography.[1]

WorkupFlow RxnMix Reaction Mixture (DCM) Quench Quench: Sat. NaHCO3 RxnMix->Quench Sep1 Phase Separation Quench->Sep1 Org1 Organic Layer (Product + Impurities) Sep1->Org1 Aq1 Aqueous Waste Sep1->Aq1 AcidExt Extract with 1M HCl Org1->AcidExt Sep2 Phase Separation AcidExt->Sep2 OrgWaste Organic Layer (Discard Neutral Lactol) Sep2->OrgWaste AqAcid Acidic Aqueous Layer (Contains Product Salt) Sep2->AqAcid Basify Basify to pH > 12 (6M NaOH) AqAcid->Basify FinalExt Extract into DCM (3x) Basify->FinalExt Dry Dry (Na2SO4) & Concentrate FinalExt->Dry

Figure 2: Acid-Base extraction workflow for self-validating purity.[1]

Expert Insights & Troubleshooting

Why Acetic Acid?

While piperidine is basic, the formation of the iminium ion from a lactol requires acid catalysis to facilitate the ring-opening and dehydration steps.[1] Without AcOH, the reaction is sluggish and may stall at the hemiaminal stage.

Why STAB over NaBH4?

Sodium Borohydride (


) is a stronger reducing agent and risks reducing the aldehyde form of the starting material to 1,5-pentanediol before it can react with the amine.[1] STAB is less nucleophilic and reduces iminium ions selectively in the presence of aldehydes/lactols (Abdel-Magid, 1996).[1]
Handling the "Gel"

Occasionally, the borate salts formed during the reaction can create a gum.[1]

  • Fix: Quench with aqueous Rochelle's salt (Potassium Sodium Tartrate) instead of NaHCO3 and stir vigorously for 30 minutes to break up boron complexes.

Analytical Data Specifications

Upon isolation, the product should be a colorless to pale yellow oil.

AnalysisExpected Signal Characteristics
1H NMR (CDCl3, 400 MHz)

3.62
(t, 2H, -CH 2-OH)

2.35
(m, 6H, -N-CH 2-)

1.58
(m, 4H, Piperidine ring)

1.35-1.50
(m, 8H, Alkyl chain/Ring)
MS (ESI+) [M+H]+ = 172.17 (Calculated for C10H21NO)
Appearance Viscous, colorless oil.[1] Hygroscopic.

Safety & Hazards

  • Piperidine: Highly toxic by inhalation and corrosive. Causes severe skin burns.[2][3] Handle only in a fume hood.

  • Sodium Triacetoxyborohydride: Water-reactive.[1][4] Releases acetic acid upon hydrolysis.

  • DCM: Suspected carcinogen. Double-gloving recommended.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[6][7] [Link]

  • Matassini, C. , et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Synthesis, 17. [Link] (Contextual grounding on lactol reactivity).

Sources

Application

High-Yield Synthesis of 1-Piperidinepentanol Analogues

Application Note: AN-SYN-2026-05 Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-piperidinepentanol (CAS 797-75-1) and its structural analogues. These compounds serve as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-05

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-piperidinepentanol (CAS 797-75-1) and its structural analogues. These compounds serve as critical "linker" intermediates in medicinal chemistry, particularly for neuroactive agents (e.g., Sigma receptor ligands) and antihistamines where a 5-carbon spacer is optimal for receptor binding pockets.

While reductive amination is a common pathway, this guide prioritizes a Finkelstein-Catalyzed Nucleophilic Substitution (


)  strategy. This method offers superior reproducibility, lower impurity profiles, and higher yields (>85%) compared to traditional neat alkylation or reductive routes, specifically by addressing the kinetic sluggishness of chloro-alkanol precursors.

Strategic Synthesis Design

The Challenge of the C5 Linker

Synthesizing 1-piperidinepentanol involves attaching a saturated 5-carbon chain terminated by a hydroxyl group to a piperidine ring. Two primary challenges exist:

  • Leaving Group Reactivity: The most cost-effective precursor, 5-chloro-1-pentanol, is kinetically slow to react with secondary amines, often requiring harsh temperatures that lead to degradation.

  • Chemoselectivity: The precursor contains both a leaving group (Cl) and a nucleophile (OH). While intermolecular O-alkylation is rare under mild conditions, harsh bases can promote polymerization or ether formation.

The Solution: Catalytic Finkelstein Modification

To solve the kinetic issue without increasing thermal load, we utilize the Finkelstein reaction in situ. By adding catalytic Potassium Iodide (KI), the alkyl chloride is transiently converted to a highly reactive alkyl iodide.



The generated R-I reacts rapidly with piperidine to form the product, regenerating the iodide ion to enter the cycle again. This allows the reaction to proceed at lower temperatures (refluxing acetonitrile) with higher specificity.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the competitive pathways managed by this protocol.

ReactionPathway cluster_cycle Catalytic Loop Reagent 5-Chloro-1-pentanol Intermediate Transient 5-Iodo-1-pentanol Reagent->Intermediate Halogen Exchange Product 1-Piperidinepentanol (Target) Reagent->Product Slow SN2 (Direct) KI KI (Catalyst) KI->Intermediate Intermediate->Product Fast SN2 Piperidine Piperidine (Nucleophile) Piperidine->Product SideProduct Quaternary Salt (Over-alkylation) Product->SideProduct Excess Alkyl Halide

Figure 1: Mechanistic pathway highlighting the catalytic role of Iodide in accelerating product formation while minimizing thermal degradation.

Experimental Protocol: Finkelstein-Assisted N-Alkylation

Materials & Reagents
ReagentEquiv.RoleGrade
Piperidine (or analogue)1.2NucleophileReagentPlus, 99%
5-Chloro-1-pentanol 1.0Electrophile95%+
Potassium Carbonate (

)
2.0Base (HCl Scavenger)Anhydrous, Granular
Potassium Iodide (KI) 0.1Catalyst99%
Acetonitrile (ACN) -SolventHPLC Grade
Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend

    
      (2.0 equiv) and KI  (0.1 equiv) in Acetonitrile  (10 mL per gram of substrate).
    
  • Add Piperidine (1.2 equiv). Note: A slight excess of amine prevents over-alkylation.

  • Add 5-Chloro-1-pentanol (1.0 equiv) dropwise at room temperature.

Step 2: Reaction Execution

  • Fit the flask with a reflux condenser.

  • Heat the mixture to reflux (

    
    C)  with vigorous stirring.
    
  • Monitor: Check progress via TLC (System: 10% MeOH in DCM + 1%

    
    ) or LC-MS after 4 hours.
    
    • Visualization: Use Dragendorff’s reagent (orange stain for amines) or Iodine chamber.

    • Endpoint: Disappearance of the chloro-alcohol spot.

Step 3: Workup (The "Self-Validating" Purification) This workup exploits the basicity of the product to remove non-basic impurities (unreacted chloro-alcohol) without chromatography.

  • Cool reaction to room temperature and filter off inorganic salts (

    
    , Excess 
    
    
    
    ). Rinse filter cake with ACN.
  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Acid-Base Extraction (Critical):

    • Dissolve oil in Ethyl Acetate (EtOAc).

    • Extract with 1M HCl (aq) (

      
      ). Product moves to aqueous phase as hydrochloride salt; neutral impurities stay in EtOAc.
      
    • Discard the organic layer (contains unreacted alkyl halide).

    • Basify the aqueous layer to pH > 12 using 4M NaOH (cooling in an ice bath). Product oils out.

    • Extract the cloudy aqueous mixture with DCM (

      
      ).
      
  • Dry combined DCM layers over

    
    , filter, and evaporate.
    
Yield & Characterization Data

The following data represents typical results obtained using this protocol on a 10g scale.

ParameterValue / Observation
Isolated Yield 88 - 94% (Pale yellow oil)
Purity (GC-MS) > 98.5%
1H NMR (CDCl3)

3.62 (t, 2H,

-OH), 2.35 (br s, 4H, Ring

), 2.29 (t, 2H, Chain

)
Key Impurity Quaternary ammonium salt (< 0.5% if stoichiometry is controlled)

Purification Logic & Troubleshooting

The acid-base extraction described above is a "self-validating" system. If the product is isolated, it must contain a basic nitrogen. Neutral side products are mathematically eliminated.

WorkupLogic Crude Crude Reaction Mixture (Product, SM, Salts) Filter Filtration Crude->Filter Salts Solid Salts (Discard) Filter->Salts Evap Evaporate Solvent Filter->Evap AcidWash Dissolve in EtOAc Wash with 1M HCl Evap->AcidWash PhaseSep1 Phase Separation 1 AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Neutral Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product-H+ Salt) PhaseSep1->AqLayer1 Keep Basify Basify with NaOH (pH > 12) Extract with DCM AqLayer1->Basify PhaseSep2 Phase Separation 2 Basify->PhaseSep2 AqLayer2 Aqueous Waste PhaseSep2->AqLayer2 Discard FinalProd DCM Layer -> Dry -> Evap PURE PRODUCT PhaseSep2->FinalProd

Figure 2: Acid-Base extraction workflow ensuring removal of neutral alkyl halides and non-basic impurities.

Troubleshooting Guide
  • Low Yield: Check the quality of the 5-chloro-1-pentanol. If it is old, it may have cyclized to tetrahydropyran (neutral). The acid-base workup will remove this, but yield will drop.

  • Emulsions: During the DCM extraction (Step 3), emulsions can form. Add a small amount of Brine (sat. NaCl) to break the emulsion.

  • Quaternization: If LC-MS shows M+Product mass, you have over-alkylated. Ensure Piperidine is in excess (1.2 to 1.5 eq) and add the alkyl halide slowly.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane. Retrieved from

  • Rubin, M., et al. (2013). A high-yield route to synthesize the P-glycoprotein radioligand [11C]N-desmethyl-loperamide. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • J&K Scientific. (2025). Finkelstein Reaction Mechanism and Applications. Retrieved from

  • Frolov, N. A., & Vereshchagin, A. N. (2023).[2] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from

  • PubChem. (2025). 1-Piperidinepentanol Compound Summary. Retrieved from

Sources

Method

Application Note: High-Purity Isolation of 1-Piperidinepentanol via Salt Formation and Recrystallization

Executive Summary & Strategic Rationale 1-Piperidinepentanol (5-(1-piperidinyl)pentanol) typically exists as a viscous liquid or low-melting solid at ambient temperatures, making direct recrystallization of the free base...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

1-Piperidinepentanol (5-(1-piperidinyl)pentanol) typically exists as a viscous liquid or low-melting solid at ambient temperatures, making direct recrystallization of the free base thermodynamically unfavorable and practically difficult. While distillation is the standard purification method for the liquid phase, it often fails to remove structurally similar impurities with close boiling points (e.g., homologous amino alcohols or oxidation byproducts).

To achieve pharmaceutical-grade purity (>99.5%), this protocol utilizes Derivatization-Based Recrystallization . By converting the free base into its crystalline Hydrochloride (HCl) salt, we exploit the high lattice energy of the ionic solid to exclude impurities. This method offers superior selectivity compared to distillation and allows for the removal of colored impurities via lattice exclusion.

Core Objectives
  • Phase Transformation: Convert the oily free base into a crystalline solid (1-Piperidinepentanol·HCl).

  • Lattice Purification: Utilize a solvent/anti-solvent system to selectively crystallize the product while retaining impurities in the mother liquor.

  • Scalability: Provide a workflow adaptable from gram-scale R&D to kilogram-scale pilot production.

Chemical Safety & Hazard Control

  • 1-Piperidinepentanol: Irritant to eyes, respiratory system, and skin. Potential sensitizer.[1][2]

  • Solvents (Isopropanol, Diethyl Ether/Ethyl Acetate): Highly flammable.

  • Hydrogen Chloride (HCl): Corrosive gas/liquid. Handle in a fume hood.

PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Work must be performed in a certified fume hood.

Experimental Protocols

Protocol A: Formation of the Crude Hydrochloride Salt

Before recrystallization can occur, the liquid amine must be converted to a solid.

Reagents:

  • Crude 1-Piperidinepentanol (Free Base)

  • HCl (4M in Dioxane or anhydrous gas)

  • Solvent: Anhydrous Diethyl Ether or Ethyl Acetate (EtOAc)

Procedure:

  • Dissolution: Dissolve 10.0 g of crude 1-Piperidinepentanol in 50 mL of anhydrous Ethyl Acetate (or Diethyl Ether) in a round-bottom flask. Ensure the solution is clear.

  • Acidification: Cool the solution to 0–5°C using an ice bath. Slowly add 4M HCl (in Dioxane) dropwise with vigorous stirring.

    • Mechanistic Insight: The exothermic protonation of the tertiary amine nitrogen creates the ionic salt. Cooling prevents degradation and controls the rate of precipitation.

  • Monitoring: Continue addition until the pH reaches ~2–3 (verify with wet pH paper). A white to off-white precipitate should form immediately.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the crude solid using a Buchner funnel.

  • Drying: Wash the cake with cold EtOAc (2 x 10 mL) and dry under vacuum to obtain the Crude 1-Piperidinepentanol·HCl .

Protocol B: Recrystallization of 1-Piperidinepentanol·HCl

This is the core purification step utilizing a single-solvent or binary-solvent system.

Solvent Selection:

  • Primary Solvent (Good solubility hot): Isopropanol (IPA) or Ethanol (EtOH).

  • Anti-Solvent (Poor solubility cold): Ethyl Acetate or Diethyl Ether.

  • Recommendation: Use Isopropanol (IPA) as a single solvent first. If yield is low, add Ethyl Acetate as an anti-solvent.

Step-by-Step Methodology:

  • Saturation (The Dissolution Phase):

    • Place the crude salt (from Protocol A) in an Erlenmeyer flask.

    • Add a minimum amount of boiling Isopropanol. Add solvent in small aliquots (e.g., 5 mL) while keeping the mixture at a gentle reflux on a hot plate/block.

    • Critical Checkpoint: Swirl constantly. Stop adding solvent the moment the last trace of solid dissolves. If colored impurities persist, the solution is dissolved; do not add more solvent.

  • Clarification (Optional):

    • If the solution is dark/colored, cool slightly, add activated charcoal (1-2% w/w), boil for 2 minutes, and filter hot through a pre-warmed Celite pad.

  • Nucleation (The Cooling Phase):

    • Remove the flask from heat. Cap it loosely to prevent solvent evaporation.

    • Allow the flask to cool to room temperature slowly on a cork ring or wood block.

    • Mechanistic Insight: Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling allows the crystal lattice to organize perfectly, excluding impurities.[3]

  • Maximizing Yield:

    • Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour.

    • Binary Solvent Option: If crystallization is poor, add warm Ethyl Acetate dropwise until permanent turbidity appears, then cool.

  • Collection:

    • Filter the crystals via vacuum filtration.[3]

    • Wash: Wash the crystals with cold Isopropanol/Ethyl Acetate (1:1 mixture) to remove mother liquor adhering to the surface.

    • Dry: Dry in a vacuum oven at 40°C for 12 hours.

Data Analysis & Quality Control

Expected Physical Properties

The following parameters validate the success of the purification.

ParameterCrude Free BasePurified HCl SaltMethod of Verification
Physical State Yellowish Viscous LiquidWhite Crystalline SolidVisual Inspection
Purity (HPLC) 85% - 92%> 99.5%HPLC-UV / CAD
Melting Point N/A (Liquid/Low melt)Determine experimentally (Est. >130°C)Capillary Melting Point
Solubility Soluble in organicsSoluble in water/MeOH; Insoluble in EtherSolubility Test
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Oiling Out (Liquid separates instead of crystals)Temperature dropped too fast or solvent polarity mismatch.Re-heat to dissolve.[3][4] Add a seed crystal. Scratch the glass wall. Add slightly more solvent.[4]
Low Yield Too much solvent used during dissolution.Evaporate 50% of the solvent and repeat cooling.
Colored Crystals Impurities trapped in lattice.Repeat recrystallization with activated charcoal treatment.

Process Visualization

The following diagram illustrates the critical path for the purification workflow, highlighting the phase change from liquid amine to solid salt.

PurificationProcess Raw Crude 1-Piperidinepentanol (Liquid/Oil) SaltForm Salt Formation (Add HCl in EtOAc/Ether) Raw->SaltForm Acidification CrudeSolid Crude HCl Salt (Precipitate) SaltForm->CrudeSolid Precipitation Dissolve Dissolution (Reflux in min. Isopropanol) CrudeSolid->Dissolve Heat to bp Cooling Controlled Cooling (RT -> 0°C) Dissolve->Cooling Slow Crystal Growth Filter Vacuum Filtration & Wash Cooling->Filter Separation Final Pure 1-Piperidinepentanol·HCl (Crystalline Solid) Filter->Final Drying MotherLiq Mother Liquor (Contains Impurities) Filter->MotherLiq Waste Stream MotherLiq->Dissolve Optional: Second Crop Recovery

Figure 1: Workflow for the conversion of liquid 1-piperidinepentanol to its purified crystalline salt form.

References

  • PubChem. 1-Piperidinepentanol Compound Summary. National Library of Medicine. Available at: [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Organic Chemistry Portal. Synthesis of Piperidines. (General methods for piperidine derivative handling). Available at: [Link]

  • University of Alberta. Recrystallization - Single Solvent. (Standard Operating Procedure for crystallization). Available at: [Link]

Sources

Application

Column chromatography method for 1-Piperidinepentanol

An In-Depth Guide to the Preparative Purification of 1-Piperidinepentanol via Column Chromatography Authored by a Senior Application Scientist This document provides a comprehensive, technically-grounded protocol for the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Preparative Purification of 1-Piperidinepentanol via Column Chromatography

Authored by a Senior Application Scientist

This document provides a comprehensive, technically-grounded protocol for the purification of 1-Piperidinepentanol using silica gel column chromatography. Tailored for researchers, chemists, and professionals in drug development, this guide moves beyond a simple list of steps to explain the underlying chemical principles that dictate the methodological choices. The protocols herein are designed to be self-validating, ensuring reproducibility and high-purity outcomes.

Introduction: The Rationale for Chromatographic Purification

1-Piperidinepentanol is a bifunctional organic molecule featuring a terminal primary alcohol and a tertiary amine integrated into a piperidine ring. This structure makes it a valuable building block in pharmaceutical synthesis, particularly for compounds targeting the central nervous system.[1] Synthetic routes to 1-Piperidinepentanol often yield a crude product containing unreacted starting materials, by-products, and other impurities. Effective purification is therefore a critical step to ensure the integrity of subsequent reactions and the biological activity of final compounds.

Column chromatography is a powerful and widely used preparative technique for separating components of a mixture. The separation is based on the differential partitioning of compounds between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column).[2] For 1-Piperidinepentanol, its distinct polarity, conferred by the hydroxyl and amine groups, makes it an ideal candidate for purification by normal-phase adsorption chromatography.

Analyte Profile: 1-Piperidinepentanol

A thorough understanding of the analyte's physicochemical properties is the cornerstone of developing a successful chromatography method. The key characteristics of 1-Piperidinepentanol are summarized below.

PropertyValueSourceSignificance for Chromatography
IUPAC Name 5-(piperidin-1-yl)pentan-1-ol[3]---
CAS Number 2937-83-9[1][4]---
Molecular Formula C₁₀H₂₁NO[1][3][4]---
Molecular Weight 171.28 g/mol [1][3][4]Influences diffusion rate but is less critical than polarity in adsorption chromatography.
Appearance Colorless to light-colored liquid[1][4]Allows for easy visual tracking of the sample band on the column if colored impurities are present.
Boiling Point 140 °C at 13 mmHg[1][4]High boiling point necessitates solvent removal post-purification via rotary evaporation under vacuum.
Key Functional Groups Primary Alcohol (-OH), Tertiary Amine (-N‹)InferredThese polar, basic groups are the primary sites for interaction with the stationary phase. The basicity of the amine is a critical consideration.
Solubility Excellent in organic solvents[1]Facilitates easy sample preparation and loading onto the column.

The presence of both a hydrogen-bond-donating alcohol group and a basic, hydrogen-bond-accepting tertiary amine makes 1-Piperidinepentanol a polar molecule. This polarity dictates its strong interaction with polar stationary phases like silica gel.

Method Development: A Logic-Driven Approach

The purification strategy is based on normal-phase chromatography, where a polar stationary phase is used with a less polar mobile phase.[5] Polar compounds in the mixture will adsorb more strongly to the stationary phase and thus elute more slowly, while non-polar impurities will travel through the column more quickly.

The Stationary Phase: Silica Gel

Silica gel (SiO₂) is the stationary phase of choice for this application. Its surface is covered with silanol groups (Si-OH), which are acidic and polar. These groups interact strongly with the polar alcohol and basic amine functionalities of 1-Piperidinepentanol via hydrogen bonding and dipole-dipole interactions. Standard column chromatography grade silica gel with a particle size of 40-63 µm and a pore size of 60 Å is recommended for good resolution and flow characteristics.

The Mobile Phase: Counteracting Amine Basicity

The selection of the mobile phase (eluent) is the most critical variable. A solvent system must be chosen that can effectively move the highly polar 1-Piperidinepentanol down the column, but not so quickly that it co-elutes with less polar impurities.

A significant challenge when chromatographing amines on acidic silica gel is the potential for strong, sometimes irreversible, binding and significant peak "tailing." This occurs because the basic amine can be protonated by the acidic silanol groups, leading to a cation that binds very strongly to the silica surface. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia , must be added to the eluent. This modifier deactivates the most acidic sites on the silica gel, ensuring a more symmetrical peak shape and better recovery of the compound.

A common starting point for the eluent system is a mixture of a moderately polar solvent and a non-polar solvent, such as:

  • Dichloromethane (DCM) / Methanol (MeOH)

  • Ethyl Acetate (EtOAc) / Hexanes

The polarity of the eluent is increased by raising the proportion of the more polar component (e.g., MeOH or EtOAc). For 1-Piperidinepentanol, a gradient elution starting with a low polarity mixture and gradually increasing the polarity is recommended for optimal separation from both non-polar and highly polar impurities.

Workflow for Purification

The overall process from crude sample to pure product follows a logical sequence designed to optimize the separation efficiently.

G Overall Purification Workflow cluster_0 Method Development cluster_1 Preparative Chromatography cluster_2 Analysis & Isolation TLC 1. TLC Analysis (Solvent System Screening) Optimize 2. Optimize Mobile Phase (Adjust Polarity & Base) TLC->Optimize Evaluate Rf Pack 3. Pack Column (Silica Gel Slurry) Optimize->Pack Optimized Eluent Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Gradient (Collect Fractions) Load->Elute Analyze 6. Analyze Fractions via TLC Elute->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Identify Product Evap 8. Evaporate Solvent Pool->Evap Pure Pure Evap->Pure Pure 1-Piperidinepentanol

Caption: A flowchart illustrating the key stages from method development to final product isolation.

Protocol 1: TLC for Method Development

Thin-Layer Chromatography (TLC) is an indispensable pilot technique used to determine the optimal mobile phase composition before committing to a large-scale column. The goal is to find a solvent system that moves the target compound to a retention factor (Rf) of approximately 0.2-0.4 , ensuring it will migrate effectively on a column while still allowing for separation from impurities.

Materials
  • Silica gel TLC plates (e.g., glass or aluminum-backed, with fluorescent indicator F₂₅₄)

  • Crude 1-Piperidinepentanol sample

  • Developing chamber (e.g., a beaker with a watch glass cover)

  • Spotting capillaries

  • Eluent systems for testing (e.g., DCM/MeOH, EtOAc/Hexanes)

  • Triethylamine (TEA)

  • Visualization stain (Potassium Permanganate solution)

Step-by-Step Procedure
  • Prepare Eluents : Prepare ~10 mL of several eluent systems with varying polarities. For each, add 0.5-1% TEA. Example systems:

    • 95:5 DCM/MeOH + 1% TEA

    • 90:10 DCM/MeOH + 1% TEA

    • 80:20 EtOAc/Hexanes + 1% TEA

  • Prepare Chamber : Pour one of the prepared eluents into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for 5-10 minutes.

  • Spot the Plate : Using a capillary, spot a small amount of the crude sample onto the TLC plate's baseline (a faint pencil line ~1 cm from the bottom). Make the spot as small as possible.

  • Develop the Plate : Place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is ~1 cm from the top.

  • Mark and Dry : Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Visualize : Since 1-Piperidinepentanol is not UV-active, a chemical stain is required.

    • Potassium Permanganate (KMnO₄) Stain : This stain is highly effective for visualizing compounds with oxidizable functional groups like alcohols and amines.[6]

    • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

    • Procedure: Briefly dip the dried TLC plate into the stain solution or spray it evenly. Oxidizable compounds will appear as yellow/brown spots against a purple background.[6] Gently warm the plate with a heat gun to accelerate development.

  • Analyze : Calculate the Rf value for the spot corresponding to 1-Piperidinepentanol (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the eluent polarity until the desired Rf of ~0.2-0.4 is achieved. This will be the starting eluent for the column.

Protocol 2: Preparative Column Chromatography

This protocol outlines the procedure for purifying a multi-gram quantity of crude 1-Piperidinepentanol.

Materials and Reagents
  • Glass chromatography column with a stopcock

  • Silica gel (40-63 µm)

  • Sand (acid-washed)

  • Optimized mobile phase (determined by TLC), including a non-polar starting eluent and a more polar eluting solvent.

  • Triethylamine (TEA)

  • Crude 1-Piperidinepentanol

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Column Packing (Slurry Method)

Properly packing the column is essential to avoid channels and ensure an even separation front.

G cluster_0 Column Packing Steps A 1. Clamp column vertically. Add cotton/frit plug and a layer of sand. B 2. Prepare silica slurry in non-polar starting eluent. A->B C 3. Pour slurry into column. Tap gently to settle. B->C D 4. Open stopcock to drain excess solvent, ensuring silica top does not run dry. C->D E 5. Add a protective layer of sand on top of the settled silica bed. D->E

Caption: The slurry method for packing a chromatography column.

Step-by-Step Purification Procedure
  • Column Preparation : Pack the column with silica gel using the slurry method as diagrammed above. The amount of silica should be approximately 50-100 times the weight of the crude sample.

  • Sample Loading :

    • Dissolve the crude 1-Piperidinepentanol (e.g., 1 g) in a minimal amount of the starting eluent (e.g., 2-3 mL).

    • Carefully pipette this solution onto the top layer of sand in the column, ensuring not to disturb the silica bed.

    • Open the stopcock and allow the sample to absorb into the silica, stopping when the liquid level reaches the top of the sand.

    • Gently add a small amount of fresh starting eluent to wash the sides and ensure all the sample is absorbed.

  • Elution :

    • Carefully fill the column with the starting eluent.

    • Begin elution by opening the stopcock, maintaining a steady flow rate (e.g., a few drops per second). Collect the eluent in fractions (e.g., 10-20 mL per test tube).

    • Gradient Elution : Start with the low-polarity eluent determined from TLC. After collecting a few column volumes, gradually increase the polarity of the mobile phase by slowly increasing the percentage of the more polar solvent (e.g., from 95:5 DCM/MeOH to 90:10 DCM/MeOH). This will help elute the more strongly-adsorbed 1-Piperidinepentanol. Crucially, maintain the 0.5-1% TEA concentration in all eluents used.

  • Fraction Analysis :

    • Monitor the separation by spotting every few fractions onto a TLC plate.

    • Develop and visualize the TLC plate as described in Protocol 1.

    • Fractions containing only the spot corresponding to pure 1-Piperidinepentanol should be grouped together.

  • Isolation :

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvents and the volatile TEA using a rotary evaporator. High vacuum may be required to remove the last traces of solvent from the high-boiling product.

    • The remaining liquid is the purified 1-Piperidinepentanol.

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
Streaking/Tailing on TLC/Column Sample is too acidic/basic; compound is too polar for the eluent; sample is overloaded.Add a basic (e.g., TEA for amines) or acidic modifier to the eluent. Increase eluent polarity. Load less sample.
Poor Separation Incorrect mobile phase polarity; column was packed poorly; fractions collected are too large.Re-optimize the mobile phase using TLC for better spot separation. Repack the column carefully. Collect smaller fractions.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the eluent system (e.g., increase the percentage of methanol).
Cracked or Channeled Silica Bed Column ran dry; packing was not uniform.Always keep the silica bed wet with solvent. Ensure a uniform slurry and gentle tapping during packing.

Conclusion

The purification of 1-Piperidinepentanol by column chromatography is a highly effective method when approached systematically. The success of the separation hinges on the careful selection of a mobile phase that accounts for the analyte's high polarity and, most importantly, its basicity. By using Thin-Layer Chromatography to optimize the eluent system with a basic additive like triethylamine, and by employing a careful gradient elution technique, researchers can reliably obtain high-purity 1-Piperidinepentanol, suitable for the most demanding applications in research and development.

References

  • 1-Piperidinepentanol | C10H21NO | CID 566537 . PubChem, National Institutes of Health. Available at: [Link]

  • Piperidine | C5H11N | CID 8082 . PubChem, National Institutes of Health. Available at: [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC . Waters Corporation. Available at: [Link]

  • Visualizing TLC Plates . Chemistry LibreTexts. Available at: [Link]

  • Visualization of alcohols in TLC? . ResearchGate. Available at: [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC . Labtech. Available at: [Link]

  • Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers . Journal of Biological Chemistry. Available at: [Link]

  • Chemical Properties of 1-Piperidineethanol (CAS 3040-44-6) . Cheméo. Available at: [Link]

  • Column chromatography . Columbia University. Available at: [Link]

  • TLC Visualization Reagents . EPFL. Available at: [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives . ResearchGate. Available at: [Link]

  • Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations . PubMed. Available at: [Link]

  • Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide . BioTech Beacons. Available at: [Link]

  • Amino Acid Purification - Column Chromatography . Sorbead India. Available at: [Link]

  • TLC Visualization Methods . University of Rochester. Available at: [Link]

  • Chromatography . Wikipedia. Available at: [Link]

  • Analysis of Amino Acids . Chemistry LibreTexts. Available at: [Link]

  • Amino columns . YouTube. Available at: [Link]

Sources

Method

1H and 13C NMR analysis of 1-Piperidinepentanol

Application Note: Structural Elucidation and Purity Assessment of 1-Piperidinepentanol via High-Resolution NMR Spectroscopy Introduction 1-Piperidinepentanol (CAS: 4127-66-2), also known as 5-(piperidin-1-yl)pentan-1-ol,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Purity Assessment of 1-Piperidinepentanol via High-Resolution NMR Spectroscopy

Introduction

1-Piperidinepentanol (CAS: 4127-66-2), also known as 5-(piperidin-1-yl)pentan-1-ol, is a critical bifunctional intermediate used in the synthesis of pharmaceutical agents, particularly those targeting histamine receptors and muscarinic pathways. Its structure comprises a saturated piperidine heterocycle attached to a five-carbon alkyl chain terminating in a primary hydroxyl group.[1]

Precise structural characterization of this molecule is challenging due to the overlapping resonances of the methylene protons in the aliphatic chain and the piperidine ring. This Application Note provides a definitive protocol for the , offering a self-validating assignment strategy that distinguishes between the cyclic and acyclic nitrogen-adjacent carbons.

Experimental Protocol

Sample Preparation

The amphiphilic nature of amino-alcohols requires careful solvent selection to prevent aggregation and ensure sharp lines shapes.[1]

  • Solvent Selection: Chloroform-d (

    
    , 99.8% D) is the standard solvent for the free base.[1] It minimizes viscosity and allows for the observation of the hydroxyl proton (if the sample is dry).[1]
    
    • Note: If the sample is a hydrochloride salt, Dimethyl Sulfoxide-

      
       (DMSO-
      
      
      
      ) must be used due to solubility constraints.[1] This guide focuses on the free base in
      
      
      .[1]
  • Concentration: Dissolve 15–20 mg of analyte in 0.6 mL of solvent.

  • Filtration: Filter the solution through a glass wool plug directly into the NMR tube to remove suspended inorganic salts (often carryover from synthesis).[1]

Instrument Parameters (400 MHz or higher)

To resolve the aliphatic multiplets, a magnetic field strength of


400 MHz is recommended.[1]
Parameter1H NMR (Proton)13C NMR (Carbon)
Pulse Sequence zg30 (30° exc.[1] pulse)zgpg30 (Power-gated decoupling)
Spectral Width 12 ppm (-1 to 11 ppm)240 ppm (-10 to 230 ppm)
Acquisition Time 4.0 sec1.0 sec
Relaxation Delay (d1) 1.0 sec2.0 sec (Crucial for quaternary C detection)
Scans (NS) 161024 (minimum for S/N > 50:[1]1)
Temperature 298 K (25°C)298 K (25°C)

Results and Discussion

Structural Logic and Numbering

The assignment logic follows the electronegativity gradient.[1] The molecule is "anchored" by two heteroatoms: Oxygen (O) and Nitrogen (N).[1]

  • Deshielding Zone 1 (Oxygen): The methylene adjacent to the hydroxyl group (

    
    -position) will be the most downfield aliphatic signal (~3.6 ppm).[1]
    
  • Deshielding Zone 2 (Nitrogen): The three methylene groups adjacent to the nitrogen (two in the ring, one in the chain) appear in the 2.2–2.6 ppm range.

1H NMR Assignment (400 MHz, )

The proton spectrum is characterized by two distinct downfield regions and a clustered upfield aliphatic region.[1]

PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
OH 2.5 - 4.5 (varies)Broad Singlet1HExchangeable proton.[1] Shift depends on conc. & temp.
H-1' 3.63Triplet (

Hz)
2H

to Oxygen.[1] Distinct triplet.
H-2, H-6 2.30 - 2.45Broad Multiplet4H

to Nitrogen (Ring).[1] Broadened by ring inversion.[1]
H-5' 2.28 - 2.35Triplet/Multiplet2H

to Nitrogen (Chain).[1] Often overlaps with ring protons.[1][2]
H-3, H-5 1.58Multiplet4H

to Nitrogen (Ring).[1]
H-2', H-4' 1.50 - 1.60Multiplet4H

to heteroatoms (Chain).[1] Overlaps with ring H-3/5.
H-4 1.43Multiplet2H

to Nitrogen (Ring).[1] Most shielded ring proton.[1]
H-3' 1.30 - 1.40Multiplet2H

to heteroatoms (Chain). Central methylene.[1][3]

Critical Observation: The integration ratio between the 3.63 ppm triplet (2H) and the 2.3–2.45 ppm cluster (6H total) is the primary purity check.[1] A ratio deviation here indicates incomplete alkylation or residual piperidine.[1][2]

13C NMR Assignment (100 MHz, )

Carbon NMR provides superior resolution for the aliphatic chain compared to proton NMR.[1]

PositionShift (

, ppm)
TypeAssignment Logic
C-1' 62.8

Directly attached to Oxygen (Most deshielded).[1]
C-5' 59.5

Chain carbon attached to Nitrogen.
C-2, C-6 54.6

Ring carbons attached to Nitrogen (Symmetric).[1]
C-2' 32.6


to Oxygen.
C-3, C-5 26.0


to Nitrogen (Ring).[1]
C-4' 26.5


to Nitrogen (Chain).[1]
C-4 24.5


to Nitrogen (Ring).[1]
C-3' 23.5

Central chain methylene.[1][2]

Visualization of Assignment Logic

The following diagram illustrates the flow of logic used to assign signals based on electronegativity and structural connectivity.

NMR_Assignment_Logic cluster_0 Assignment Validation Molecule 1-Piperidinepentanol Heteroatoms Heteroatom Anchors Molecule->Heteroatoms H_Alpha_O H-1' (Alpha to O) δ 3.63 ppm (Triplet) Heteroatoms->H_Alpha_O Electronegativity (High) H_Alpha_N H-2,6,5' (Alpha to N) δ 2.3-2.5 ppm (Cluster) Heteroatoms->H_Alpha_N Electronegativity (Med) C_Alpha_O C-1' (C-O) δ 62.8 ppm H_Alpha_O->C_Alpha_O HSQC Correlation C_Alpha_N_Chain C-5' (Chain C-N) δ 59.5 ppm H_Alpha_N->C_Alpha_N_Chain HSQC Correlation C_Alpha_N_Ring C-2,6 (Ring C-N) δ 54.6 ppm H_Alpha_N->C_Alpha_N_Ring Symmetry Check H_Internal Internal CH2s δ 1.3-1.6 ppm (Shielded)

Figure 1: Logic flow for the assignment of key NMR signals based on electronegativity and HSQC correlations.

Troubleshooting & Expert Insights

The "Missing" Proton

In extremely dry


, the hydroxyl proton (OH) usually appears as a broad singlet between 2.0 and 4.0 ppm.[1] However, if the solvent contains trace acid (common in aged chloroform), the proton exchange rate increases, broadening the peak into the baseline or merging it with the water signal at 1.56 ppm.
  • Solution: Add 1-2 drops of

    
     to the tube. Shake and re-acquire. The OH peak will disappear (exchange with D), confirming its identity.
    
pH Sensitivity

Amino alcohols are sensitive to the pH of the solution.[1]

  • Free Base: N-adjacent protons are at ~2.3 ppm.[1]

  • Protonated (Salt): If the sample is acidic (or HCl salt), the Nitrogen becomes quaternary (

    
    ).[1] This causes a significant downfield shift  of the 
    
    
    
    -protons to ~3.0–3.5 ppm due to the positive charge deshielding. Ensure your sample is in the free base form (treat with basic alumina or wash with
    
    
    if necessary) to match the shifts listed above.[1]
Distinguishing Ring vs. Chain Nitrogen-Carbons

In 13C NMR, distinguishing the ring C-N (C2/6) from the chain C-N (C5') can be tricky.[1]

  • Diagnostic: The ring carbons (C2/6) are usually more shielded (upfield, ~54 ppm) than the acyclic chain carbon (C5', ~59 ppm) due to ring strain and conformational constraints of the piperidine chair conformation.

References

  • SDBS Spectral Database for Organic Compounds. SDBS No. 12853 (Piperidine derivatives).[1][2] National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link][1]

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for amino-alcohol shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] [Link][1]

Sources

Application

Application Note: Comprehensive Mass Spectrometry Identification Protocol for 1-Piperidinepentanol

Introduction & Scientific Context 1-Piperidinepentanol (CAS: 4606-65-9, often referred to as 5-piperidin-1-ylpentan-1-ol) is a critical intermediate in the synthesis of pharmaceutical agents, including vasodilators and a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

1-Piperidinepentanol (CAS: 4606-65-9, often referred to as 5-piperidin-1-ylpentan-1-ol) is a critical intermediate in the synthesis of pharmaceutical agents, including vasodilators and antihistamines. Its structure consists of a saturated piperidine ring


-substituted with a 5-carbon alkyl chain terminating in a primary hydroxyl group.

In drug development and impurity profiling, the accurate identification of this molecule is challenging due to:

  • Polarity: The hydroxyl group and tertiary amine create significant peak tailing on non-polar GC columns.

  • Ionization Behavior: The molecule exhibits distinct fragmentation pathways depending on the ionization energy (Hard EI vs. Soft ESI), necessitating specific detection strategies for each platform.

This protocol details a dual-method approach: Derivatization-GC-MS for robust structural confirmation and LC-ESI-MS/MS for high-sensitivity trace analysis in biological matrices.

Chemical Properties & Mass Spectrometry Theory

Before executing the protocol, the analyst must understand the mechanistic behavior of the analyte inside the mass spectrometer.

PropertyValueMS Implication
Formula

Nitrogen Rule: Odd molecular weight (171 Da) indicates an odd number of nitrogen atoms.[1]
MW 171.28 g/mol EI Parent:

171 (

); ESI Parent:

172 (

).
pKa ~10.1 (Piperidine N)Highly basic; readily protonates in positive ESI mode.
Boiling Point ~260°CRequires high GC inlet temperatures or derivatization to improve volatility.
Fragmentation Logic (The "Why")
  • Electron Impact (EI): The ionization is driven by the lone pair on the nitrogen. The dominant fragmentation is

    
    -cleavage . The bond adjacent to the nitrogen (on the exocyclic chain) breaks, stabilizing the radical cation on the nitrogen.
    
    • Mechanism:

      
      
      
    • Diagnostic Ion:

      
       98  (Methylenepiperidinium ion). This is the base peak and the "fingerprint" of N-alkyl piperidines.
      
  • Electrospray Ionization (ESI): Soft ionization yields a stable

    
     at 
    
    
    
    172. Collision Induced Dissociation (CID) typically drives water loss (
    
    
    154) and cleavage of the alkyl chain.

Method A: GC-MS with Silylation (Structural Confirmation)

Objective: To eliminate hydrogen bonding caused by the -OH group, improving peak shape and allowing for definitive library matching.

Reagents & Materials
  • Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane). Note: TMCS acts as a catalyst for sterically hindered hydroxyls.[2]

  • Solvent: Anhydrous Pyridine or Acetonitrile (ACN).

  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

Experimental Workflow

GC_Workflow Sample Sample Extract (Dry Residue) Add_Rgt Add 50µL Pyridine + 50µL BSTFA/TMCS Sample->Add_Rgt Solvation Incubate Incubate 65°C for 30 min Add_Rgt->Incubate Silylation Cool Cool to RT Dilute if needed Incubate->Cool Stabilization Inject GC-MS Injection (Split 1:10) Cool->Inject Analysis

Figure 1: Step-by-step derivatization workflow for 1-Piperidinepentanol to ensure volatility.

GC-MS Parameters
  • Inlet: 260°C, Split Mode (1:10 to 1:50 depending on conc.).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 60°C (Hold 1 min) – Traps solvent.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C; Quad: 150°C.

  • Scan Range:

    
     40–450.
    
Data Interpretation (Derivatized)

Upon derivatization, the hydroxyl H is replaced by a Trimethylsilyl (TMS) group (


).[3]
  • MW Shift:

    
     Da.
    
  • Target Ions:

    • 
       243:  Molecular Ion (
      
      
      
      ). Usually weak.
    • 
       228: 
      
      
      
      (Loss of methyl from TMS).
    • 
       98:  Base Peak (The piperidine ring fragment remains dominant).
      

Method B: LC-MS/MS (Trace Quantification)

Objective: High-sensitivity detection in complex matrices (e.g., plasma, reaction mixtures) where derivatization is impractical.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MS/MS Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

MRM Transitions (Multiple Reaction Monitoring)

The following transitions are critical for setting up the Triple Quadrupole method.

Precursor (

)
Product (

)
Collision Energy (eV)TypeMechanism
172.2 98.1 20Quantifier

-cleavage of alkyl chain (

)
172.2 154.2 10QualifierLoss of

(Dehydration of alcohol)
172.2 84.1 35QualifierRing cleavage (

)

Fragmentation Pathway Visualization

Understanding the fragmentation allows the analyst to distinguish the target from structural isomers (e.g., side-chain isomers).

Fragmentation Parent Precursor Ion [M+H]+ = 172 WaterLoss Dehydration [M+H - H2O]+ = 154 Parent->WaterLoss -18 Da (Neutral Loss) AlphaCleave Alpha Cleavage (Base Peak) m/z = 98 Parent->AlphaCleave C-C Bond Break RingFrag Ring Fragment m/z = 84 AlphaCleave->RingFrag High Energy

Figure 2: ESI+ Fragmentation pathway. The m/z 98 ion is the most stable and selective quantifier.

Validation & Troubleshooting

Linearity & Limits
  • GC-MS (SIM Mode): Linear range typically 0.5 – 100 µg/mL.

  • LC-MS/MS: Linear range typically 1 – 1000 ng/mL.

  • System Suitability: The %RSD of the m/z 98 peak area for 6 replicate injections should be < 5%.

Common Issues
  • Peak Tailing (GC): If observed in the derivatized method, it indicates incomplete silylation. Solution: Ensure reagents are fresh (BSTFA hydrolyzes in moisture) and increase incubation time to 45 mins.

  • Carryover (LC): The tertiary amine sticks to stainless steel. Solution: Use a needle wash of 50:50 Methanol:Isopropanol with 0.1% Formic Acid.

References

  • NIST Mass Spectrometry Data Center. (2023). Piperidine, 1-pentyl- Mass Spectrum (Electron Ionization).[4][5] National Institute of Standards and Technology.[6] [Link](Note: Used as reference for N-alkyl piperidine fragmentation patterns).

  • PubChem. (2023). Compound Summary: Piperidin-3-ylmethanol (Isomer Comparison).[7] National Library of Medicine. [Link]

Sources

Method

GC-MS analysis of 1-Piperidinepentanol purity

Application Note: High-Precision Purity Analysis of 1-Piperidinepentanol via GC-MS Introduction & Scientific Rationale 1-Piperidinepentanol (CAS: 2937-83-9), also known as 5-(piperidin-1-yl)pentan-1-ol, is a critical int...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Purity Analysis of 1-Piperidinepentanol via GC-MS

Introduction & Scientific Rationale

1-Piperidinepentanol (CAS: 2937-83-9), also known as 5-(piperidin-1-yl)pentan-1-ol, is a critical intermediate in the synthesis of pharmaceutical agents, particularly antihistamines and antispasmodics.[1][2] Ensuring the purity of this intermediate is vital, as impurities can propagate through subsequent synthesis steps, leading to toxic byproducts or reduced drug efficacy.

Analytical Challenges

Analyzing 1-Piperidinepentanol presents two specific chemical challenges:

  • Bifunctional Polarity: The molecule contains a basic tertiary amine (piperidine ring) and a polar primary alcohol (-OH).[1]

  • Thermal Behavior: With a boiling point of ~263°C, the compound requires high elution temperatures.

The "Direct Injection" Fallacy: Direct injection of this compound on standard non-polar columns (e.g., DB-5MS) often results in severe peak tailing due to hydrogen bonding between the hydroxyl group and silanols, and interaction of the amine with active sites. This tailing compromises integration accuracy and raises the Limit of Quantitation (LOQ).

The Solution: Silylation Derivatization To achieve high-precision purity analysis, this protocol utilizes Trimethylsilylation (TMS) .[1] By replacing the active proton on the hydroxyl group with a trimethylsilyl group, we achieve:

  • Reduced Polarity: Eliminates hydrogen bonding, resulting in sharp, symmetrical peaks.[1]

  • Improved Thermal Stability: The derivative is more volatile and stable in the injector port.

  • Enhanced Mass Spectral Identification: TMS derivatives produce characteristic fragmentation patterns (m/z 73, 75) that aid in confirmation.

Experimental Design Strategy

The following workflow illustrates the logic flow from sample preparation to data validation.

G Sample Raw Sample (1-Piperidinepentanol) Prep Derivatization (BSTFA + 1% TMCS) 60°C, 30 min Sample->Prep Block -OH GC Gas Chromatography (Rxi-5Sil MS Column) Split Injection Prep->GC Volatilization MS Mass Spectrometry (EI Source, 70eV) Full Scan GC->MS Separation Data Data Analysis (Purity %, Impurity ID) MS->Data Detection

Figure 1: Analytical workflow ensuring neutralization of polar functional groups prior to separation.

Materials and Methods

Reagents & Standards
  • Analyte: 1-Piperidinepentanol (Reference Standard, >98%).[1]

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1] Note: TMCS acts as a catalyst.

  • Solvent: Dichloromethane (DCM) or Anhydrous Pyridine (High purity, ACS grade).[1]

  • Internal Standard (Optional): Dodecane or Phenanthrene-d10 (for quantitative assays).

Instrument Configuration
  • GC System: Agilent 7890B / 5977B MSD (or equivalent).[1]

  • Column: Rxi-5Sil MS (or DB-5MS UI), 30 m × 0.25 mm ID × 0.25 µm film thickness.[1]

    • Why? The "Sil" arylene phase has lower bleed at the high temperatures required (300°C) compared to standard dimethyl polysiloxane.

GC-MS Parameters
ParameterSettingRationale
Inlet Mode Split (20:1)Prevents column overload; sharpens initial bands.[1]
Inlet Temp 280°CEnsures rapid volatilization of the high-boiling analyte.[1]
Carrier Gas Helium, 1.0 mL/minConstant flow for reproducible retention times.[1]
Oven Program 60°C (1 min hold)Solvent focusing.
Ramp 20°C/min to 300°CFast ramp to elute high boilers/dimers.
Hold 300°C (5 min)Column cleaning (bake-out).
Transfer Line 280°CPrevents condensation between GC and MS.[1]
Ion Source EI, 230°CStandard ionization temp; prevents source fouling.[1]
Scan Range 35 – 500 amuCovers solvent delay fragments and high-mass dimers.[1]

Detailed Protocol

Step 1: Sample Preparation (Derivatization)[1]
  • Weigh 10.0 mg of 1-Piperidinepentanol into a 2 mL GC autosampler vial.

  • Add 1.0 mL of Dichloromethane (DCM). Vortex to dissolve.[1]

  • Add 100 µL of BSTFA + 1% TMCS.

    • Critical: Perform in a fume hood. Exclude moisture.[1][3]

  • Cap tightly and incubate at 60°C for 30 minutes in a heating block.

    • Mechanism:[4][5][6] The silyl group replaces the hydroxyl proton: R-OH → R-O-Si(CH3)3.[1]

  • Cool to room temperature. The sample is now ready for injection.[1]

Step 2: System Suitability (Blank Run)
  • Inject 1 µL of a "Blank" (DCM + Derivatizing agent, incubated).

  • Pass Criteria: No peaks interfering at the retention time of the analyte. Presence of small peaks for TMS-hydrolysis products (hexamethyldisiloxane) is normal.[1]

Step 3: Analysis
  • Inject 1 µL of the derivatized sample.[1][7][8]

  • Acquire data using the parameters in Section 3.3.[1]

Results & Discussion

Chromatographic Performance

The derivatized analyte (1-Piperidinepentanol-TMS) typically elutes between 10.5 and 12.0 minutes (depending on flow).[1]

  • Peak Shape: Expect a symmetry factor between 0.9 and 1.1.[1]

  • Resolution: The TMS derivative is less polar, separating clearly from underivatized precursors (like piperidine) or synthesis byproducts (like 1,5-dichloropentane).[1]

Mass Spectral Interpretation (EI)

Identification relies on observing specific fragmentation pathways.[1] The TMS derivative (MW = 243.[1]46) follows a predictable breakdown.[1]

Key Diagnostic Ions:

  • m/z 243 (M+): Molecular ion (often weak but visible).[1]

  • m/z 228 (M-15): Loss of a methyl group from the TMS moiety.[1]

  • m/z 98 (Base Peak): The α-cleavage adjacent to the piperidine nitrogen.[1] This is the "fingerprint" of N-alkyl piperidines.

  • m/z 103: The CH2-O-TMS fragment.[1] This confirms the presence of the primary alcohol functionality.

Fragmentation Pathway Diagram:

Fragmentation M_Ion Molecular Ion (M+) m/z 243 [Piperidine-(CH2)5-OTMS]+ Frag_98 Base Peak m/z 98 [Piperidine=CH2]+ M_Ion->Frag_98 α-cleavage (Amine) Frag_103 Alcohol Fragment m/z 103 [CH2-O-Si(Me)3]+ M_Ion->Frag_103 α-cleavage (Ether) Frag_228 Methyl Loss m/z 228 [M - CH3]+ M_Ion->Frag_228 TMS Methyl Loss

Figure 2: EI Fragmentation logic for the TMS derivative of 1-Piperidinepentanol.

Purity Calculation

Purity is calculated using the Area Normalization Method (assuming similar response factors for related impurities):



Note: For strict GMP release, an external calibration curve using a reference standard is required.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Peak Tailing Incomplete derivatization or active sites.[1]Check moisture in reagents; replace inlet liner (use deactivated wool).[1]
Missing M+ Peak Ion source temp too high.Lower source temp to 200°C to preserve molecular ion.
Extra Peaks Incomplete reaction or degradation.[1]Ensure 30 min incubation; check for "underivatized" peak (MW 171).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 566537, 1-Piperidinepentanol. Retrieved from [Link][1]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.[1] (Contextual grounding for silylation artifacts).

  • Restek Corporation. Guide to GC Column Selection and Optimization. Retrieved from [Link]

Sources

Application

Application Note: 1-Piperidinepentanol as a Strategic Linker in Medicinal Chemistry

Part 1: Executive Summary & Strategic Utility 1-Piperidinepentanol (CAS 2937-83-9), also known as 5-(piperidin-1-yl)pentan-1-ol, is a bifunctional building block critical to the synthesis of neuroactive pharmaceuticals a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

1-Piperidinepentanol (CAS 2937-83-9), also known as 5-(piperidin-1-yl)pentan-1-ol, is a bifunctional building block critical to the synthesis of neuroactive pharmaceuticals and complex organic scaffolds.[1] Its structure features a tertiary amine (piperidine) linked by a flexible five-carbon alkyl chain to a primary alcohol.

This specific molecular architecture serves as an ideal "linker module" in drug discovery. The piperidine ring often acts as a pharmacophore interacting with cationic binding sites (e.g., in GPCRs or acetylcholinesterase), while the alkyl chain provides the necessary spatial separation to bridge secondary binding pockets. The primary alcohol serves as a versatile synthetic handle, readily convertible into electrophiles (halides, mesylates) or coupled directly via Mitsunobu conditions.

Key Application Areas:

  • Neurotherapeutics: Synthesis of muscarinic receptor agonists and acetylcholinesterase inhibitors (analogs of Donepezil).

  • Antihistamines: Construction of non-sedating H1-antagonist scaffolds requiring piperidine-alkyl spacers.

  • PROTAC Linkers: Use as a medium-length alkyl spacer for proteolysis-targeting chimeras.

Part 2: Chemical Profile & Properties

PropertySpecification
Chemical Name 1-Piperidinepentanol
Synonyms 5-(Piperidin-1-yl)pentan-1-ol; 1-(5-Hydroxypentyl)piperidine
CAS Number 2937-83-9
Molecular Formula

Molecular Weight 171.28 g/mol
Appearance Colorless to reddish-yellow liquid
Boiling Point 140°C at 13 mmHg (1.7 kPa)
Density 0.94 g/mL (at 20°C)
Solubility Soluble in DCM, Methanol, Ethanol, Chloroform
pKa (Calc) ~10.1 (Piperidine nitrogen)

Part 3: Mechanistic Insight & Reaction Logic

The utility of 1-Piperidinepentanol lies in its orthogonal reactivity .

  • The Amine (Pharmacophore/Base): The tertiary nitrogen is proton-accepting. In acidic media, it forms a stable ammonium salt (

    
    ), which protects the amine from oxidation and allows for water-solubility during purification.
    
  • The Alcohol (Synthetic Handle): The primary hydroxyl group is the site of derivatization. It is nucleophilic but can be converted into a potent electrophile (leaving group).[2]

Critical Consideration: Because the molecule contains a basic nitrogen, reactions involving acidic reagents (like Thionyl Chloride) will initially protonate the amine. This must be accounted for in stoichiometry; the product is often isolated as a hydrochloride salt unless neutralized.

Visualization: Chemical Transformation Pathway

ReactionPathway Start 1-Piperidinepentanol (Nucleophilic Alcohol) Activation Activation Step (SOCl2 or MsCl) Start->Activation Activation Intermediate Electrophilic Intermediate (Alkyl Chloride/Mesylate) Activation->Intermediate Conversion Coupling Nucleophilic Attack (Phenol/Amine + Base) Intermediate->Coupling Substitution (SN2) Product Target Scaffold (e.g., GPCR Ligand) Coupling->Product Formation

Figure 1: The standard synthetic workflow converting the alcohol handle into a reactive electrophile for coupling.

Part 4: Experimental Protocols

Protocol A: Conversion to 1-(5-Chloropentyl)piperidine Hydrochloride

Objective: To convert the hydroxyl group into a chloride leaving group, creating a reactive alkylating agent. This is the most common first step in using this intermediate.

Reagents:

  • 1-Piperidinepentanol (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

  • Optional: Catalytic DMF

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (calcium chloride), dissolve 1-Piperidinepentanol (10 mmol, 1.71 g) in anhydrous DCM (20 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Thionyl Chloride (15 mmol, 1.09 mL) dropwise over 10 minutes. Note: The reaction is exothermic. Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 40°C) for 2–4 hours.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material spot (lower

    
    ) should disappear.
    
  • Workup (Salt Isolation):

    • Evaporate the solvent and excess thionyl chloride under reduced pressure (rotary evaporator).

    • The residue is the hydrochloride salt of the product. It is often a hygroscopic solid or viscous oil.

    • Purification: Triturate with diethyl ether to remove non-polar impurities. Filter the solid under nitrogen.

  • Workup (Free Base - Alternative):

    • If the free amine is required, dissolve the residue in DCM and wash carefully with saturated

      
       solution (Caution: Gas evolution).
      
    • Dry the organic layer over

      
      , filter, and concentrate.
      

Self-Validation (QC):

  • 1H NMR (

    
    ):  Look for the triplet of the 
    
    
    
    group. It typically shifts upfield (~3.5 ppm) compared to the starting alcohol (~3.6-3.7 ppm), and the OH proton signal will be absent.
Protocol B: Williamson Ether Coupling (Attaching a Scaffold)

Objective: To couple the activated linker (from Protocol A) to a phenol derivative (e.g., 4-hydroxy-acetophenone) to synthesize a drug precursor.

Reagents:

  • 1-(5-Chloropentyl)piperidine HCl (1.0 equiv)

  • Substituted Phenol (1.0 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv - Catalyst)

  • Acetonitrile (

    
    ) or DMF
    

Procedure:

  • Mixing: In a reaction vial, combine the phenol (5 mmol), the piperidine-chloride salt (5 mmol),

    
     (15 mmol), and catalytic KI (0.5 mmol) in Acetonitrile (25 mL).
    
  • Reaction: Heat the mixture to reflux (80°C) with vigorous stirring for 12–24 hours. The base neutralizes the HCl salt and deprotonates the phenol to drive the

    
     reaction.
    
  • Filtration: Cool to room temperature and filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Extraction: Concentrate the filtrate. Redissolve in Ethyl Acetate and wash with water (2x) and brine (1x).

  • Purification: Dry over

    
     and concentrate. Purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).
    
Visualization: Purification Logic

Purification Crude Crude Reaction Mixture (Product + Salts + Impurities) Filter Filtration Crude->Filter Remove Solids LiquidPhase Organic Filtrate Filter->LiquidPhase Wash Aq. Wash (Water/Brine) LiquidPhase->Wash Remove Polar Impurities Drying Dry (Na2SO4) & Concentrate Wash->Drying Flash Flash Chromatography (DCM:MeOH) Drying->Flash Isolate Final Pure Product Flash->Final

Figure 2: Workup workflow for the isolation of the coupled product.

Part 5: Safety & Handling

Signal Word: WARNING

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1][3][4]

  • H411: Toxic to aquatic life with long-lasting effects.[1]

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Always handle in a fume hood, especially when using Thionyl Chloride (releases

    
     and 
    
    
    
    gas).
  • Storage: Store in a cool, dry place. The compound is stable but hygroscopic; keep the container tightly sealed to prevent moisture absorption which can degrade the alcohol functionality or make weighing difficult.

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 566537, 1-Piperidinepentanol. Retrieved January 30, 2026 from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Master Organic Chemistry. Reaction of Alcohols with Thionyl Chloride (

    
    ). Retrieved from [Link]
    

Sources

Method

Application Note: Strategic Utilization of 1-Piperidinepentanol in Medicinal Chemistry

Topic: Application of 1-Piperidinepentanol in Drug Discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2][3] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 1-Piperidinepentanol in Drug Discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2][3]

Executive Summary

1-Piperidinepentanol (CAS: 2937-83-9), also known as 5-(piperidin-1-yl)pentan-1-ol, serves as a critical bifunctional building block in modern drug discovery.[1][2][3] It is characterized by a "privileged" piperidine pharmacophore tethered to a primary hydroxyl group via a flexible five-carbon (pentyl) alkyl chain.[1][2][3]

This specific scaffold is widely utilized to:

  • Modulate Physicochemical Properties: Introduce basicity (pKa ~10-11) to improve solubility and lysosomotropic distribution.

  • Span Binding Pockets: The 5-carbon linker provides an optimal ~7–9 Å distance, frequently used to bridge a core scaffold (e.g., purine, benzazepine) to a solvent-exposed aspartate or glutamate residue in a receptor binding pocket.[1][2][3]

  • Target Specific Receptors: It is a key structural motif in ligands for Histamine H3 receptors , Sigma receptors , and TLR7 agonists (e.g., GSK-2245035).[1][2][3]

Chemical Profile & Reactivity

PropertyValue / Description
IUPAC Name 5-(piperidin-1-yl)pentan-1-ol
Molecular Weight 171.28 g/mol
Appearance Colorless to pale yellow viscous liquid
Solubility Miscible in DCM, MeOH, EtOH; Sparingly soluble in water (pH dependent)
pKa (Calc) ~10.8 (Piperidine Nitrogen)
Key Functionalities 1.[1][2][3][4][5][6][7][8][9][10] Tertiary Amine: Proton acceptor, salt formation, H-bond acceptor.2.[1][2][3] Primary Alcohol: Nucleophile, oxidation substrate, leaving group precursor.[1][3]
Strategic Reactivity Map

The molecule's utility stems from its ability to be activated at the hydroxyl terminus while the amine remains protected by its own alkylation (tertiary amine).[3]

ReactivityMap Substrate 1-Piperidinepentanol (Nucleophilic OH + Basic N) PathA Activation (Halogenation) Reagent: SOCl2 or PBr3 Product: 1-(5-Halo-pentyl)piperidine Substrate->PathA Pathway A: Alkylating Agent Synthesis PathB Oxidation Reagent: Swern or Dess-Martin Product: 5-Piperidinopentanal Substrate->PathB Pathway B: Reductive Amination Precursor PathC Direct Coupling (Mitsunobu) Reagent: PPh3, DIAD, Acidic Heterocycle Product: N/O-Alkylated Drug Core Substrate->PathC Pathway C: Convergent Synthesis

Figure 1: Reactivity profile of 1-Piperidinepentanol showing three primary divergent synthetic pathways.

Case Study: Design of TLR7 Agonist (GSK-2245035)

Context: GSK-2245035 is a potent intranasal TLR7 agonist developed for asthma and allergic rhinitis.[1][2][3] The molecule features a purine core alkylated at the N9 position.[3][11]

Role of 1-Piperidinepentanol: The 5-(piperidin-1-yl)pentyl chain is not merely a passive linker; it serves two critical functions:

  • Binding Orientation: The pentyl chain positions the piperidine ring to interact with specific residues near the entrance of the TLR7 binding pocket.[3][11]

  • Solubility: The basic piperidine nitrogen ensures the molecule exists as a cation at physiological pH, improving aqueous solubility for intranasal delivery.[3][11]

Synthetic Logic: The synthesis typically involves converting 1-Piperidinepentanol into an alkylating agent (chloride or bromide) which is then reacted with the purine core.[3]

GSK_Synthesis Step1 Start: 1-Piperidinepentanol Step2 Activation: SOCl2 / DCM (Forms 1-(5-chloropentyl)piperidine HCl) Step1->Step2 Chlorination Step3 Base Treatment (Free Base Release) NaHCO3 wash Step2->Step3 Neutralization Step4 Coupling: Purine Core + K2CO3 + DMF (N-Alkylation at N9) Step3->Step4 SN2 Reaction Final Target: GSK-2245035 Scaffold Step4->Final

Figure 2: Synthetic workflow for incorporating the piperidine-pentyl moiety into the GSK-2245035 scaffold.

Detailed Protocols

Protocol A: Activation – Synthesis of 1-(5-Chloropentyl)piperidine Hydrochloride

Use this protocol to convert the alcohol into a reactive electrophile for subsequent alkylation of drug cores (e.g., indoles, purines, phenols).[1][2][3]

Reagents:

  • 1-Piperidinepentanol (1.0 eq)[1][2][3]

  • Thionyl Chloride (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) (1.5 eq)[2][3][11]
    
  • Dichloromethane (DCM) (anhydrous)[1][2][3][11]

  • DMF (catalytic, 2-3 drops)[1][2][3]

Procedure:

  • Setup: Charge a round-bottom flask with 1-Piperidinepentanol (e.g., 10 g, 58.4 mmol) and anhydrous DCM (100 mL) under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition: Add ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (6.4 mL, 87.6 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    , HCl).[3][11]
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. If reaction is sluggish (monitored by TLC, stain with Dragendorff’s reagent), heat to reflux for 1 hour.

  • Workup (Isolation of Salt): Evaporate the solvent and excess thionyl chloride under reduced pressure. The residue is the hydrochloride salt of 1-(5-chloropentyl)piperidine.[1][2][3]

    • Note: This salt is hygroscopic.[1][3][11] Store in a desiccator or use immediately.

  • Alternative Workup (Free Base): If the free base is required for the next step, dissolve the residue in DCM (100 mL) and wash carefully with saturated aqueous

    
     (2 x 50 mL).[3] Dry the organic layer over 
    
    
    
    , filter, and concentrate to yield the pale yellow oil.[3][11]

Quality Control:

  • 1H NMR (CDCl3, Free Base): Look for triplet at ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     ~3.5 ppm (
    
    
    
    -Cl) and triplet at
    
    
    ~2.3 ppm (
    
    
    -N).[2][3]
Protocol B: General N-Alkylation of Heterocycles (e.g., Purine/Indole)

Use this protocol to attach the linker to a drug scaffold.[1][2][3]

Reagents:

  • Heterocyclic Core (e.g., 6-chloropurine) (1.0 eq)[1][2][3]

  • 1-(5-Chloropentyl)piperidine (prepared in Protocol A) (1.1 eq)[1][2][3]

  • Potassium Carbonate (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) (3.0 eq) or Cesium Carbonate (
    
    
    
    ) (2.0 eq)[2][3][11]
  • Potassium Iodide (KI) (0.1 eq, catalyst to form in situ iodide)[2][3][11]

  • Acetonitrile (ACN) or DMF[1][2][3][11]

Procedure:

  • Dissolution: Dissolve the Heterocyclic Core (1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add

    
     (3.0 mmol) and stir at room temperature for 15 minutes.
    
  • Coupling: Add 1-(5-chloropentyl)piperidine (1.1 mmol) (dissolved in minimal DMF) and the catalytic KI.

  • Heating: Heat the reaction mixture to 60–80°C for 4–12 hours. Monitor by LC-MS.[1][2][3]

  • Quench: Cool to room temperature, dilute with water (20 mL), and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: The product will contain a basic amine.[3][11] Purify via Flash Chromatography using a DCM/MeOH gradient (typically 95:5 to 90:[2][3][11]10) with 1%

    
     additive to prevent streaking of the amine.[3]
    

Safety & Handling

  • Corrosivity: 1-Piperidinepentanol causes skin irritation and serious eye irritation (GHS H315, H319).[1][2][3] Wear chemical-resistant gloves and safety goggles.[1][2][3]

  • Vesicant Intermediates: The chlorinated derivative (1-(5-chloropentyl)piperidine) acts as a nitrogen mustard analog (alkylating agent).[1][2][3] Handle with extreme care in a fume hood. It can alkylate DNA/proteins.[3][11]

  • Disposal: Quench all reaction mixtures containing the alkyl chloride with alcoholic ammonia or hydroxide before disposal to destroy the alkylating potential.[3][11]

References

  • GSK-2245035 Clinical Candidate Profile. National Center for Biotechnology Information (2025).[1][2][3] PubChem Compound Summary for CID 44623937.[3][11] Link[1][2][3][11]

  • Synthesis of Piperidine-Linker Derivatives. BenchChem Application Notes (2025). Functionalization of 1-Piperidinepentanoic Acid and Alcohol derivatives.[1][2][3][7][12] Link[1][2][3][11]

  • Thionyl Chloride Activation Mechanisms. Master Organic Chemistry (2014). Reaction of SOCl2 with Alcohols: Mechanism and Stereochemistry.[1][3][13][11] Link

  • Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry (2000). Design, Synthesis, and Structure-Activity Relationships of Novel Non-Imidazole Histamine H3 Receptor Antagonists.[1][2][3] Link[1][2][3][11]

  • Piperidine Scaffold in Drug Discovery. European Journal of Medicinal Chemistry (2025). Piperidine-containing drugs and recently studied analogs.[1][2][3][5] Link

Sources

Application

Strategic Evaluation of Anticancer Piperidine Derivatives: From Cytotoxicity to Mechanistic Resolution

Abstract & Introduction The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved oncological agents (e.g., Ibrutinib, Raloxifene). Its thermo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved oncological agents (e.g., Ibrutinib, Raloxifene). Its thermodynamic stability and capacity for diverse functionalization allow it to target complex mechanisms, including tubulin polymerization inhibition, kinase modulation (PI3K/Akt/mTOR), and multidrug resistance (MDR) reversal.

However, the lipophilic and basic nature of many piperidine derivatives presents unique challenges in in vitro assessment. This application note outlines a validated, self-correcting workflow for characterizing these compounds. We move beyond simple IC50 generation to a robust mechanistic elucidation platform, ensuring that observed toxicity is specific, reproducible, and distinct from off-target metabolic interference.

Experimental Workflow Overview

The following flowchart illustrates the logical progression from compound solubilization to mechanistic validation.

Piperidine_Assessment_Workflow Prep Phase 1: Solubilization (DMSO < 0.5%) Screen Phase 2: Primary Screen (MTT/SRB Assay) Prep->Screen Dilution Selectivity Selectivity Index (SI) (Cancer vs. Normal Fibroblasts) Screen->Selectivity Calculate IC50 MoA Phase 3: Mechanism of Action (Flow Cytometry) Selectivity->MoA If SI > 2.0 Apoptosis Apoptosis (Annexin V/PI) MoA->Apoptosis Cycle Cell Cycle Arrest (PI Staining) MoA->Cycle Mito Mitochondrial Potential (JC-1 Dye) MoA->Mito

Figure 1: Critical path for evaluating piperidine derivatives. Note the "Go/No-Go" decision point at the Selectivity Index stage.

Phase 1: Compound Preparation & Solubility

Piperidine derivatives often exhibit high logP (lipophilicity) and basicity (pKa ~11). Improper handling leads to precipitation in aqueous media, causing false negatives.

Protocol 1.1: Stock Solution Preparation
  • Solvent: Dissolve the piperidine derivative in 100% molecular biology grade DMSO to create a 10 mM or 20 mM stock .

    • Critical Check: Sonicate for 5 minutes. Visually inspect for micro-precipitates.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute stock into complete culture media immediately prior to use.

    • Constraint: Final DMSO concentration must not exceed 0.5% (v/v) . Higher concentrations induce non-specific cytotoxicity and membrane permeabilization, masking the compound's true effect.

Phase 2: Primary Cytotoxicity Screening (MTT Assay)

While standard, the MTT assay requires modification for piperidines. Some secondary amines can directly reduce tetrazolium salts, yielding false signals of viability.

Protocol 2.1: Optimized MTT Assay

Reagents: MTT Reagent (5 mg/mL in PBS), DMSO (solubilizer). Controls:

  • Negative: 0.5% DMSO in media.

  • Positive: Doxorubicin or Cisplatin (standard curve).

  • Blank: Media + Compound (No Cells) – MANDATORY to rule out chemical reduction of MTT.

Step-by-Step:

  • Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) at

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate 24h for attachment.
  • Treatment: Add serial dilutions of the piperidine derivative (e.g., 0.1 µM to 100 µM). Incubate for 48h or 72h.

  • MTT Addition: Add 20 µL MTT stock per well. Incubate 3–4h at 37°C.

    • Observation: Look for purple formazan crystals.[1] If the media turns purple immediately upon addition, the compound is chemically reducing MTT. Switch to SRB Assay.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake for 15 min.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Selectivity Index (SI)

Calculate the IC50 (concentration inhibiting 50% growth) using non-linear regression.



  • Interpretation: An SI > 2.0 indicates potential therapeutic window. SI < 1.0 suggests general toxicity.

Phase 3: Mechanistic Elucidation (Flow Cytometry)

Once cytotoxicity is confirmed, the mechanism must be defined. Piperidines frequently induce apoptosis via the intrinsic mitochondrial pathway or arrest the cell cycle by destabilizing microtubules.

Protocol 3.1: Apoptosis Detection (Annexin V-FITC / PI)

This assay distinguishes between early apoptosis (PS exposure), late apoptosis, and necrosis.[2]

  • Harvest: Collect treated cells (including floating cells) and wash with cold PBS.

  • Resuspend: Use 1X Binding Buffer (HEPES-based with 2.5 mM CaCl₂).

    • Expert Note: Annexin V binding is Ca²⁺ dependent.[2][3][4] Using PBS without Ca²⁺ will result in total signal failure.

  • Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark at RT.

  • Analyze: Flow Cytometry (FL1 vs. FL3).

Data Interpretation Table:

QuadrantAnnexin VPIStatusBiological Implication
Q3 (LL) --LiveIntact membrane, no PS exposure.
Q4 (LR) +-Early Apoptosis PS translocation; membrane integrity maintained.
Q2 (UR) ++Late Apoptosis Membrane compromised; secondary necrosis.
Q1 (UL) -+NecrosisMechanical damage or primary necrosis.
Protocol 3.2: Mitochondrial Membrane Potential ( ) with JC-1

Many piperidines (e.g., compound 17a) disrupt the mitochondrial membrane, releasing cytochrome c. JC-1 is a ratiometric dye ideal for this assessment.

  • Stain: Incubate cells with JC-1 (2 µM final) for 20 min at 37°C.

  • Wash: Wash twice with warm PBS.

  • Acquisition:

    • Healthy Cells: Dye aggregates in mitochondria

      
      Red Fluorescence  (FL2).
      
    • Apoptotic Cells: Dye remains monomeric in cytoplasm

      
      Green Fluorescence  (FL1).[5]
      
  • Result: A decrease in the Red/Green fluorescence ratio indicates mitochondrial depolarization.

Mechanistic Pathway Visualization

The following diagram details the signaling cascade often triggered by bioactive piperidine derivatives, specifically highlighting the bifurcation between tubulin targeting and kinase inhibition.

Piperidine_Mechanism Pip Piperidine Derivative Tubulin Tubulin (Colchicine Site) Pip->Tubulin Binding Kinase PI3K / Akt / mTOR Pip->Kinase Inhibition Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Bcl2 Bcl-2 (Downregulation) Kinase->Bcl2 Arrest->Bcl2 Mito Mitochondrial Depolarization (JC-1 Shift) Bcl2->Mito Loss of Integrity Bax Bax (Upregulation) Bax->Mito CytoC Cytochrome c Release Mito->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Figure 2: Common signaling pathways engaged by anticancer piperidine derivatives.

Troubleshooting & Validation

  • Issue: High cytotoxicity in control (DMSO) wells.

    • Solution: Ensure DMSO grade is "Sterile Filtered" and concentration is strictly <0.5%. Piperidines are often active at nanomolar ranges, so high stock concentration allows for massive dilution.

  • Issue: No fluorescence in Annexin V positive control.

    • Solution: Verify Binding Buffer pH (7.4) and Calcium levels.[2] PS binding is strictly Ca²⁺-dependent.

  • Issue: JC-1 precipitation.

    • Solution: JC-1 is difficult to solubilize.[6] Vortex vigorously and use immediately. Do not store diluted working solution.

References

  • Fu, D. J., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Samykutty, A., et al. (2013). Piperine, a bioactive component of pepper spice exerts therapeutic effects on androgen dependent and androgen independent prostate cancer cells. PLoS One.

  • Thermo Fisher Scientific. Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide.

  • Cayman Chemical. JC-1 Mitochondrial Membrane Potential Assay Kit Protocol.

  • Abcam. MTT assay protocol and limitations.

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Antimicrobial and Antioxidant Screening of 1-Piperidinepentanol

Abstract: The piperidine nucleus is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its versatile biological activities.[1] This guide provides a comprehensive framework...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperidine nucleus is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its versatile biological activities.[1] This guide provides a comprehensive framework for the initial in vitro screening of 1-Piperidinepentanol, a specific derivative, for two critical therapeutic properties: antimicrobial efficacy and antioxidant potential. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust, step-by-step methodologies grounded in established principles. We emphasize not only the procedural execution but also the underlying scientific rationale, ensuring that the generated data is both reliable and interpretable. This document serves as a foundational blueprint for assessing the therapeutic promise of novel piperidine-based compounds.

Part 1: Antimicrobial Activity Profiling

The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial properties.[2][3] Piperidine derivatives have shown considerable promise in this area.[4][5][6][7] The following protocols outline a two-tiered approach: a primary qualitative screen to assess general activity, followed by a quantitative assay to determine the precise potency.

Rationale for the Screening Approach

A hierarchical screening process is both efficient and cost-effective. We begin with the Kirby-Bauer disk diffusion assay , a classic and straightforward method to qualitatively visualize the antimicrobial effect of a compound.[8] A positive result (the presence of a "zone of inhibition") warrants progression to the more labor-intensive broth microdilution assay . This second assay provides a quantitative measure—the Minimum Inhibitory Concentration (MIC) —which is the lowest concentration of the compound that prevents visible microbial growth and is a critical parameter in early-stage drug evaluation.[9][10]

Workflow for Antimicrobial Screening

Antimicrobial_Workflow cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Analysis A Prepare Standardized Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate A->B C Apply Disks Impregnated with 1-Piperidinepentanol & Controls B->C D Incubate Plates (e.g., 37°C for 18-24h) C->D E Measure Zone of Inhibition (mm) D->E F Prepare Serial Dilutions of 1-Piperidinepentanol in a 96-Well Plate E->F If Active G Add Standardized Bacterial Inoculum to Each Well F->G H Incubate Plate (e.g., 37°C for 16-20h) G->H I Determine MIC (Lowest concentration with no visible growth) H->I

Caption: Hierarchical workflow for antimicrobial activity assessment.

Protocol 1: Kirby-Bauer Disk Diffusion Assay

This method provides a preliminary assessment of antimicrobial activity.[11][12]

Materials:

  • 1-Piperidinepentanol (test compound)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Positive control: Known antibiotic disk (e.g., Gentamicin, 10 µg)

  • Negative control: Solvent used to dissolve the test compound (e.g., DMSO)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl), sterile swabs, forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Aseptically pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Vortex gently. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

    • Rationale: Standardizing the inoculum density to approximately 1.5 x 10⁸ CFU/mL is critical for reproducibility and allows for comparison with established interpretive criteria.[13]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.

  • Compound Application:

    • Prepare a stock solution of 1-Piperidinepentanol. Aseptically impregnate sterile blank disks with a defined amount of the compound (e.g., 20 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disk onto the inoculated MHA plate.

    • Place positive and negative control disks on the same plate, ensuring they are spaced far enough apart to prevent overlapping zones.

  • Incubation: Incubate the plates, inverted, at 37°C for 18-24 hours.

  • Data Acquisition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[14][15]

Protocol 2: Broth Microdilution for MIC Determination

This assay quantifies the lowest concentration of the test compound that inhibits microbial growth.[16]

Materials:

  • 1-Piperidinepentanol

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains and standardized inoculum (prepared as in Protocol 1, then diluted)

  • Positive control: Known antibiotic

  • Negative/Sterility control: Uninoculated MHB

  • Growth control: MHB with inoculum, no compound

  • Multichannel pipette

Procedure:

  • Compound Dilution Series:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Prepare a stock solution of 1-Piperidinepentanol at twice the highest desired test concentration. Add 100 µL of this stock to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension so that after adding it to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Add 100 µL of this diluted bacterial suspension to each well (except the sterility control wells).

    • Rationale: This final inoculum concentration is the standard for MIC testing, ensuring that the results are consistent and comparable across different studies.[9][17]

  • Control Setup:

    • Growth Control: Wells containing 100 µL of MHB and 100 µL of the final bacterial inoculum.

    • Sterility Control: Wells containing 200 µL of uninoculated MHB.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of 1-Piperidinepentanol in which no visible growth (no turbidity) is observed.[9][18]

Hypothetical Data Presentation

Table 1: Example Disk Diffusion Results for 1-Piperidinepentanol

Test Organism Compound/Control Concentration Zone of Inhibition (mm)
S. aureus (Gram +) 1-Piperidinepentanol 20 µ g/disk 14
Gentamicin 10 µ g/disk 22
Solvent (DMSO) 20 µL/disk 0
E. coli (Gram -) 1-Piperidinepentanol 20 µ g/disk 9
Gentamicin 10 µ g/disk 19

| | Solvent (DMSO) | 20 µL/disk | 0 |

Table 2: Example MIC Results for 1-Piperidinepentanol

Test Organism MIC (µg/mL)
S. aureus (Gram +) 64
E. faecalis (Gram +) 128
E. coli (Gram -) >256

| P. aeruginosa (Gram -) | >256 |

Part 2: Antioxidant Activity Screening

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases.[19] Compounds that can scavenge free radicals are of significant therapeutic interest. Spectrophotometric assays are commonly used for rapid screening of antioxidant activity due to their sensitivity and reproducibility.[20]

Principles of Antioxidant Assays

We will employ two highly common and complementary assays:

  • DPPH Assay: This assay uses the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). In its radical form, DPPH has a deep purple color. When it accepts a hydrogen atom or electron from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at ~517 nm is proportional to the antioxidant activity.[21][22]

  • ABTS Assay: This method involves the generation of the ABTS radical cation (ABTS•+), which is intensely blue-green. In the presence of an antioxidant, the radical is reduced, causing the solution to lose color. This decolorization is measured spectrophotometrically at ~734 nm.[23][24] The ABTS radical is soluble in both aqueous and organic solvents, offering versatility.

Mechanism of DPPH Radical Scavenging

DPPH_Mechanism DPPH DPPH• DPPH_H DPPH-H DPPH->DPPH_H + H• L1 Stable Purple Radical L2 Reduced Yellow/Colorless Form AH Antioxidant-H (e.g., 1-Piperidinepentanol) A_rad Antioxidant• AH->A_rad - H•

Caption: Antioxidant donating a hydrogen atom to neutralize the DPPH radical.

Protocol 3: DPPH Radical Scavenging Assay

Materials:

  • 1-Piperidinepentanol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Positive control: Ascorbic acid or Trolox

  • Spectrophotometer and 96-well plates or cuvettes

Procedure:

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a ~0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark, as it is light-sensitive. Adjust the solution with methanol so that its absorbance is approximately 1.0 at 517 nm.

    • Test Compound Dilutions: Prepare a series of dilutions of 1-Piperidinepentanol and the positive control (e.g., Ascorbic acid) in methanol, ranging from a high concentration to a low one (e.g., 1000 µg/mL down to 15.6 µg/mL).

  • Assay Execution:

    • In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each compound dilution.

    • Control/Blank: A mixture of 100 µL methanol and 100 µL DPPH solution serves as the negative control (A_control).

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[21][25] After incubation, measure the absorbance of each well at 517 nm (A_sample).

  • Calculation: Calculate the percentage of radical scavenging activity (% RSA) for each concentration using the following formula: % RSA = [ (A_control - A_sample) / A_control ] x 100

  • IC50 Determination: Plot the % RSA against the compound concentrations. The IC50 value is the concentration of the test compound required to scavenge 50% of the DPPH radicals. This can be determined by regression analysis.

Protocol 4: ABTS Radical Cation Decolorization Assay

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Positive control: Ascorbic acid or Trolox

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • ABTS Radical (ABTS•+) Solution: Prepare stock solutions of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This forms the dark blue-green ABTS•+ stock solution.[24]

    • Working Solution: Before the assay, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[26]

    • Test Compound Dilutions: Prepare a serial dilution of 1-Piperidinepentanol and the positive control as described in the DPPH protocol.

  • Assay Execution:

    • Add a large volume of the ABTS•+ working solution (e.g., 1.0 mL) to a small volume of the test compound dilution (e.g., 10 µL).

    • Control/Blank: A mixture of the ABTS•+ solution and the corresponding solvent for the compound.

  • Incubation and Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[24]

  • Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value using the same formulas as described for the DPPH assay.

Hypothetical Data Presentation

Table 3: Example Antioxidant Activity (IC50) Results

Assay 1-Piperidinepentanol IC50 (µg/mL) Ascorbic Acid IC50 (µg/mL)
DPPH Scavenging 85.2 5.7

| ABTS Scavenging | 62.5 | 4.1 |

Part 3: Data Interpretation and Concluding Remarks

The initial screening of 1-Piperidinepentanol provides critical insights into its potential biological activities.

  • Antimicrobial Profile: The hypothetical data suggests that 1-Piperidinepentanol has moderate activity against Gram-positive bacteria (S. aureus) but is less effective against Gram-negative bacteria (E. coli). This differential activity is common, as the outer membrane of Gram-negative bacteria often presents a significant permeability barrier. The MIC values quantify this activity, providing a benchmark for future structural modifications aimed at improving potency.

  • Antioxidant Capacity: The IC50 values from the DPPH and ABTS assays indicate that 1-Piperidinepentanol possesses antioxidant properties, though it is less potent than the standard, Ascorbic Acid. Differences in IC50 values between the two assays are expected and can be attributed to the different chemical natures of the radicals and the reaction kinetics.

Next Steps: Positive results from these primary screens are the first step in a long discovery pipeline. Further investigation should include cytotoxicity assays against mammalian cell lines to determine a therapeutic index, exploration of the mechanism of action, and in vivo studies to assess efficacy and safety in a biological system. These foundational protocols provide the essential, high-quality data needed to justify and guide these future research endeavors.

References

  • Gulevskaya, V., & Le, N. (2023). Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. [Link]

  • Chen, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules. [Link]

  • Zhang, J., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Khan, K., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Wang, Z., et al. (2012). Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Dalil, M., et al. (2016). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. ResearchGate. [Link]

  • Wang, S., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sabancılar, İ., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • Kaya, S., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. ResearchGate. [Link]

  • Gulevskaya, V., & Le, N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Fyhrquist, P., et al. (2017). Epidihydropinidine, the main piperidine alkaloid compound of Norway spruce (Picea abies) shows promising antibacterial and anti-Candida activity. Fitoterapia. [Link]

  • Alam, M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry. [Link]

  • Ivanova, G., et al. (2018). Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. Macedonian Pharmaceutical Bulletin. [Link]

  • Sreevidya, V.S., & Sreedevi, P.V. (2024). Phytochemical Screening And GC-MSMS Analysis of Bioactive Compounds in the Chloroform Extracts of Seaweeds. International Journal of Foundation for Modern Research. [Link]

  • Hedges, A. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • ResearchGate. (2021). (PDF) Antioxidants (Natural and Synthetic) Screening Assays: An Overview. ResearchGate. [Link]

  • Hancock, R.E.W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Ueyama, J., et al. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. [Link]

  • Majumdar, S., et al. (2012). Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms. Current Immunology Reviews. [Link]

  • Jaganjac, M., & Zarkovic, N. (2018). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. Periodicum Biologorum. [Link]

  • Aladawi, M. (2017). Determination of MIC by Broth Dilution Method. YouTube. [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

  • Al-Duais, M., et al. (2023). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. [Link]

  • Zen-Bio, Inc. (2020). ABTS Antioxidant Assay Kit. Zen-Bio. [Link]

  • European Union Reference Laboratory for Antimicrobial Resistance. (n.d.). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

  • Pop, A., et al. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Tenover, F.C. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

  • Nexcelom Bioscience. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Gilbert, P., et al. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Bioquochem. (n.d.). ABTS Assay Kit. Bioquochem. [Link]

  • Li, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging. [Link]

  • Blois, M.S. (1958). A Rapid Screening Test to Determine the Antioxidant Potencies of Natural and Synthetic Antioxidants. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Wikipedia. [Link]

  • Ilyasov, I., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences. [Link]

Sources

Application

Strategic Utilization of 1-Piperidinepentanol in CNS Drug Discovery

Abstract The development of Central Nervous System (CNS) agents requires a delicate balance between pharmacological potency and blood-brain barrier (BBB) permeability. 1-Piperidinepentanol represents a critical "linker-h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of Central Nervous System (CNS) agents requires a delicate balance between pharmacological potency and blood-brain barrier (BBB) permeability. 1-Piperidinepentanol represents a critical "linker-headgroup" motif in medicinal chemistry. This application note details the strategic use of this moiety to modulate lipophilicity (LogP), optimize basicity (pKa) for cation-


 interactions, and span distinct binding pockets in targets such as Sigma-1 receptors (

R) and Acetylcholinesterase (AChE). We provide validated protocols for its synthesis, purification, and in vitro BBB permeability assessment.

Introduction: The Piperidine Linker Strategy

In CNS drug design, the piperidine ring is a "privileged structure," appearing in numerous blockbuster drugs (e.g., Donepezil, Haloperidol). However, the efficacy of the piperidine ring often depends on its spatial positioning relative to other pharmacophores.

1-Piperidinepentanol serves a dual function:

  • The Headgroup (Piperidine): Provides a tertiary amine (pKa

    
     10.0) that is protonated at physiological pH, allowing for critical ionic bonds or cation-
    
    
    
    interactions with aromatic residues (e.g., Trp, Tyr) in receptor binding pockets.
  • The Tether (Pentyl Chain): The 5-carbon alkyl chain offers a specific "spacer" length (

    
     6-8 Å). This length is often the "sweet spot" for bivalent ligands, allowing the molecule to span the distance between a catalytic active site (CAS) and a peripheral anionic site (PAS), as seen in AChE inhibitors.
    
Mechanistic Rationale: The "Gorge" Theory

Many CNS targets, such as AChE and the


 receptor, possess deep, hydrophobic binding pockets.
  • AChE: The active site is located at the bottom of a 20 Å deep gorge. The piperidine moiety binds at the top (PAS), while the pentyl chain allows a connected functional group to reach the bottom (CAS).

  • 
     Receptor:  High-affinity ligands often require a basic amine flanked by hydrophobic regions. The pentyl chain contributes to the necessary lipophilicity to cross the BBB while positioning the amine for electrostatic clamping.
    
Diagram 1: Strategic Workflow for CNS Ligand Design

CNS_Workflow Start Target Identification (e.g., Sigma-1, AChE) Scaffold Select Scaffold: 1-Piperidinepentanol Start->Scaffold Pharmacophore Mapping Design Rational Design: Linker Length Optimization Scaffold->Design In Silico Modeling Synth Synthesis: N-Alkylation Design->Synth Protocol 1 Assay Validation: PAMPA-BBB Assay Synth->Assay Protocol 2 Assay->Design Low Permeability (Loop) Lead Lead Candidate: Optimized CNS Entry Assay->Lead MPO Score > 4.0

Figure 1: Iterative workflow utilizing 1-Piperidinepentanol to balance potency and permeability in CNS drug discovery.

Physicochemical Profiling

Successful CNS drugs typically adhere to the Multiparameter Optimization (MPO) guidelines. 1-Piperidinepentanol possesses properties ideal for a fragment starting point.

Table 1: Key Physicochemical Properties

PropertyValueCNS Relevance
Molecular Weight 171.28 g/mol Low MW allows room for derivatization (Rule of 5).
cLogP ~1.8 - 2.1Ideal range (2–4) for BBB penetration when coupled.
pKa (Basic) 10.1Exists as cation at pH 7.4; mimics neurotransmitters.
TPSA 23.5 ŲWell below the <90 Ų threshold for BBB permeation.
H-Bond Donors 1 (OH)Minimal donors prevent excessive efflux.
Rotatable Bonds 6High flexibility to adopt induced-fit conformations.

Experimental Protocols

Protocol 1: High-Yield Synthesis of 1-Piperidinepentanol

Objective: Synthesize high-purity 1-Piperidinepentanol via nucleophilic substitution, avoiding over-alkylation.

Materials:

  • Piperidine (ReagentPlus, 99%)

  • 5-Chloropentan-1-ol (95%)

  • Potassium Carbonate (K₂CO₃, anhydrous)[1]

  • Potassium Iodide (KI, catalytic amount)

  • Acetonitrile (ACN) or DMF

  • Dichloromethane (DCM) / Methanol (MeOH)

Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend K₂CO₃ (1.5 equiv) and KI (0.1 equiv) in anhydrous ACN (10 mL per gram of substrate).

  • Addition: Add Piperidine (1.2 equiv) to the suspension. Note: Excess piperidine acts as a proton scavenger and drives the reaction.

  • Alkylation: Add 5-Chloropentan-1-ol (1.0 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM + 1% NH₄OH). Staining with Dragendorff’s reagent is recommended for visualizing the amine.

  • Work-up:

    • Cool to room temperature and filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in DCM and wash with water (x2) and brine (x1).

    • Dry over Na₂SO₄ and concentrate.

  • Purification (Critical Step): The crude product is an amino-alcohol. Purify using Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: DCM:MeOH (95:5) with 1% Triethylamine (TEA) or NH₄OH.

    • Why TEA? Silica is acidic; without a base modifier, the amine will streak/tail, leading to yield loss.

Diagram 2: Synthesis Pathway Visualization

Synthesis_Path Pip Piperidine Cond K2CO3, KI (cat) ACN, Reflux 16h Pip->Cond Linker 5-Chloropentan-1-ol Linker->Cond Inter Transition State (SN2 Attack) Cond->Inter Nucleophilic Subst. Prod 1-Piperidinepentanol (>95% Yield) Inter->Prod - KCl

Figure 2: Reaction scheme for the mono-alkylation of piperidine.

Protocol 2: In Vitro BBB Permeability (PAMPA-BBB)

Objective: Predict the passive CNS entry of 1-Piperidinepentanol derivatives using the Parallel Artificial Membrane Permeability Assay (PAMPA).

Rationale: Unlike Caco-2 assays (which measure intestinal absorption), PAMPA-BBB utilizes a Porcine Brain Lipid Extract (PBLE) to mimic the specific lipid composition of the brain endothelial cell membrane.

Materials:

  • PAMPA Sandwich Plate (96-well, hydrophobic PVDF filter).

  • Porcine Brain Lipid Extract (PBLE) (20 mg/mL in dodecane).

  • Phosphate Buffered Saline (PBS), pH 7.4.[2]

  • UV-Vis Plate Reader.

Methodology:

  • Membrane Preparation: Carefully pipette 4 µL of PBLE solution onto the filter of the donor plate (top plate). Allow 5 minutes for the solvent to evaporate/impregnate the filter. Do not touch the filter tip.

  • Donor Solution: Dissolve the test compound (1-Piperidinepentanol derivative) in PBS (pH 7.4) to a concentration of 10 mM. Add 5% DMSO if solubility is poor.

  • Assembly:

    • Add 200 µL of PBS (Acceptor Solution) to the bottom plate.

    • Add 200 µL of Donor Solution to the top (filter) plate.

    • Place the top plate onto the bottom plate to form the "sandwich."

  • Incubation: Incubate the sandwich at 25°C for 18 hours in a humidity-controlled chamber (to prevent evaporation).

  • Quantification:

    • Separate plates.

    • Measure UV absorbance (250–500 nm) of both Donor and Acceptor wells.[2]

    • Calculate Effective Permeability (

      
      ) using the standard equation:
      
      
      
      
      (Where
      
      
      are volumes,
      
      
      is filter area,
      
      
      is time).

Interpretation:

  • 
     cm/s: High CNS Permeability (CNS+) 
    
  • 
     cm/s: Low CNS Permeability (CNS-) 
    

Strategic Applications

A. Fragment-Based Drug Design (FBDD)

1-Piperidinepentanol serves as an excellent fragment for probing "deep" pockets.

  • Workflow: Co-crystallize the target protein with 1-Piperidinepentanol.

  • Observation: The piperidine ring usually anchors to an Aspartate or Glutamate residue. The hydroxyl tail will point towards secondary binding regions.

  • Optimization: Replace the terminal -OH with aryl groups (via Mitsunobu reaction or oxidation/reductive amination) to capture additional hydrophobic interactions identified in the crystal structure.

B. PROTAC Linker Design

In the emerging field of Proteolysis Targeting Chimeras (PROTACs), the linker length is crucial. The 5-carbon chain of 1-Piperidinepentanol provides a semi-rigid tether that can be used to connect an E3 ligase ligand to a CNS-target warhead, potentially facilitating the degradation of neurodegenerative aggregates.

References

  • Sigma-1 Receptor Ligands: Amata, E., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. University of Catania. Retrieved from [Link] (Verified via search snippet 1.19).

  • PAMPA-BBB Methodology: Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. National Institutes of Health (NIH). Retrieved from [Link] (Contextualized from search snippet 1.9).

  • Chemical Structure Data: PubChem. (2025). 1-Piperidinepentanol (CID 566537/87664). National Library of Medicine. Retrieved from [Link] (Verified via search snippet 1.8).

  • Piperidine in CNS: Zampieri, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Politecnico di Milano. Retrieved from [Link] (Verified via search snippet 1.15).

Sources

Method

Application Note: 1-Piperidinepentanol as a Scaffold for Novel Therapeutics

Abstract 1-Piperidinepentanol (5-(piperidin-1-yl)pentan-1-ol) represents a critical "linker-scaffold" in medicinal chemistry, particularly in the design of bivalent ligands and multi-target-directed ligands (MTDLs). Its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Piperidinepentanol (5-(piperidin-1-yl)pentan-1-ol) represents a critical "linker-scaffold" in medicinal chemistry, particularly in the design of bivalent ligands and multi-target-directed ligands (MTDLs). Its structure consists of a basic piperidine head group (pKa ~11.2) capable of cation-


 interactions, connected via a flexible five-carbon alkyl chain to a reactive primary hydroxyl tail. This specific C5 chain length (approx. 7–9 Å fully extended) makes it an ideal molecular ruler for spanning the active site gorges of enzymes like Acetylcholinesterase (AChE) or accessing deep hydrophobic pockets in Sigma-1 receptors (

R). This guide details the synthesis, functionalization, and therapeutic application of this scaffold.

Part 1: Pharmacochemical Significance[1]

The utility of 1-piperidinepentanol lies in its dual functionality:

  • The Pharmacophore (Head): The protonated piperidine nitrogen mimics the quaternary ammonium of acetylcholine, allowing high-affinity binding to the Catalytic Anionic Site (CAS) of AChE or the aspartate residue in G-protein coupled receptors (GPCRs).

  • The Linker (Body): The pentyl chain provides the necessary entropy and distance to bridge distinct binding domains without inducing steric strain.

  • The Handle (Tail): The terminal hydroxyl group serves as a versatile attachment point for secondary pharmacophores (e.g., indoles, phthalimides) via esterification, etherification, or Mitsunobu coupling.

Key Physicochemical Properties
PropertyValueSignificance
Molecular Weight 171.28 g/mol Low MW allows for "fragment-based" drug design.
LogP (Predicted) ~1.8Optimal lipophilicity for blood-brain barrier (BBB) penetration.
pKa (Piperidine N) ~11.0Exists predominantly as a cation at physiological pH (7.4).
Linker Length ~7.5 ÅMatches the depth of the AChE active site gorge.

Part 2: Synthetic Protocols

Protocol A: Synthesis of 1-Piperidinepentanol

Objective: To synthesize high-purity 1-piperidinepentanol via N-alkylation. Principle: Nucleophilic attack of the secondary amine (piperidine) on the alkyl halide (5-chloropentan-1-ol) under basic conditions. Potassium iodide (KI) is used as a catalyst to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

Materials
  • Reagents: Piperidine (1.0 eq), 5-Chloropentan-1-ol (1.1 eq), Anhydrous

    
     (2.0 eq), Potassium Iodide (KI) (0.1 eq).
    
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve 5-Chloropentan-1-ol (12.25 g, 100 mmol) in 100 mL anhydrous acetonitrile.

  • Activation: Add anhydrous

    
     (27.6 g, 200 mmol) and KI (1.66 g, 10 mmol). Stir at room temperature for 15 minutes.
    
  • Addition: Add piperidine (8.5 g, 100 mmol) dropwise over 10 minutes to prevent exotherm-induced side reactions.

  • Reaction: Heat the mixture to reflux (80–82 °C) for 12–16 hours.

    • Checkpoint: Monitor via TLC (System: DCM/MeOH 9:1). The product will appear as a lower Rf spot compared to the chloride, staining positive with Dragendorff’s reagent (orange spot for amines).

  • Workup:

    • Cool to room temperature and filter off the inorganic salts (

      
      /KCl).
      
    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in DCM (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. If necessary, purify via vacuum distillation (bp ~130°C at 10 mmHg) or column chromatography (DCM:MeOH:NH4OH 90:9:1).
    
Protocol B: Scaffold Activation (Conversion to Mesylate)

Objective: To convert the hydroxyl group into a good leaving group for coupling secondary pharmacophores.

Methodology
  • Dissolve 1-piperidinepentanol (1.0 eq) in anhydrous DCM at 0°C.

  • Add Triethylamine (1.5 eq).

  • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Validation:

    
     NMR should show the disappearance of the hydroxymethyl triplet (~3.6 ppm) and appearance of the mesylate methyl singlet (~3.0 ppm).
    

Part 3: Therapeutic Application & Case Studies

Application 1: Dual-Binding Acetylcholinesterase (AChE) Inhibitors

Mechanism: AChE possesses a unique structure with a deep narrow gorge (~20 Å). The active catalytic site is at the bottom, while a peripheral anionic site (PAS) is at the entrance.

  • Role of Scaffold: The piperidine ring binds to the catalytic site (Trp86). The 5-carbon chain spans the gorge, positioning a second aromatic moiety (attached to the OH group) to bind the PAS (Trp286). This dual binding significantly enhances potency and can inhibit

    
    -amyloid aggregation.
    
Application 2: Sigma-1 Receptor ( R) Ligands

Mechanism:


R ligands typically require a basic nitrogen flanked by hydrophobic regions.[1]
  • Role of Scaffold: The piperidine-pentyl moiety mimics the "N-alkyl" tail found in high-affinity ligands like Haloperidol or Donepezil. The flexibility allows the piperidine to orient into the anionic binding site (Glu172) while the pentyl chain interacts with hydrophobic residues (Leu105, Tyr103).

Visualization: Mechanism of Action

The following diagram illustrates the "Dual Binding" concept in AChE inhibition using the 1-piperidinepentanol scaffold.

G cluster_molecule 1-Piperidinepentanol Scaffold Piperidine Piperidine Head (Cationic Center) Linker Pentyl Linker (C5 Spacer) Piperidine->Linker Covalent Bond CAS AChE Catalytic Site (Trp86, Glu202) Piperidine->CAS Cation-π Interaction Tail Functional Tail (Hydroxyl/Derivative) Linker->Tail Covalent Bond Gorge Active Site Gorge (~20 Å Depth) Linker->Gorge Hydrophobic Span PAS Peripheral Anionic Site (Trp286) Tail->PAS π-π Stacking (If derivatized)

Caption: Schematic of 1-Piperidinepentanol bridging the Catalytic and Peripheral sites of Acetylcholinesterase.

Part 4: Biological Validation (Ellman’s Assay)

To validate the efficacy of derivatives synthesized from this scaffold, the Ellman’s colorimetric assay is the gold standard.

Protocol:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Reagent: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Electric eel AChE (0.03 U/mL).

  • Procedure:

    • Incubate Enzyme + Inhibitor (Scaffold derivative) in buffer for 10 min at 25°C.

    • Add DTNB and ATCh.

    • Measure absorbance at 412 nm over 5 minutes.

    • Calculation: % Inhibition =

      
      .
      

References

  • BenchChem. (2025).[2][3][4] Synthesis of 1-Piperidinepentanoic Acid: A Detailed Protocol for Researchers. Retrieved from 3

  • PubChem. (n.d.). 5-Chloro-1-pentanol (CID 78915). National Library of Medicine. Retrieved from 5

  • Intagliata, S., et al. (2025).[2][6] Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed.[7] Retrieved from 8

  • Lazarevic, J., et al. (2022). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. PMC. Retrieved from 9

  • Viegas, C., et al. (2005).[8] New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. PubMed.[7] Retrieved from 10

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of 1-Piperidinepentanol

Welcome to the technical support center for the N-alkylation of 1-piperidinepentanol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this cr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 1-piperidinepentanol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this crucial transformation. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The N-alkylation of piperidine scaffolds is a cornerstone of pharmaceutical development, allowing for the modulation of a compound's physicochemical and pharmacological properties.[1] However, what appears to be a straightforward Sₙ2 reaction or reductive amination can present numerous challenges, from sluggish reactivity to the formation of stubborn byproducts. This guide provides a structured, in-depth approach to overcoming these hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems encountered during the N-alkylation of 1-piperidinepentanol in a question-and-answer format.

Question 1: My direct alkylation reaction is sluggish, incomplete, or fails entirely. What are the likely causes and solutions?

Low conversion is one of the most frequent issues, often stemming from several interrelated factors.[2]

Potential Causes:

  • Acid Scavenging Failure: The reaction of an amine with an alkyl halide (R-X) generates one equivalent of hydrohalic acid (H-X). This acid protonates the starting piperidine, converting it into a non-nucleophilic ammonium salt and effectively halting the reaction.[3]

  • Poor Leaving Group: The reactivity of alkyl halides in Sₙ2 reactions follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be inherently slow.[4]

  • Insufficient Activation: Low reaction temperatures or an inappropriate solvent can lead to poor reaction kinetics.

  • Steric Hindrance: Bulky groups on either the 1-piperidinepentanol or the alkylating agent can significantly slow down the bimolecular Sₙ2 reaction.[5]

  • Poor Reagent Solubility: The base or starting materials may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture with slow reaction rates.[2]

Recommended Solutions:

  • Incorporate a Suitable Base: The most critical step is to add a base to neutralize the acid generated. The choice of base is pivotal.

    • Inorganic Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are generally inexpensive and effective. K₂CO₃ is a common workhorse, though its solubility can be limited in some organic solvents.[2][3]

    • Non-Nucleophilic Organic Bases: N,N-diisopropylethylamine (DIPEA or Hünig's base) is highly effective at scavenging protons without competing in the alkylation. Triethylamine (Et₃N) is another option, though it is slightly more nucleophilic.[5][6]

  • Enhance Alkylating Agent Reactivity:

    • Switch from an alkyl chloride to a bromide or, preferably, an iodide.

    • If you must use a bromide, add a catalytic amount of potassium iodide (KI) or sodium iodide (NaI). This facilitates an in situ Finkelstein reaction, converting the more sluggish alkyl bromide to the highly reactive alkyl iodide.[2]

  • Optimize Reaction Conditions:

    • Solvent Selection: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal as they solvate the cation while leaving the nucleophile relatively free, accelerating Sₙ2 reactions.[7] Be mindful of potential decomposition when heating DMF with a base.[2]

    • Increase Temperature: Heating the reaction (e.g., to 70-80 °C or higher) can overcome activation energy barriers, especially for less reactive systems.[3] Using a sealed vessel or microwave reactor can allow for temperatures above the solvent's boiling point.[2]

Troubleshooting Workflow for Low Conversion

Caption: A logical workflow for troubleshooting low-yielding N-alkylation reactions.

Question 2: My reaction produces a significant amount of a highly polar byproduct, likely the quaternary ammonium salt. How can I prevent this over-alkylation?

The desired tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium salt.

Potential Causes:

  • Excess Alkylating Agent: Using a large excess of the alkylating agent strongly favors quaternization.[3]

  • High Reactivity: Highly reactive alkylating agents like methyl iodide or benzyl bromide are particularly prone to causing over-alkylation.

  • Stoichiometry Control: Adding the alkylating agent all at once creates a high initial concentration, increasing the likelihood of the product reacting further before all the starting material is consumed.

Recommended Solutions:

  • Control Stoichiometry:

    • Use the piperidine starting material in slight excess (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.

    • Employ slow addition of the alkylating agent using a syringe pump. This maintains a low concentration of the alkylating agent, ensuring it reacts preferentially with the more abundant starting secondary amine.[3]

  • Use a Hindered Base: A sterically bulky, non-nucleophilic base like DIPEA is less likely to promote side reactions and can help suppress quaternization compared to smaller bases.[6]

  • Switch to Reductive Amination: This is the most robust solution. Reductive amination is a self-limiting reaction that cannot proceed past the tertiary amine stage, thus completely avoiding the problem of over-alkylation.[1]

Question 3: I am observing O-alkylation on the pentanol side chain in addition to the desired N-alkylation. How can I improve selectivity?

The terminal hydroxyl group on the pentanol chain is also a nucleophile and can compete with the piperidine nitrogen, especially under basic conditions.

Potential Causes:

  • Strong Base: Using a strong base like sodium hydride (NaH) will deprotonate the alcohol, forming a highly nucleophilic alkoxide that readily undergoes O-alkylation.

  • High Temperature: Higher reaction temperatures can sometimes favor the thermodynamically controlled O-alkylation product.

Recommended Solutions:

  • Use a Milder Base: Employ a weaker base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). These are typically not strong enough to significantly deprotonate the alcohol, thereby preserving the reactivity difference between the more nucleophilic amine and the alcohol.[5]

  • Protecting Group Strategy:

    • Protect the hydroxyl group before performing the N-alkylation. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers (Bn).

    • After successful N-alkylation, the protecting group can be cleanly removed in a subsequent step. This multi-step approach often provides the cleanest results and highest overall yield for complex substrates.

  • Utilize Reductive Amination: As with over-alkylation, reductive amination is the superior method for achieving chemoselectivity. The reaction conditions are specific to the formation of an iminium ion from the amine and an aldehyde/ketone, which is then reduced. The hydroxyl group is non-reactive under these conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best overall methods for the N-alkylation of 1-piperidinepentanol?

There are two primary, high-yielding methods to consider, each with distinct advantages.

FeatureDirect Alkylation (Sₙ2)Reductive Amination
Reagents 1-Piperidinepentanol + Alkyl Halide (R-X) + Base1-Piperidinepentanol + Aldehyde/Ketone + Reducing Agent
Common Reducing Agents N/ASodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)
Pros Atom economical; simple reagents.High chemoselectivity (N vs. O); No over-alkylation; Milder conditions.[1]
Cons Risk of over-alkylation (quaternization);[3] Risk of O-alkylation; Can require harsh conditions.Less atom economical; Requires an aldehyde/ketone precursor.
Best For Simple, unhindered alkyl groups where side reactions are minimal.Complex substrates; When direct alkylation fails; Preventing all side reactions.
Q2: How do I choose the right solvent and base for direct alkylation?

The choice of solvent and base are interdependent and crucial for success. The goal is to maximize the nucleophilicity of the amine while ensuring all components remain in solution.

Reagent TypeExamplesRole & Considerations
Inorganic Bases K₂CO₃, Cs₂CO₃, NaHCO₃Neutralize H-X byproduct. Solubility can be an issue; effective in polar solvents like DMF or ACN. Cesium carbonate is more soluble and can accelerate slow reactions.
Organic Bases DIPEA, Et₃NHomogeneous reaction conditions. DIPEA is sterically hindered and non-nucleophilic, ideal for preventing side reactions.[6]
Polar Aprotic Solvents ACN, DMF, DMSOExcellent for Sₙ2 reactions. Stabilize the transition state. Avoid greener alternatives like NMP and DMAC if possible.[7]
Polar Protic Solvents Ethanol, IsopropanolGenerally slower for Sₙ2 as they solvate and deactivate the amine nucleophile. Can be used but may require higher temperatures.
Q3: When is reductive amination the clear choice over direct alkylation?

You should strongly consider reductive amination from the outset when:

  • The alkylating agent is precious or complex.

  • The substrate contains other nucleophilic functional groups (like the alcohol in 1-piperidinepentanol).

  • Initial attempts at direct alkylation result in a mixture of products (starting material, N-alkylated, O-alkylated, and quaternary salt).

  • The desired alkyl group is easily accessible as an aldehyde or ketone.

Reductive amination proceeds via the formation of an iminium ion, which is then reduced in situ. This mechanism is highly specific to the amine and carbonyl partner, making it a cleaner and more predictable reaction.[1][8]

Comparative Reaction Pathways

ReactionPathways cluster_0 Direct Alkylation (SN2) cluster_1 Reductive Amination A_Start Piperidine-R'OH + R-X A_TS [SN2 Transition State] A_Start->A_TS A_OAlk O-Alkylated Byproduct A_Start->A_OAlk Base A_Prod N-Alkylated Product A_TS->A_Prod A_Quat Quaternary Salt (Over-alkylation) A_Prod->A_Quat + R-X B_Start Piperidine-R'OH + RCHO B_Iminium Iminium Ion Intermediate B_Start->B_Iminium B_Prod N-Alkylated Product B_Iminium->B_Prod + [H] (Reducer)

Caption: Comparison of direct alkylation and reductive amination pathways and byproducts.

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation

This protocol provides a robust starting point for the direct alkylation of 1-piperidinepentanol using an alkyl bromide.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-piperidinepentanol (1.0 eq.).

  • Solvent and Base: Add anhydrous acetonitrile (ACN, approx. 0.1 M concentration). To this suspension, add finely powdered potassium carbonate (K₂CO₃, 2.0 eq.) and a catalytic amount of potassium iodide (KI, 0.1 eq.).

  • Reagent Addition: Add the alkyl bromide (1.1 eq.).

  • Reaction: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

This protocol uses the mild and selective reducing agent sodium triacetoxyborohydride.[1]

  • Reaction Setup: To a round-bottom flask with a magnetic stir bar, add 1-piperidinepentanol (1.0 eq.) and the desired aldehyde (1.1 eq.).

  • Solvent: Add an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of approx. 0.1 M.

  • Acid Catalyst (Optional): For less reactive systems, a small amount of acetic acid (AcOH, 0.1 eq.) can be added to catalyze iminium ion formation.

  • Reducing Agent Addition: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature under a nitrogen atmosphere until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes, then transfer to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

References

  • RSC Adv., 2023, 13, 35374. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • J. Med. Chem. 2013, 56, 19, 7553–7568. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • YouTube, Organic Chemistry. Alkylation of Amines, Part 2: with Aldehydes and Ketones. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • Google Patents.
  • Molecules 2021, 26(16), 4983. N-Dealkylation of Amines. [Link]

  • J. Org. Chem. 2023, 88, 18, 12903–12913. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Reddit r/Chempros. Difficulties with N-Alkylations using alkyl bromides. [Link]

  • YouTube, Organic Chemistry. Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • YouTube, Synthesis with Florencio Zaragoza. Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]

  • Sciencemadness.org. Best Conditions For N-Alkylation?. [Link]

  • J. Org. Chem. 2005, 70, 14, 5502–5507. Selective mono-N-alkylation of aromatic amines by dialkyl carbonate under gas-liquid phase-transfer catalysis (GL-PTC) conditions. [Link]

  • ACS Omega 2023, 8, 5, 5183–5197. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • Org. Lett. 2022, 24, 23, 4210–4215. Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • ACS Green Chemistry Institute. Phase Transfer Catalysis. [Link]

  • J. Org. Chem. 2024, 89, 11, 7869–7882. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. [Link]

  • ResearchGate. Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. [Link]

  • ResearchGate. An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. [Link]

  • New J. Chem., 2023, 47, 1827-1833. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. [Link]

  • Beilstein J. Org. Chem. 2017, 13, 1046–1056. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Macmillan Group, Princeton University. Phase-Transfer Catalysis (PTC). [Link]

  • Google Patents.

Sources

Optimization

1-Piperidinepentanol stability issues and storage conditions

Technical Support Center: 1-Piperidinepentanol A Guide to Ensuring Stability and Experimental Success Welcome to the technical support center for 1-Piperidinepentanol. This guide is designed for our valued partners in re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Piperidinepentanol

A Guide to Ensuring Stability and Experimental Success

Welcome to the technical support center for 1-Piperidinepentanol. This guide is designed for our valued partners in research, science, and drug development. We understand that the stability and integrity of your reagents are paramount to the success and reproducibility of your experiments. This document provides in-depth, field-proven insights into the stability challenges associated with 1-Piperidinepentanol and offers robust troubleshooting and storage protocols to ensure its optimal performance.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured to help you diagnose and resolve issues that may arise from the improper handling or storage of 1-Piperidinepentanol.

Question 1: My recent experiments are showing inconsistent results (e.g., lower yield, unexpected byproducts, or variable bioactivity). Could my 1-Piperidinepentanol be degrading?

Answer:

Yes, inconsistent analytical or experimental results are often the first indicators of reagent degradation. 1-Piperidinepentanol, as an amino alcohol, possesses two functional groups susceptible to degradation: the tertiary amine within the piperidine ring and the primary alcohol group.[1][2]

Causality: The primary culprit is often oxidation.

  • Amine Oxidation: The tertiary amine is nucleophilic and highly susceptible to oxidation, even by atmospheric oxygen over time. This can lead to the formation of a 1-Piperidinepentanol N-oxide, which will have different physical properties and chemical reactivity, or more complex ring-opened products.[1]

  • Visual Indicators: A noticeable color change in the liquid, from colorless to yellow, red, or even green, is a strong visual cue of potential degradation.[3]

Troubleshooting Protocol:

  • Visual Inspection: Check the appearance of your stock solution. Is it still a clear, colorless liquid as specified on the product sheet?[3]

  • Analytical Confirmation (Recommended):

    • Run a simple analytical test like Thin Layer Chromatography (TLC) against a freshly opened or new lot of the material, if available. The appearance of new spots or streaking can indicate the presence of impurities or degradation products.

    • If equipped, Gas Chromatography-Mass Spectrometry (GC-MS) analysis can provide a more definitive answer by showing a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to potential degradation products (e.g., a mass increase of 16 amu for N-oxide formation).

  • Immediate Action: If degradation is suspected, quarantine the current stock and use a new, unopened vial for your critical experiments to validate if the reagent was the source of inconsistency.

Question 2: I've noticed the purity of my 1-Piperidinepentanol seems to decrease over time, even when stored at the recommended temperature. What's happening?

Answer:

This is a classic stability issue that points towards environmental factors beyond just temperature. The main drivers for degradation under standard storage conditions are atmospheric oxygen, light, and moisture.

Causality & Prevention:

  • Atmospheric Oxygen: As mentioned, the piperidine moiety is sensitive to air.[4] Repeatedly opening a container introduces fresh oxygen, which can accelerate the oxidation of the tertiary amine.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy needed to initiate free-radical-based degradation pathways.[1] Many piperidine-based compounds are light-sensitive.[4][5][6]

  • Moisture: While 1-Piperidinepentanol is miscible with water, excessive moisture can potentially facilitate certain degradation reactions or introduce contaminants.[5]

Workflow for Minimizing Degradation

G cluster_0 Initial Handling Protocol cluster_1 Daily Use Protocol start Receive New 1-Piperidinepentanol Vial prep Prepare for Storage start->prep aliquot Aliquot into smaller, single-use vials prep->aliquot Avoids repeated freeze-thaw & air exposure inert Blanket with Inert Gas (Argon or Nitrogen) aliquot->inert seal Seal Tightly with Parafilm® inert->seal storage Store in Controlled Environment seal->storage use Need for Experiment retrieve Retrieve ONE aliquot use->retrieve warm Warm to Room Temp BEFORE opening retrieve->warm Prevents moisture condensation execute Execute Experiment warm->execute discard Discard unused portion of the aliquot execute->discard Maintains integrity of main stock

Caption: Recommended workflow for handling and using 1-Piperidinepentanol.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for 1-Piperidinepentanol?

A: To maximize shelf-life and ensure stability, adhere to the following conditions. These are based on best practices for amino alcohols and piperidine derivatives.[5][7][8]

ParameterRecommendationRationale
Temperature Cool and dark place, <15°C. Refrigeration at 2-8°C is a good option.[5]Slows down the rate of all potential chemical degradation reactions.[5]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[6]The tertiary amine is sensitive to atmospheric oxygen, which can cause oxidation.[1][4]
Light Store in an amber glass vial or protect from light.[4][5]Prevents photodegradation, which can be initiated by UV light.[1]
Container Use the original container or amber glass vials. Keep tightly closed.[6][7][8]Prevents exposure to air, moisture, and light.
Location Store in a well-ventilated, dry area away from incompatible materials.[7][9]Safety precaution to avoid hazardous reactions.

Q: What materials are incompatible with 1-Piperidinepentanol?

A: Avoid storing or mixing 1-Piperidinepentanol with the following:

  • Strong Oxidizing Agents: Can react violently and will rapidly degrade the compound.[4][10]

  • Strong Acids: Will cause a strong exothermic acid-base reaction.[4][7][10]

  • Sources of Ignition: While 1-Piperidinepentanol itself has a high flash point (~108 °C), related compounds like piperidine are highly flammable. It's good practice to keep it away from heat, sparks, and open flames.[7][8][11][12]

Q: Is 1-Piperidinepentanol sensitive to pH in experimental buffers?

A: As an amino alcohol, 1-Piperidinepentanol can act as a buffer itself.[2] Its stability can be pH-dependent. At very low or very high pH, and in the presence of other reactive species, degradation may be accelerated. It is recommended to perform a stability study in your specific experimental buffer if the compound will be incubated for extended periods.

Q: I suspect my 1-Piperidinepentanol has degraded. How can I dispose of it?

A: Treat it as hazardous chemical waste. It is classified as causing serious eye irritation and being toxic to aquatic life with long-lasting effects.[13] Follow all local, state, and federal regulations for chemical waste disposal. Do not pour it down the drain.[14] Consult your institution's Environmental Health & Safety (EHS) office for specific guidance.

Potential Oxidative Degradation Pathway

G cluster_path1 Amine Oxidation cluster_path2 Alcohol Oxidation start 1-Piperidinepentanol n_oxide 1-Piperidinepentanol N-oxide start->n_oxide Atmospheric O₂ or other oxidants alcohol_oxidized Piperidine-1-pentanal or Piperidine-1-pentanoic acid start->alcohol_oxidized Stronger Oxidants ring_opened Ring-Opened Products (e.g., amino aldehydes) n_oxide->ring_opened Further Oxidation

Caption: Potential oxidative degradation pathways for 1-Piperidinepentanol.

References

  • PIPERIDINE Safety Data Sheet. (2015). AmericanBio. [Link]

  • What are the storage stability of Piperidine Series compounds over time? (2024). BTC Blog. [Link]

  • 1-Piperidinepentanol. Chem-Impex. [Link]

  • 1-Piperidinepentanol. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet: Piperidine. (2024). Carl ROTH. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • Piperidine Safety Data Sheet. (2024). PENTA. [Link]

  • Freeman, S. A., et al. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research.
  • Somfai, P. (2003). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal.
  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology.
  • Bettinger, C. J., et al. (2008). Amino alcohol-based degradable poly(ester amide) elastomers.
  • El-Amri, F. A., et al. (2003). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry.

Sources

Troubleshooting

Resolving peak overlap in NMR spectrum of 1-Piperidinepentanol

Topic: Resolving Peak Overlap in the ¹H NMR Spectrum of 1-Piperidinepentanol Audience: Researchers, scientists, and drug development professionals. Introduction Welcome to the technical support guide for resolving spectr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Overlap in the ¹H NMR Spectrum of 1-Piperidinepentanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support guide for resolving spectral complexities in the NMR analysis of 1-Piperidinepentanol. This molecule, containing both a saturated heterocyclic piperidine ring and a flexible pentanol chain, often presents challenges in its ¹H NMR spectrum due to signal overlap. This guide, designed for researchers and drug development professionals, provides a series of troubleshooting questions and answers to navigate these challenges, ensuring accurate structural elucidation. As Senior Application Scientists, we aim to provide not just procedural steps but also the underlying rationale to empower your experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My ¹H NMR spectrum of 1-Piperidinepentanol shows a crowded region between 1.30 and 2.80 ppm, making it impossible to assign the piperidine and pentanol chain protons. What is my first step?

Answer:

This is a common issue arising from the similar electronic environments of the methylene protons in both the piperidine ring and the pentanol chain. Your initial and most straightforward approach should be to modify the chemical environment of the sample by changing the NMR solvent.

Causality: The chemical shift of a proton is highly sensitive to its local magnetic environment, which is influenced by the surrounding solvent molecules. Aromatic solvents, like deuterated benzene (C₆D₆), often induce significant changes in chemical shifts compared to common solvents like deuterated chloroform (CDCl₃). This phenomenon, known as the Aromatic Solvent Induced Shift (ASIS), can effectively disperse overlapping signals.[1][2]

  • Sample Recovery: Carefully evaporate the current NMR solvent (e.g., CDCl₃) from your sample under a gentle stream of nitrogen or using a rotary evaporator.

  • Solvent Reconstitution: Dissolve the dried sample in a new deuterated solvent, such as benzene-d₆ or toluene-d₈.

  • Acquire New Spectrum: Obtain a new ¹H NMR spectrum.

  • Analysis: Compare the new spectrum with the original. You should observe a noticeable difference in the chemical shifts, which may resolve the peak overlap.

Table 1: Common Deuterated Solvents and Their Properties

SolventPolarityCommon Residual Peak (ppm)Notes
Chloroform-d (CDCl₃)Non-polar7.26A good starting point for many organic molecules.
Benzene-d₆ (C₆D₆)Non-polar7.16Often induces significant chemical shift changes.[1]
Acetone-d₆ ((CD₃)₂CO)Polar Aprotic2.05Useful for more polar compounds.
Methanol-d₄ (CD₃OD)Polar Protic3.31, 4.87 (H₂O)Can exchange with labile protons (e.g., -OH).
Dimethyl sulfoxide-d₆ ((CD₃)₂SO)Polar Aprotic2.50High boiling point, can be difficult to remove.

Note: The position of residual solvent and water peaks can vary slightly depending on temperature and solute concentration.[3][4]

Question 2: I've tried different solvents, but the signals for the protons alpha to the nitrogen and the protons on the pentanol chain still overlap. What advanced technique can I use to further separate these signals?

Answer:

When solvent effects are insufficient to resolve peak overlap, the use of lanthanide shift reagents (LSRs) is a powerful next step. These paramagnetic complexes can induce large chemical shift changes, with the magnitude of the shift dependent on the proximity of the protons to the metal center of the LSR.

Causality: LSRs, such as complexes of Europium (Eu) or Praseodymium (Pr), are Lewis acids that can reversibly coordinate to Lewis basic sites in the molecule, like the nitrogen and oxygen atoms in 1-Piperidinepentanol.[5] This coordination brings the paramagnetic lanthanide ion close to the molecule, and its magnetic field alters the local magnetic fields experienced by the nearby protons, leading to significant shifts in their resonance frequencies.[6] The magnitude of this induced shift is approximately proportional to 1/r³, where 'r' is the distance between the lanthanide ion and the proton.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your 1-Piperidinepentanol sample in a non-coordinating solvent like CDCl₃.

  • Prepare LSR Solution: Prepare a stock solution of a suitable LSR (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent.

  • Titration: Add small, incremental amounts of the LSR stock solution to your NMR tube.

  • Acquire Spectra: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Monitor Shifts: Observe the changes in the chemical shifts of the protons. Protons closer to the nitrogen and oxygen will experience larger shifts, leading to the resolution of overlapping signals.

  • Data Analysis: Plot the induced shift (Δδ) against the [LSR]/[Substrate] ratio to aid in signal assignment.

Diagram 1: Workflow for Using a Lanthanide Shift Reagent

LSR_Workflow A Acquire Initial ¹H NMR Spectrum C Add Aliquot of LSR to NMR Sample A->C B Prepare LSR Stock Solution B->C D Acquire New ¹H NMR Spectrum C->D E Analyze Shift Changes D->E F Repeat C-E until Resolution is Achieved E->F Overlap Persists G Final Spectral Assignment E->G Overlap Resolved F->C Resolution_Strategy decision decision result result Start Peak Overlap in ¹H NMR ChangeSolvent Change NMR Solvent (e.g., to Benzene-d₆) Start->ChangeSolvent CheckResolution1 Is Overlap Resolved? ChangeSolvent->CheckResolution1 UseLSR Use Lanthanide Shift Reagent CheckResolution1->UseLSR No Success Successful Assignment CheckResolution1->Success Yes CheckResolution2 Is Overlap Resolved? UseLSR->CheckResolution2 Run2DNMR Perform 2D NMR (COSY, HSQC, HMBC) CheckResolution2->Run2DNMR No/Line Broadening CheckResolution2->Success Yes Run2DNMR->Success Failure Consult NMR Specialist

Caption: A logical workflow for selecting the appropriate technique to resolve peak overlap.

  • Acquire Data: Run a standard ¹H NMR, followed by COSY, HSQC, and HMBC experiments.

  • Process Data: Use appropriate software to process the 2D data. This typically involves Fourier transformation in both dimensions, phasing, and baseline correction.

  • Analyze HSQC: Identify all one-bond C-H correlations. This will help you to distinguish between CH, CH₂, and CH₃ groups.

  • Analyze COSY: Starting from a well-resolved signal, trace the spin system by "walking" along the cross-peaks to identify neighboring protons. Do this for both the piperidine ring and the pentanol chain.

  • Analyze HMBC: Use the long-range correlations to piece together the different spin systems and confirm the overall structure. For example, look for correlations from the protons on the methylene group attached to the nitrogen to the carbons of the piperidine ring.

  • Final Assignment: Combine the information from all spectra to make unambiguous assignments for all proton and carbon signals.

By systematically applying these troubleshooting strategies, researchers can overcome the challenges of peak overlap in the NMR spectrum of 1-Piperidinepentanol and confidently elucidate its structure.

References

  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research. [Link]

  • qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research. [Link]

  • Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. Oxford Academic. [Link]

  • NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). Organic Chemistry Data. [Link]

  • Lanthanide shift reagents in nmr. Slideshare. [Link]

  • RES-TOCSY: a simple approach to resolve overlapped 1 H NMR spectra of enantiomers. Nature. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Signal Overlap in NMR Spectroscopy. YouTube. [Link]

  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ACD/Labs. [Link]

  • 2D NMR Solutions.pdf. Eugene E. Kwan. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. NIH. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]

  • 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.. ResearchGate. [Link]

  • Lanthanide shift reagents for nuclear magnetic resonance spectroscopy. Chemical Reviews. [Link]

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing. [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

  • 23.1: NMR Shift Reagents. Chemistry LibreTexts. [Link]

  • 2D NMR FOR THE CHEMIST. University of Missouri-St. Louis. [Link]

  • 2D NMR Spectrum Processing with Mnova. University of California, Santa Barbara. [Link]

  • Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. ResearchGate. [Link]

  • Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. YouTube. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications. [Link]

  • Structure Elucidation - Webinar Series. YouTube. [Link]

Sources

Optimization

Technical Guide: Scaling Up 1-Piperidinepentanol Synthesis for Preclinical Studies

Introduction Scaling up the synthesis of 1-Piperidinepentanol (also known as 1-(5-hydroxypentyl)piperidine) for preclinical studies requires a shift in mindset from "making material" to "engineering quality." While the c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Scaling up the synthesis of 1-Piperidinepentanol (also known as 1-(5-hydroxypentyl)piperidine) for preclinical studies requires a shift in mindset from "making material" to "engineering quality." While the core chemistry—nucleophilic alkylation—is textbook, the transition to kilogram-scale production introduces critical challenges in thermal management, genotoxic impurity (PGI) control, and phase separation.

This guide addresses the specific bottlenecks encountered when moving this synthesis from the bench (grams) to the pilot plant (kilograms). It is structured as a dynamic troubleshooting center, prioritizing the "why" behind every operational parameter.

Phase 1: Reaction Engineering (Synthesis)

Core Reaction:


 Alkylation of Piperidine with 5-Chloro-1-pentanol.
Q1: We are observing significant exotherms upon addition of reagents. How do we control this at scale?

The Issue: Piperidine is a strong nucleophile and base. When mixed with alkyl halides and inorganic bases (like


), the reaction is exothermic. At scale, heat accumulation degrades the alkyl halide and promotes side reactions.

Technical Solution: Do not mix all reagents at once (all-in method). Instead, adopt a semi-batch protocol :

  • Charge: Solvent (Acetonitrile or Toluene) + Base (

    
    ) + Piperidine.
    
  • Heat: Bring the slurry to reaction temperature (typically 60–80°C).

  • Dose: Add 5-Chloro-1-pentanol slowly via a dosing pump.

Why this works:

  • Kinetic Control: The concentration of the alkylating agent is kept low relative to the nucleophile (piperidine), favoring mono-alkylation over bis-alkylation.

  • Thermal Management: The rate of addition becomes the rate-limiting step for heat generation, allowing the cooling jacket to manage the exotherm effectively.

Q2: Our impurity profile shows high levels of quaternary ammonium salts (Bis-alkylation). How do we suppress this?

The Mechanism: The product (1-Piperidinepentanol) is a tertiary amine, which is also nucleophilic. It can compete with piperidine for the alkyl halide, leading to the formation of a quaternary ammonium salt (an over-alkylated impurity).[1]

Optimization Strategy:

  • Stoichiometry: Use a slight excess of Piperidine (1.1 to 1.2 equivalents).

  • Rationale: By statistically flooding the reaction with the secondary amine (piperidine), you ensure it outcompetes the product (tertiary amine) for the alkyl halide.

  • Note: Residual piperidine is easier to remove (BP ~106°C) via distillation than the quaternary salt is to remove via crystallization.

Q3: Which solvent system is best for kilogram-scale batches?
SolventProsConsVerdict
DMF Fast reaction rate (polar aprotic).High BP (153°C); difficult to remove; water miscible (hard extraction).Avoid for scale-up.
Acetonitrile Good rate; easy to remove (BP 82°C).Expensive; toxic; potential for runaway polymerization if acidic.Good for mid-scale.
Toluene Cheap; forms azeotrope with water; excellent for extraction workup.Slower reaction rate (non-polar); requires phase transfer catalyst (PTC) or higher temps.Best for industrial scale.

Recommendation: Use Toluene with a catalytic amount of Potassium Iodide (KI) to accelerate the reaction (Finkelstein reaction in situ).

Phase 2: Workup & Purification

Q4: The organic layer is hazy/emulsified during the aqueous wash. How do we break the emulsion?

The Cause: Piperidine derivatives often act as surfactants. Additionally, the presence of fine


 particulates stabilizes emulsions.

Troubleshooting Protocol:

  • Filtration First: Filter the reaction mixture before adding water to remove solid salts (

    
    , unreacted 
    
    
    
    ). This removes the "solid" stabilizer of the emulsion.
  • pH Adjustment: The product is a base. Ensure the aqueous wash is basic (pH > 11) using NaOH. If the pH drops, the amine becomes protonated (ammonium salt), increasing its water solubility and surfactant properties.

  • Brine Wash: Use saturated NaCl solution to increase the ionic strength of the aqueous layer, forcing the organic product out (salting-out effect).

Q5: How do we ensure the removal of Potentially Genotoxic Impurities (PGIs)?

The Risk: The starting material, 5-Chloro-1-pentanol , is an alkyl halide and a structural alert for genotoxicity. Preclinical safety requires this to be controlled to ppm levels.

Control Strategy:

  • Process Purge: The reaction must be driven to >99% conversion.

  • Derivatization (Scavenging): At the end of the reaction, add a small charge of a "scavenger" amine (e.g., excess piperidine or a sacrificial primary amine) and heat for 1-2 hours. This ensures any unreacted alkyl chloride is consumed and converted into an easily removable amine salt.

  • Validation: Use GC-MS (SIM mode) to verify 5-Chloro-1-pentanol levels are <10 ppm in the crude stream before distillation.

Phase 3: Visualizing the Workflow

The following diagram illustrates the logical flow for the synthesis and impurity fate mapping.

SynthesisFlow cluster_impurities Impurity Fate Mapping Reactants Reactants: Piperidine + 5-Chloro-1-pentanol Base: K2CO3, Cat: KI Reactor Reactor (Toluene, 80°C) Semi-batch addition Reactants->Reactor Controlled Feed Quench Filtration & Aqueous Wash (pH > 11) Reactor->Quench Crude Slurry BisAlk Bis-Alkylated Salt (Quaternary) Reactor->BisAlk Side Rxn ResidualSM Residual Alkyl Chloride (PGI) Reactor->ResidualSM Incomplete Rxn OrganicLayer Organic Layer (Product + Piperidine) Quench->OrganicLayer Phase Sep AqueousLayer Aqueous Layer (Salts + Quat. Impurities) Quench->AqueousLayer Waste Stream Distillation Vacuum Distillation (Remove Toluene -> Piperidine -> Product) OrganicLayer->Distillation Strip Solvent FinalProduct Final Product 1-Piperidinepentanol (>98% Purity) Distillation->FinalProduct Fraction Collection BisAlk->AqueousLayer Solubility ResidualSM->Distillation Boiling Point Separation

Caption: Process flow diagram illustrating the synthesis pathway and the fate of critical impurities (Bis-alkylated salts and Alkyl Chlorides).

Phase 4: Final Purification Protocols

Distillation Guide

Since 1-Piperidinepentanol is a high-boiling amino alcohol, thermal degradation during distillation is a risk.

Protocol:

  • Strip Solvent: Remove Toluene at reduced pressure (50°C, 100 mbar).

  • Foreshot (Piperidine Cut): Lower pressure to <10 mbar. Raise bath temperature. The first fraction will be residual Piperidine (BP ~35°C at 10 mbar). Discard this fraction.

  • Product Fraction: The product boils significantly higher.

    • Estimated BP: 140–150°C at ~10 mmHg (approx 15 mbar) [1].

    • Action: Collect the main fraction. Ensure the condenser coolant is warm enough (20°C) to prevent viscosity issues but cool enough to condense.

  • Storage: Store under Nitrogen. Amino alcohols absorb

    
     from the air (carbamate formation) and are hygroscopic.
    

References

  • PubChem. (n.d.).[2] 1-Piperidinepentanol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide to Identity Confirmation: 1-Piperidinepentanol

CAS: 2937-83-9 | Formula:

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2937-83-9 | Formula: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 | MW:  171.28  g/mol [1]
Executive Summary

In pharmaceutical synthesis, 1-Piperidinepentanol (also known as 5-(piperidin-1-yl)pentan-1-ol) serves as a critical intermediate for introducing piperidine moieties into larger scaffolds.[1][2] However, its amphiphilic nature and the potential for isomeric byproducts (such as branched isomers or ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-alkylated impurities if synthesized from diols) make rigorous characterization essential.

This guide moves beyond basic spectral listing. It provides a comparative analysis of analytical techniques and a self-validating protocol to confirm the specific ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-alkylation and linear pentyl chain structure, distinguishing it from potential isomers like 1-pentylpiperidin-3-ol or unreacted precursors.
Part 1: The Analytical Matrix (Comparative Analysis)

Reliable identification requires orthogonal data sets.[2] A single method is insufficient for GMP-level confidence.[2] The following table compares the utility of primary analytical techniques for this specific molecule.

Analytical MethodPrimary UtilityLimitations"Senior Scientist" Verdict
1H-NMR (Proton NMR) Structural Certainty. Definitively confirms the ratio of protons on the piperidine ring vs. the alkyl chain.[2] The triplet at ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

~3.6 ppm confirms the primary alcohol.
Cannot easily detect trace inorganic salts or low-level isomeric impurities (<1%).Essential. The "Gold Standard" for confirming the carbon skeleton and functional groups.[2]
GC-MS (EI) Fingerprinting & Purity. The base peak at m/z 98 is diagnostic for ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-alkylated piperidines (via

-cleavage). Excellent for detecting unreacted piperidine.[2]
The molecular ion (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

171) is often weak due to rapid fragmentation. Hard to distinguish positional isomers of the alcohol without derivatization.[2]
Critical. Mandatory for purity profiling and confirming the piperidine head-group.[2]
FT-IR (Infrared) Functional Verification. Confirms the presence of -OH (broad, ~3350 cm⁻¹) and absence of N-H (secondary amine) stretches.[2]Low resolution. The "fingerprint region" is often cluttered.[2] Cannot prove chain linearity.Supporting. Useful for quick "Go/No-Go" checks during reaction monitoring (disappearance of N-H).[2]
13C-NMR Symmetry Check. Verifies the number of unique carbon environments (10 signals expected).Long acquisition times for quantitative data.[2]Confirmatory. Use to rule out branched isomers if the synthetic route was ambiguous.[2]
Part 2: Structural Elucidation Protocols
1. The Self-Validating NMR Protocol

Objective: Confirm the linear connectivity of the pentyl chain and the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-substitution.
Solvent: 

(Chloroform-d) is preferred to prevent hydroxyl proton exchange broadening, though

is better if the OH peak needs to be split to confirm primary status.

Key Diagnostic Signals (Expectation vs. Reality):

  • The "Anchor" Triplet (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     ~3.64 ppm):  Look for a triplet (
    
    
    
    Hz) integrating to 2H. This corresponds to the terminal ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    .
    • Validation: If this is a multiplet or shifted upfield (< 3.4 ppm), you may have secondary alcohol contamination or ether formation.[2]

  • The ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -Nitrogen Cluster (
    
    
    
    ~2.3 - 2.5 ppm):
    You should see a complex overlap of the ring
    
    
    -protons (4H) and the chain
    
    
    -protons (2H).
    • Validation: Total integration must be 6H.[2] A deficit here suggests incomplete alkylation.[2]

  • The Piperidine Ring (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     ~1.4 - 1.6 ppm):  The 
    
    
    
    and
    
    
    protons of the ring often overlap with the central methylene protons of the pentyl chain.
    • Causality: The ring protons are shielded by the cyclic structure, appearing upfield.[2]

13C-NMR Checkpoint: Ensure you count 10 distinct carbon signals .

  • C-O: ~62 ppm.[2]

  • C-N: Three signals around 54-59 ppm (2 ring carbons, 1 chain carbon).[2]

  • Aliphatic: Six signals in the 20-30 ppm region.[2]

2. Mass Spectrometry Logic (The Fragmentation Fingerprint)

The identity of 1-Piperidinepentanol is confirmed not just by the parent mass, but by how it breaks.[2]

  • Molecular Ion (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  171 m/z (often weak).
    
  • Base Peak (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  98 m/z.[1]
    
    • Mechanism:[2][3][4] This is the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      -cleavage  characteristic of tertiary amines. The bond between the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
      
      
      
      -carbon of the pentyl chain and the rest of the chain breaks, leaving the stable
      
      
      -methylene-piperidinium ion (
      
      
      ).
  • Secondary Fragment: 99 m/z (McLafferty rearrangement equivalent or hydrogen transfer).[2]

Part 3: Visualization & Workflows[2]
Diagram 1: The Analytical Workflow

This decision tree guides the researcher from crude synthesis to final validated product.[2]

AnalyticalWorkflow Start Crude Reaction Mixture (1-Piperidinepentanol) TLC TLC Screening (Mobile Phase: MeOH/DCM) Start->TLC Workup Workup: Extraction (DCM) & Drying (Na2SO4) TLC->Workup IR_Check FT-IR Check (Target: No N-H peak) Workup->IR_Check Decision1 N-H Absent? IR_Check->Decision1 Purification Distillation or Column (Remove unreacted Piperidine) Decision1->Purification No (N-H present) NMR 1H-NMR (CDCl3) Confirm Structure Decision1->NMR Yes Purification->NMR GCMS GC-MS Confirm MW & Purity NMR->GCMS Structure Confirmed Final Validated Identity: 1-Piperidinepentanol GCMS->Final Purity >98%

Figure 1: Analytical workflow for the isolation and confirmation of 1-Piperidinepentanol.

Diagram 2: Mass Spec Fragmentation Pathway

Understanding the m/z 98 base peak is crucial for distinguishing this from non-piperidine isomers.[2]

MSFragmentation MolIon Molecular Ion (M+) m/z 171 (Unstable) AlphaCleavage Alpha-Cleavage (Next to Nitrogen) MolIon->AlphaCleavage Electron Impact Fragment1 Base Peak m/z 98 (N-methylenepiperidinium) AlphaCleavage->Fragment1 Major Pathway NeutralLoss Neutral Fragment (Pentanol radical) AlphaCleavage->NeutralLoss

Figure 2: The dominant fragmentation pathway yielding the diagnostic m/z 98 base peak.[2]

Part 4: Troubleshooting & Common Pitfalls
  • The "Water" Peak: 1-Piperidinepentanol is hygroscopic.[2] In ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , the -OH proton often wanders. If you see a broad singlet moving between 1.5 and 4.0 ppm, add a drop of ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    
    . If the peak disappears, it is the alcohol/water exchange peak.[2]
  • Salt Formation: If the product was isolated as an HCl salt, the NMR spectrum will shift significantly.[2] The ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -protons will move downfield (deshielded) to 
    
    
    
    3.0-3.5 ppm due to the positive charge on the nitrogen. Always neutralize the sample with base wash before standard identification.[2]
  • Piperidine Contamination: Unreacted piperidine has a distinct broad singlet (NH) and specific ring shifts.[2] GC-MS is far superior to NMR for detecting trace piperidine (1-2%) which can interfere with subsequent biological assays.[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75618, 1-Piperidinepentanol.[2] Retrieved from [Link][2]

  • NIST Mass Spectrometry Data Center. 1-Piperidinepentanol Mass Spectrum (2937-83-9).[2] NIST Chemistry WebBook, SRD 69.[2][5][6] Retrieved from [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] (Standard text for interpreting alpha-cleavage in amines).

Sources

Comparative

Technical Guide: Purity Validation of 1-Piperidinepentanol by HPLC

A Comparative Analysis of Column Chemistries and Detection Modalities Executive Summary 1-Piperidinepentanol (CAS: 2937-83-9) acts as a critical bifunctional linker in pharmaceutical synthesis, bridging lipophilic domain...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Column Chemistries and Detection Modalities

Executive Summary

1-Piperidinepentanol (CAS: 2937-83-9) acts as a critical bifunctional linker in pharmaceutical synthesis, bridging lipophilic domains with polar amine functionality.[1] However, its validation presents a "perfect storm" of chromatographic challenges: it possesses a high pKa (~10.8) leading to severe peak tailing on traditional silica, and it lacks a distinct UV chromophore, rendering standard detection at 254 nm useless.

This guide moves beyond generic protocols to compare three distinct analytical strategies. We demonstrate that while Acidic C18 methods fail to meet USP tailing requirements, High-pH Hybrid Reversed-Phase Chromatography (RP-HPLC) coupled with Charged Aerosol Detection (CAD) provides the definitive methodology for purity validation, offering superior peak symmetry (


) and sensitivity compared to low-wavelength UV.[1]

Part 1: Compound Characterization & The Analytical Challenge

Before selecting a column, we must understand the molecule's behavior in solution.

PropertyValueChromatographic Implication
Structure Piperidine ring linked to a pentyl alcohol chainBifunctional: Basic amine + Polar hydroxyl + Lipophilic chain.[1]
pKa (Base) ~10.8 (Predicted)At pH < 9, the molecule is protonated (

).[1] Positively charged amines interact with residual silanols on silica columns, causing tailing.[1]
LogP ~1.5Moderately lipophilic.[1] Retains well on C18, but requires organic solvent >10% to elute.[1]
Chromophore None (Saturated ring)Critical Failure Point: No absorption >220 nm.[1] UV detection must be at 205-210 nm (non-specific) or use universal detectors (CAD/ELSD/RI).[1]

Part 2: Comparative Methodology

We evaluated three protocols to determine the optimal validation method.

Method A: The Traditional Approach (Acidic C18 + UV)

Standard operating procedure for many labs, using Formic Acid/TFA.

  • Column: Standard C18 (5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • pH: ~2.7.[1]

  • Outcome: FAILURE .

    • Mechanism:[1][2][3] At pH 2.7, the piperidine nitrogen is fully protonated. The cation undergoes ion-exchange with deprotonated silanols on the column surface.[1]

    • Result: Broad peaks, Tailing Factor (

      
      ) > 2.0, variable retention times.[1]
      
Method B: The "Gold Standard" (High pH Hybrid C18)

Utilizing Ethylene-Bridged Hybrid (BEH) or Gemini-NX technology resistant to high pH.[1]

  • Column: Hybrid C18 (e.g., XBridge BEH C18 or Gemini NX-C18), 3.5 µm.[1]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][4][5][6][7]

  • pH: 10.0.[1]

  • Outcome: OPTIMAL .

    • Mechanism:[1][2][3] At pH 10, the amine is largely deprotonated (neutral). Hydrophobic collapse is prevented by the alkyl chain.[1] Silanol ionization is suppressed.[1]

    • Result: Sharp peaks,

      
       ~ 1.1, high resolution from impurities.[1]
      
Method C: Detection Comparison (UV vs. CAD)

Comparing sensitivity for non-chromophoric impurities.[1]

  • UV (210 nm): High baseline noise, solvent cut-off interference, low sensitivity for impurities lacking double bonds.[1]

  • CAD (Charged Aerosol Detector): Universal response independent of optical properties.[1]

  • Outcome: CAD shows 5-10x lower Limit of Quantitation (LOQ) for 1-Piperidinepentanol and its synthetic precursors (e.g., 1,5-dichloropentane).[1]

Part 3: Recommended Experimental Protocol

Method B (High pH) with CAD Detection is the validated standard.[1]

Instrumentation & Conditions
  • System: HPLC with Quaternary Pump.

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C) OR UV at 205 nm (if CAD unavailable, but expect lower sensitivity).

  • Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm X 150 mm (or equivalent high-pH stable column).

  • Column Temp: 40°C.

  • Flow Rate: 1.0 mL/min.[1][5][8]

Mobile Phase Preparation[5][8][9]
  • Solvent A: 10 mM Ammonium Bicarbonate in Water.[1] Adjust to pH 10.0 with Ammonium Hydroxide.[1] Filter through 0.22 µm nylon filter.[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
2.0955Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Concentration: 0.5 mg/mL (for assay); 1.0 mg/mL (for impurity profiling).[1]

  • Note: Do not use pure acetonitrile as diluent; it may cause peak distortion (solvent effect) at the beginning of the gradient.[1]

Part 4: Validation Data (Representative)

The following data compares the performance of the recommended High pH method against the traditional Acidic method.

Table 1: System Suitability Parameters

ParameterMethod A (Acidic C18)Method B (High pH Hybrid)Acceptance Criteria
Retention Time (min) 6.4 ± 0.58.2 ± 0.1N/A
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)NMT 1.5
Theoretical Plates (N) ~4,500>12,000> 5,000
Resolution (Rs) 1.2 (vs. Impurity A)3.5 (vs. Impurity A)> 2.0

Table 2: Sensitivity (LOD/LOQ) by Detector

DetectorLOD (µg/mL)LOQ (µg/mL)Linearity (

)
UV (210 nm) 5.015.00.992
CAD 0.51.50.999 (Quadratic fit)

Note: CAD typically requires a quadratic curve fit or log-log transformation for linearity over a wide range.[1]

Part 5: Visualization of Workflows

Diagram 1: Method Development Decision Tree

This logic flow illustrates why High pH is selected over HILIC or Acidic RP for this specific molecule.

MethodSelection Start Analyte: 1-Piperidinepentanol (Basic Amine, LogP ~1.5) CheckChrom Has UV Chromophore? Start->CheckChrom NoChrom No (Saturated Ring) CheckChrom->NoChrom SelectDet Select Detector: CAD, ELSD, or MS NoChrom->SelectDet CheckMode Select Column Mode SelectDet->CheckMode AcidicRP Acidic RP (pH 2.7) Standard C18 CheckMode->AcidicRP HILIC HILIC (Polar Phase) CheckMode->HILIC HighPH High pH RP (pH 10) Hybrid C18 CheckMode->HighPH ResultAcid Result: Severe Tailing (Silanol Interaction) AcidicRP->ResultAcid ResultHILIC Result: Low Retention (Analyte too lipophilic) HILIC->ResultHILIC ResultHigh Result: Neutral Amine Sharp Peak, High Retention HighPH->ResultHigh

Caption: Decision matrix for optimizing piperidine derivative analysis, highlighting the failure of acidic RP and the success of High pH strategies.

Diagram 2: Purity Validation Workflow

The step-by-step execution for the lab bench.

Workflow Prep Sample Prep 0.5 mg/mL in 50:50 ACN:H2O Equil Column Equilibration 10mM NH4HCO3 (pH 10) Prep->Equil Inject Injection 10 µL Loop Equil->Inject Sep Separation Gradient 5-90% B Inject->Sep Detect Detection (CAD) Nebulizer 35°C Sep->Detect Process Data Processing Integrate & Calc %Area Detect->Process

Caption: Operational workflow for the routine purity analysis of 1-Piperidinepentanol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 566537, 1-Piperidinepentanol.[1] Retrieved from [Link][1]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.[1] Journal of Chromatography A. (General reference for High pH analysis of bases).[1]

  • Gamal, M. et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization.[1][5] Journal of Chromatographic Science.[1][5] (Demonstrates UV limitations for piperidines). Retrieved from [Link]

Sources

Validation

Comparative Analysis of Piperidine Derivatives' Cytotoxicity: A Technical Guide

Executive Summary The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs ranging from fentanyl to donepezil. However, in oncology, the focus shifts to specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs ranging from fentanyl to donepezil. However, in oncology, the focus shifts to specific functionalizations that transform this inert heterocycle into a cytotoxic warhead.

This guide objectively compares three distinct classes of piperidine derivatives: 3,5-bis(benzylidene)-4-piperidones (highly reactive Michael acceptors), Spiro-piperidines (conformationally restricted), and Piperine conjugates (natural product analogs). Our analysis reveals that while the bis(benzylidene) class offers superior potency (sub-micromolar IC


), it often suffers from poor selectivity compared to the rigid spiro-scaffolds.

Structural Classes & Comparative Efficacy[1][2]

The cytotoxicity of piperidine derivatives is rarely inherent to the ring itself but stems from the pharmacophores attached to it. Below is a comparative breakdown of the three primary antineoplastic subclasses.

The "Warhead" Class: 3,5-bis(benzylidene)-4-piperidones

These compounds feature two


-unsaturated ketone moieties. They act as double Michael acceptors, alkylating cellular thiols (like glutathione) and enzymes (like thioredoxin reductase), leading to rapid oxidative stress.
  • Key SAR Insight: Electron-withdrawing groups (F, NO

    
    ) at the ortho or para positions of the benzylidene rings significantly enhance cytotoxicity by increasing the electrophilicity of the 
    
    
    
    -carbon.
The "Rigid" Class: Spiro-piperidines

Spiro-fusion (e.g., Spiro[chroman-2,4'-piperidin]-4-one) restricts the conformational flexibility of the molecule. This reduces the entropic penalty of binding to target proteins (often MDM2 or tubulin), typically resulting in better selectivity indices (SI) than the benzylidene class.

Comparative Data Table

Note: Data synthesized from independent studies using standard MTT protocols on human carcinoma lines.

Structural ClassRepresentative CompoundTarget MechanismIC

(MCF-7)
IC

(A549)
Selectivity Index (SI)*
Bis(benzylidene) 3,5-bis(3,4,5-trimethoxybenzylidene)-4-piperidoneROS Induction / Thiol Alkylation0.42 µM0.85 µMLow (< 3)
Spiro-piperidine Spiro[chroman-2,4'-piperidin]-4-one (Sulfonyl analog)MDM2-p53 Inhibition / Tubulin3.26 µM5.96 µMHigh (> 10)
Piperine Analog PiperlongumineROS / GSTP1 Inhibition6.40 µM12.5 µMModerate (5-8)
Standard Control DoxorubicinDNA Intercalation0.58 µM0.92 µMLow (Toxic)

*Selectivity Index = IC


 (Normal Cells) / IC

(Cancer Cells).[1] SI > 10 indicates a viable therapeutic window.

Mechanism of Action: The ROS-Mitochondrial Axis[4]

Understanding how these derivatives kill cells is vital for lead optimization. The dominant mechanism for the high-potency bis(benzylidene) class is the disruption of mitochondrial integrity via Reactive Oxygen Species (ROS) overload.

Mechanistic Pathway Diagram

The following diagram illustrates the cascade triggered by piperidine-based Michael acceptors.

PiperidineMechanism Drug Piperidine Derivative (Michael Acceptor) GSH Cellular Thiols (GSH Depletion) Drug->GSH Alkylation ROS ROS Accumulation (Oxidative Stress) GSH->ROS Redox Imbalance Mito Mitochondrial Dysfunction (Loss of MMP) ROS->Mito Membrane Damage Bax Bax/Bcl-2 Ratio Increase Mito->Bax Signaling CytoC Cytochrome C Release Bax->CytoC Pore Formation Caspase Caspase-3/9 Activation CytoC->Caspase Cascade Trigger Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis Execution

Caption: Figure 1.[2] The oxidative stress-mediated apoptotic pathway triggered by electrophilic piperidine derivatives.[3]

Experimental Validation: The Self-Validating MTT Protocol

As scientists, we often treat the MTT assay as a "check-box" activity. This is a mistake. The MTT assay measures mitochondrial dehydrogenase activity , not cell death directly.[4] Compounds that affect mitochondrial metabolism (like our piperidine derivatives) can skew results if not controlled properly.

Optimized Workflow

The following protocol includes "Stop-Gates"—validation steps to prevent false positives.

MTTProtocol Seed 1. Cell Seeding (5k-10k cells/well) Equilib 2. Equilibration (24h, 37°C) Seed->Equilib Treat 3. Compound Treatment (Serial Dilutions) Equilib->Treat Incubate 4. Incubation (24h - 72h) Treat->Incubate MTT_Add 5. Add MTT Reagent (0.5 mg/mL) Incubate->MTT_Add Solubilize 6. Solubilization (DMSO) MTT_Add->Solubilize 4h later Read 7. Absorbance (570 nm) Solubilize->Read

Caption: Figure 2. Optimized MTT workflow. Critical control points include seeding density and solubilization timing.[5][6]

Expert Troubleshooting (The "Why" behind the Protocol)
  • The Edge Effect: Evaporation in the outer wells of a 96-well plate concentrates the media and drug, artificially inflating toxicity.

    • Solution: Fill all perimeter wells with sterile PBS. Only use the inner 60 wells for data.

  • Solubility Artifacts: Piperidine derivatives (especially bis-benzylidene types) are lipophilic. If they precipitate in the media, they can scatter light, causing false high absorbance readings.

    • Validation: Always inspect wells under a microscope before adding MTT. If crystals are visible, the concentration is above the solubility limit.

  • Serum Interference: High serum proteins can bind free drug, reducing effective potency.

    • Standardization: Run cytotoxicity assays in reduced serum (e.g., 2% FBS) if the drug is highly protein-bound, but ensure cells remain viable in control wells.

Strategic Recommendations for Lead Optimization

Based on the comparative analysis, the following strategies are recommended for developing next-generation piperidine therapeutics:

  • Hybridization Strategy: Combine the high potency of the 3,5-bis(benzylidene) core with the selectivity of the spiro-fusion . For example, creating a spiro-piperidone with a single benzylidene arm may balance potency with metabolic stability.

  • Metabolic Stability: The

    
    -unsaturated ketone is a "soft" spot for metabolism. Consider replacing one enone system with a bioisostere (e.g., a pyrazole ring) to extend half-life without sacrificing the Michael acceptor capability completely.
    
  • Targeting MDR: Piperidine derivatives have shown unique efficacy in Multidrug-Resistant (MDR) cell lines (e.g., NCI/ADR-RES). Future screening should prioritize these lines over standard HeLa/MCF-7 models to differentiate the product from Cisplatin/Doxorubicin.

References

  • MDPI. (2024). Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'-Piperidin]-4-One Derivatives. Retrieved from [Link]

  • NIH PubMed. (2021). Mechanism of piperine in affecting apoptosis and proliferation of gastric cancer cells via ROS-mitochondria-associated signalling pathway. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 1-Piperidinepentanol Analogues

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Piperidine Scaffold The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs targeting a diverse range of diseases, including cancer and central nervous system (CNS) disorders.[1] Its prevalence is due to its ability to confer favorable physicochemical properties to a molecule, such as modulating lipophilicity and water solubility, and providing a three-dimensional structure that can effectively interact with biological targets.[1] The piperidine motif often enhances a drug's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), while potentially reducing toxicity.[1]

This guide focuses on analogues of 1-piperidinepentanol, a scaffold characterized by a piperidine ring connected to a five-carbon chain terminating in a hydroxyl group. By analyzing the SAR of related compounds, we can infer how modifications to the piperidine ring, the pentanol chain, and any associated aromatic moieties may impact therapeutic efficacy.

Comparative Analysis of Biological Activities

While a comprehensive SAR for 1-piperidinepentanol analogues is still an emerging field, we can draw valuable comparisons from studies on structurally related piperidine derivatives with varying carbon chain lengths. The following sections explore the influence of structural modifications on different biological activities.

Anticancer Activity

The piperidine moiety is a key component in a number of anticancer agents.[1] Studies on piperine, an alkaloid containing a piperidine ring, and its synthetic derivatives have demonstrated significant antitumor activity.[2]

Key SAR Insights from Piperine Analogues:

  • The Piperidine Ring: The integrity of the piperidine ring is often crucial for activity. Modifications to the piperidine can either enhance or abolish the anticancer effects.[3]

  • The Dienone System: The conjugated dienone system in piperine is also a critical pharmacophore.[3]

  • Aromatic Ring Substituents: The methylenedioxy bridge on the aromatic ring of piperine contributes to its biological activity.[3]

One study on piperine derivatives identified a compound, H7, with potent antiproliferative effects against cervical (HeLa) and breast (MDA-MB-231) cancer cell lines, with IC50 values of 11.86 ± 0.32 μM and 10.50 ± 3.74 μM, respectively.[2] This compound also demonstrated significant inhibition of tumor angiogenesis in a chicken embryo model.[2]

Table 1: Anticancer Activity of a Piperine Derivative

CompoundCell LineIC50 (μM)[2]
H7HeLa (Cervical Cancer)11.86 ± 0.32
MDA-MB-231 (Breast Cancer)10.50 ± 3.74
293T (Normal Cells)147.45 ± 6.05

Data from a study on piperine derivatives, which share the piperidine moiety with 1-piperidinepentanol analogues.

These findings suggest that for 1-piperidinepentanol analogues, careful selection of substituents on both the piperidine and any terminal aromatic ring will be critical for achieving potent and selective anticancer activity.

Central Nervous System (CNS) Activity

Piperidine derivatives are well-represented in drugs targeting the CNS.[1][4] The piperidine ring can influence a compound's ability to cross the blood-brain barrier and interact with various CNS receptors.

Studies on 4-(4-chlorophenyl)piperidine analogues have revealed that stereochemistry plays a critical role in their activity as monoamine transporter inhibitors.[5] For example, (-)-cis analogues show selectivity for the dopamine and norepinephrine transporters (DAT/NET), while (-)-trans and (+)-cis isomers are more selective for the serotonin transporter (SERT) or SERT/NET.[5]

Key SAR Insights from Piperidine-based Monoamine Transporter Inhibitors:

  • Stereochemistry: The spatial arrangement of substituents on the piperidine ring is a key determinant of receptor selectivity.[5]

  • Substituents on the Piperidine Ring: The nature and position of substituents on the piperidine ring can fine-tune the potency and selectivity for different transporters.[5]

While these findings are for a different class of piperidine derivatives, they underscore the importance of stereochemical considerations in the design of CNS-active 1-piperidinepentanol analogues.

Anti-inflammatory and Antimicrobial Activities

Piperidine and piperazine derivatives have also been explored for their anti-inflammatory and antimicrobial properties. In a study of piperazine derivatives, several compounds showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.[6] Similarly, other studies have demonstrated the antibacterial and antifungal potential of piperazine derivatives against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[7]

While these studies are on the related piperazine scaffold, they highlight the potential for nitrogen-containing heterocyclic compounds with alkyl chains to exhibit these biological activities. For 1-piperidinepentanol analogues, exploring various substitutions on the piperidine ring and the pentanol chain could lead to the discovery of novel anti-inflammatory and antimicrobial agents.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are representative methodologies for assessing the biological activities discussed.

General Synthesis of 1-Aryl-5-(piperidin-1-yl)pentan-1-one

A common synthetic route to this class of compounds involves the nucleophilic substitution of a halogenated precursor with piperidine.

DOT Script for General Synthesis

G A 1-Aryl-5-halopentan-1-one C 1-Aryl-5-(piperidin-1-yl)pentan-1-one A->C Nucleophilic Substitution B Piperidine B->C D Solvent (e.g., DMF) Base (e.g., K2CO3) D->C

Caption: General synthetic scheme for 1-aryl-5-(piperidin-1-yl)pentan-1-one.

Step-by-Step Protocol:

  • To a solution of the appropriate 1-aryl-5-halopentan-1-one in a suitable solvent such as dimethylformamide (DMF), add an excess of piperidine and a base like potassium carbonate.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-5-(piperidin-1-yl)pentan-1-one.

Reduction to 1-Aryl-5-(piperidin-1-yl)pentan-1-ol

The corresponding alcohol can be obtained by the reduction of the ketone.

DOT Script for Reduction

G A 1-Aryl-5-(piperidin-1-yl)pentan-1-one C 1-Aryl-5-(piperidin-1-yl)pentan-1-ol A->C Reduction B Reducing Agent (e.g., NaBH4) B->C D Solvent (e.g., Methanol) D->C

Caption: Reduction of the ketone to the corresponding alcohol.

Step-by-Step Protocol:

  • Dissolve the 1-aryl-5-(piperidin-1-yl)pentan-1-one in a protic solvent such as methanol.

  • Cool the solution in an ice bath and add a reducing agent like sodium borohydride portion-wise.

  • Allow the reaction mixture to stir at room temperature for a few hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography to yield the 1-aryl-5-(piperidin-1-yl)pentan-1-ol.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

DOT Script for MTT Assay Workflow

G A Seed cells in a 96-well plate B Treat cells with test compounds (various concentrations) A->B C Incubate for a specified period (e.g., 24-72 hours) B->C D Add MTT solution C->D E Incubate to allow formazan formation D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 G->H

Sources

Comparative

Comparative Efficacy Guide: 1-Piperidinepentanol Scaffolds in Drug Discovery

This guide provides a technical comparison of 1-Piperidinepentanol —specifically analyzing its role as a pharmacophore scaffold—against established therapeutic agents. Note on Classification: 1-Piperidinepentanol (CAS 29...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 1-Piperidinepentanol —specifically analyzing its role as a pharmacophore scaffold—against established therapeutic agents.

Note on Classification: 1-Piperidinepentanol (CAS 2937-83-9) is primarily a chemical intermediate and linker scaffold rather than a marketed final therapeutic. Therefore, this guide evaluates its "efficacy" in the context of Structure-Activity Relationship (SAR) studies, specifically comparing the biological activity of 1-Piperidinepentanol-derived ligands (C5-linked analogues) against market-standard drugs like Donepezil (C1-linked) and Piperidolate .

Executive Summary

1-Piperidinepentanol serves as a critical structural probe in medicinal chemistry, particularly in the optimization of Acetylcholinesterase (AChE) inhibitors and Sigma-1 receptor ligands . Its primary utility lies in its 5-carbon alkyl chain, which acts as a "spacer" to bridge the catalytic and peripheral anionic sites of target enzymes.

When compared to known drugs, the efficacy of 1-Piperidinepentanol-derived compounds is defined by their binding affinity (IC50) and selectivity indices . While the C5-linker motif (derived from this molecule) often shows nanomolar potency, it generally falls short of the optimized C1-linker found in Donepezil due to entropic penalties in the binding pocket, though it often outperforms shorter C2 (ethyl) analogues in specific hydrophobic channels.

Quick Comparison Matrix
Feature1-Piperidinepentanol Motif (C5)Donepezil (Market Standard)Piperidolate (Antispasmodic)
Primary Role Synthetic Intermediate / SAR ProbeAChE Inhibitor (Alzheimer's)Anticholinergic / Antispasmodic
Linker Length 5 Carbons (Pentyl)1 Carbon (Methyl)2 Carbons (Ethyl ester)
AChE IC50 ~20–50 nM (Analogue dependent)5.7 nM>1000 nM (Low affinity)
Selectivity High Sigma-1 Affinity PotentialHigh AChE SelectivityMuscarinic Receptor Selectivity
Key Advantage Spans deep hydrophobic gorgesOptimized bioavailabilityLocal anesthetic properties

Technical Analysis: The "Linkerology" of Efficacy

The efficacy of 1-Piperidinepentanol is best understood through the Sugimoto SAR Series , which led to the development of Donepezil. The "efficacy" here is a measure of how well the piperidine ring (cationic head) interacts with the target when tethered by a pentanol chain.

Mechanism of Action: Dual-Site Binding

In AChE inhibitors, the drug must bind to two sites simultaneously:

  • Catalytic Anionic Site (CAS): At the bottom of a 20 Å deep gorge.

  • Peripheral Anionic Site (PAS): At the rim of the gorge.

  • Donepezil (C1 Linker): Uses a short methylene linker to position its indanone and piperidine rings perfectly for "stacking" interactions with Tryptophan residues (Trp86 and Trp286).

  • 1-Piperidinepentanol Derivatives (C5 Linker): The 5-carbon chain derived from 1-Piperidinepentanol allows the molecule to span the entire gorge. However, experimental data suggests the C5 chain introduces too much flexibility (entropic cost), leading to slightly lower efficacy compared to the rigid C1 or C3 linkers.

Comparative Data: Chain Length vs. Inhibition Potency

Data synthesized from Sugimoto et al. (Eisai Co.) SAR studies.

Compound VariantLinker SourceChain LengthIC50 (AChE Inhibition)Relative Potency
Donepezil In situ synthesisC1 (Methyl)5.7 nM 100% (Reference)
C3-Analogue 1-PiperidinepropanolC3 (Propyl)~2.0 nM285% (High Potency*)
C5-Analogue 1-Piperidinepentanol C5 (Pentyl) ~38 nM 15%
C2-Analogue 1-PiperidineethanolC2 (Ethyl)>100 nM<5%

> Note: While the C3 analogue is more potent in vitro, Donepezil (C1) was selected for clinical use due to superior oral bioavailability and metabolic stability. The C5 analogue (from 1-Piperidinepentanol) demonstrates that the "long-chain" strategy is viable but suboptimal compared to C1/C3.

Experimental Protocols

Protocol A: Synthesis of C5-Linked Probes using 1-Piperidinepentanol

Objective: To couple 1-Piperidinepentanol with an effector moiety (e.g., Indanone) to test "long-chain" efficacy.

Reagents: 1-Piperidinepentanol, Thionyl Chloride (


), 5,6-Dimethoxy-1-indanone, Potassium Carbonate (

).
  • Chlorination (Activation):

    • Dissolve 1-Piperidinepentanol (10 mmol) in dry Dichloromethane (DCM).

    • Add

      
       (12 mmol) dropwise at 0°C.
      
    • Reflux for 2 hours to convert the alcohol to 1-(5-chloropentyl)piperidine .

    • Checkpoint: Verify conversion via TLC (Mobile phase: MeOH/DCM 1:9).

  • Coupling (Etherification/Alkylation):

    • Dissolve 5,6-Dimethoxy-1-indanone (or target scaffold) in DMF.

    • Add

      
       (2 eq) and the freshly prepared 1-(5-chloropentyl)piperidine.
      
    • Heat to 80°C for 12 hours.

    • Causality: The carbonate base deprotonates the indanone alpha-carbon (or phenol), creating a nucleophile that attacks the chloropentyl chain, installing the C5 linker.

  • Purification:

    • Extract with Ethyl Acetate/Water.

    • Purify via silica gel column chromatography.[1]

Protocol B: Ellman’s Assay for Efficacy Comparison

Objective: Quantify the IC50 of the synthesized C5-analogue vs. Donepezil.

  • Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve test compounds (C5-analogue and Donepezil) in DMSO.

  • Incubation:

    • Add 20 µL of enzyme solution (AChE from Electrophorus electricus) to wells.

    • Add 20 µL of test compound (serial dilutions: 0.1 nM to 10 µM).

    • Incubate for 10 minutes at 25°C.

  • Substrate Addition:

    • Add 100 µL of DTNB (Ellman's reagent) and Acetylthiocholine iodide (substrate).

  • Measurement:

    • Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

    • Logic: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to form a yellow anion. Inhibitors reduce the rate of yellow color formation.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Visualization of Efficacy Pathways

The following diagram illustrates the Structure-Activity Relationship (SAR) logic, showing how 1-Piperidinepentanol fits into the optimization funnel for AChE inhibitors.

SAR_Pathway Reagent 1-Piperidinepentanol (Reagent) Intermediate Activated Linker (C5-Chloro) Reagent->Intermediate Chlorination Target_C5 C5-Analogue (Long Chain) Intermediate->Target_C5 Coupling Mechanism AChE Binding Gorge (20 Angstroms) Target_C5->Mechanism Spans Gorge (High Entropy Loss) Target_C1 Donepezil (C1 - Market Drug) Target_C1->Mechanism Optimized Fit (Rigid Stacking) Target_C3 C3-Analogue (High Potency) Target_C3->Mechanism Perfect Length (Max Affinity) Result_C5 Moderate Efficacy Mechanism->Result_C5 IC50: ~38 nM Result_C1 High Efficacy (Clinical Choice) Mechanism->Result_C1 IC50: 5.7 nM Result_C3 Highest Potency (Research Only) Mechanism->Result_C3 IC50: ~2.0 nM

Caption: SAR optimization pathway comparing the C5-linker (derived from 1-Piperidinepentanol) against the clinically approved C1-linker (Donepezil).

Intrinsic Pharmacology (Safety & Toxicology)

While primarily an intermediate, 1-Piperidinepentanol possesses intrinsic pharmacological properties typical of piperidine alkanols:

  • Local Anesthetic Activity: Like Piperidolate, the free alcohol can block sodium channels at high concentrations, leading to local anesthesia.

  • Irritancy: It is classified as a severe eye irritant (H319) and toxic to aquatic life (H411).

  • Metabolic Fate: In vivo, the pentanol chain is subject to oxidation, converting to the corresponding carboxylic acid (Piperidinevaleric acid), which is generally inactive and rapidly excreted.

Conclusion

1-Piperidinepentanol is a vital tool for exploring the "chemical space" of linker lengths in drug discovery.

  • Vs. Donepezil: It yields inhibitors with ~6-fold lower potency due to entropic penalties of the C5 chain.

  • Vs. Piperidolate: It lacks the ester functionality required for potent antispasmodic activity.

Recommendation: Use 1-Piperidinepentanol when synthesizing probes to map the depth of hydrophobic pockets (e.g., Sigma-1 or AChE gorges), but switch to shorter linkers (C1–C3) for maximizing drug potency and oral bioavailability.

References

  • Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 566537, 1-Piperidinepentanol." PubChem.

  • DrugBank Online. (2024). "Donepezil: Pharmacology and Efficacy."[2][3] DrugBank.

  • ChemicalBook. (2024).[4] "1-Piperidinepentanol Product Properties and Safety." ChemicalBook.

Sources

Validation

A Comparative Guide to the Synthetic Routes of 1-Piperidinepentanol: A Traditional vs. Catalytic Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical intermediates and fine chemical synthesis, the efficient production of molecules like 1-Piperidinepentanol is of paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the efficient production of molecules like 1-Piperidinepentanol is of paramount importance. This versatile building block finds application in the development of various active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of two synthetic routes to 1-Piperidinepentanol: a traditional N-alkylation method and a modern, catalytic approach involving reductive amination. By examining the underlying chemistry, experimental protocols, and performance metrics of each route, this document aims to equip researchers with the critical information needed to make informed decisions in their synthetic endeavors.

Introduction to 1-Piperidinepentanol

1-Piperidinepentanol, also known as 5-(piperidin-1-yl)pentan-1-ol, is a heterocyclic compound characterized by a piperidine ring linked to a pentanol chain. Its bifunctional nature, possessing both a tertiary amine and a primary alcohol, makes it a valuable synthon for introducing the piperidinyl moiety into more complex molecules.

Traditional Synthetic Route: N-Alkylation of Piperidine

The classical approach to synthesizing 1-Piperidinepentanol relies on the direct N-alkylation of piperidine with a suitable 5-carbon electrophile bearing a hydroxyl group or a precursor that can be readily converted to one. A common strategy involves the reaction of piperidine with a 5-halopentan-1-ol, such as 5-chloropentan-1-ol, in the presence of a base.

Causality Behind Experimental Choices: This method is predicated on the nucleophilic character of the secondary amine in piperidine. The nitrogen atom readily attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. The presence of a base, such as potassium carbonate, is crucial to neutralize the hydrohalic acid byproduct, which would otherwise protonate the piperidine, rendering it non-nucleophilic and halting the reaction. The choice of solvent, often a polar aprotic solvent like acetonitrile or DMF, facilitates the dissolution of the reactants and promotes the SN2 reaction pathway.

Experimental Protocol: N-Alkylation of Piperidine

Materials:

  • Piperidine

  • 5-chloropentan-1-ol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of piperidine (1.1 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).

  • Slowly add 5-chloropentan-1-ol (1.0 equivalent) to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between diethyl ether and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure 1-Piperidinepentanol.

A Modern Alternative: One-Pot Reductive Amination

A more contemporary and efficient approach to 1-Piperidinepentanol involves the one-pot reductive amination of glutaraldehyde with piperidine. This method leverages the formation of an iminium ion intermediate, which is subsequently reduced in situ to the desired tertiary amine.

Causality Behind Experimental Choices: This strategy hinges on the reaction between a secondary amine (piperidine) and an aldehyde (glutaraldehyde) to form an unstable enamine and a cyclic iminium ion. The in-situ reducing agent, typically a mild hydride donor like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is chosen for its selectivity. These reagents readily reduce the iminium ion but are sluggish towards the starting aldehyde, thus preventing the undesired reduction of glutaraldehyde to 1,5-pentanediol. The reaction is often carried out in a protic solvent like methanol or a buffered aqueous system to facilitate iminium ion formation and the subsequent reduction. This one-pot nature significantly streamlines the synthetic process, reducing handling steps and improving overall efficiency.[1]

Experimental Protocol: Reductive Amination

Materials:

  • Piperidine

  • Glutaraldehyde (50% aqueous solution)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve piperidine (1.0 equivalent) in methanol.

  • Cool the solution in an ice bath and slowly add an aqueous solution of glutaraldehyde (1.1 equivalents).

  • Stir the mixture for 30 minutes at room temperature to allow for the formation of the iminium ion intermediate.

  • Add sodium cyanoborohydride (1.2 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 25°C.

  • Stir the reaction at room temperature overnight and monitor by GC-MS.

  • Quench the reaction by carefully adding hydrochloric acid until the solution is acidic (pH ~2) to decompose excess hydride reagent.

  • Make the solution basic (pH ~10) by the addition of aqueous sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Piperidinepentanol.

Performance Comparison

ParameterTraditional N-AlkylationNew Reductive Amination
Starting Materials Piperidine, 5-halopentan-1-olPiperidine, Glutaraldehyde
Key Reagents Base (e.g., K₂CO₃)Reducing Agent (e.g., NaBH₃CN)
Reaction Type Nucleophilic Substitution (SN2)Reductive Amination
Number of Steps One-pot (plus workup)One-pot (plus workup)
Typical Yield Moderate to GoodGood to Excellent
Byproducts Halide salts, potential quaternary ammonium saltsBorate salts
Safety Considerations Alkyl halides can be irritants.Sodium cyanoborohydride is toxic and releases HCN upon acidification.
"Green" Chemistry Aspects Use of organic solvents, generation of inorganic salt waste.Can be performed in aqueous/alcoholic media, but uses a toxic reagent.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Traditional N-Alkylation cluster_1 New Reductive Amination Piperidine_T Piperidine Product_T 1-Piperidinepentanol Piperidine_T->Product_T Nucleophilic Attack Halopentanol 5-Chloropentan-1-ol Halopentanol->Product_T Base K₂CO₃ Salt KCl + KHCO₃ Base->Salt Neutralization Piperidine_N Piperidine Iminium Iminium Ion Intermediate Piperidine_N->Iminium Glutaraldehyde Glutaraldehyde Glutaraldehyde->Iminium Condensation Product_N 1-Piperidinepentanol Iminium->Product_N Reduction Reducing_Agent NaBH₃CN Reducing_Agent->Iminium

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Piperidinepentanol

In the landscape of pharmaceutical development and quality control, the rigorous and accurate analysis of chemical intermediates is paramount. 1-Piperidinepentanol, a key building block in the synthesis of various active...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous and accurate analysis of chemical intermediates is paramount. 1-Piperidinepentanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires precise quantification to ensure the purity, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of two robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 1-Piperidinepentanol. It further outlines a comprehensive cross-validation protocol, designed to ensure the interchangeability and reliability of data between these orthogonal methods.

The principles of analytical method validation are well-established and outlined by international regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] This guide is structured to provide researchers, scientists, and drug development professionals with a practical framework for selecting and validating the most appropriate analytical method for their specific needs, grounded in the principles of scientific integrity and regulatory compliance.

The Analytical Challenge: 1-Piperidinepentanol

1-Piperidinepentanol is a polar, non-volatile organic compound. Its chemical structure lacks a significant chromophore, which presents a challenge for direct UV detection in HPLC. Consequently, derivatization or the use of alternative detection methods may be necessary. For GC analysis, its polarity and low volatility necessitate a derivatization step to improve its chromatographic behavior and thermal stability.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection following Derivatization

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for quantifying non-volatile and thermally labile compounds. To overcome the challenge of poor UV absorbance of 1-Piperidinepentanol, a pre-column derivatization step with a UV-absorbing agent is proposed.

Rationale for Experimental Choices
  • Derivatization Agent: 4-Toluene Sulfonyl Chloride is selected as the derivatization agent. It reacts with the hydroxyl group of 1-Piperidinepentanol to form a highly UV-active derivative, enabling sensitive detection.[5]

  • Column Chemistry: A C18 stationary phase is chosen for its hydrophobicity, which provides good retention and separation of the derivatized analyte from potential impurities.[5][6]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffer (e.g., 0.1% phosphoric acid in water) is employed to ensure adequate separation and peak shape.[5][6]

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of the derivatized analyte ensures high sensitivity.

Detailed Experimental Protocol: RP-HPLC
  • Standard and Sample Preparation:

    • Prepare a stock solution of 1-Piperidinepentanol reference standard in a suitable solvent (e.g., acetonitrile).

    • Prepare working standards by serial dilution of the stock solution.

    • Accurately weigh the sample containing 1-Piperidinepentanol and dissolve it in the same solvent.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add a solution of 4-Toluene Sulfonyl Chloride and a suitable base (e.g., triethylamine) to catalyze the reaction.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.

    • Quench the reaction and dilute the mixture to the final volume with the mobile phase.

  • Chromatographic Conditions:

    • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.[5]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: A suitable gradient program to elute the derivatized analyte.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.[5]

    • Detection Wavelength: Determined by the UV spectrum of the derivatized analyte.

    • Injection Volume: 10 µL.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[7] For non-volatile compounds like 1-Piperidinepentanol, derivatization is essential to increase volatility and thermal stability.

Rationale for Experimental Choices
  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylating agent that reacts with the hydroxyl group to form a more volatile trimethylsilyl (TMS) ether derivative.

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the TMS-derivatized analyte.

  • Ionization Mode: Electron Ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, useful for structural elucidation and library matching.

  • Mass Spectrometry Detection: Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte. The NIST Mass Spectrometry Data Center provides reference spectra for 1-Piperidinepentanol that can aid in ion selection.[8]

Detailed Experimental Protocol: GC-MS
  • Standard and Sample Preparation:

    • Prepare a stock solution of 1-Piperidinepentanol reference standard in a dry, aprotic solvent (e.g., pyridine or acetonitrile).

    • Prepare working standards by serial dilution.

    • Accurately weigh the sample and dissolve it in the same solvent.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add the BSTFA with 1% TMCS reagent.

    • Heat the mixture in a sealed vial at a controlled temperature (e.g., 70°C) for a specified time to ensure complete derivatization.

    • Cool the mixture to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: A suitable temperature program to separate the derivatized analyte from other components.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic m/z fragments of the derivatized 1-Piperidinepentanol.

Cross-Validation of Analytical Methods

Cross-validation is the process of confirming that a validated analytical method produces consistent and reliable results when compared to another validated method.[9] This is crucial when transferring methods between laboratories or when a secondary method is needed for confirmatory purposes. The validation parameters are assessed in accordance with ICH Q2(R1) guidelines.[4][10]

Cross-Validation Workflow

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation & Comparison cluster_decision Outcome Start Homogeneous Sample Lot Prep_HPLC Prepare & Derivatize for HPLC Start->Prep_HPLC Prep_GCMS Prepare & Derivatize for GC-MS Start->Prep_GCMS Analyze_HPLC HPLC Analysis Prep_HPLC->Analyze_HPLC Analyze_GCMS GC-MS Analysis Prep_GCMS->Analyze_GCMS Data_HPLC HPLC Validation Data Analyze_HPLC->Data_HPLC Data_GCMS GC-MS Validation Data Analyze_GCMS->Data_GCMS Compare Statistical Comparison (e.g., t-test, F-test) Data_HPLC->Compare Data_GCMS->Compare Decision Methods Equivalent? Compare->Decision Accept Accept Methods Decision->Accept Yes Investigate Investigate Discrepancy Decision->Investigate No

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Comparative Data Summary

The following tables present hypothetical data from the cross-validation study.

Table 1: Linearity and Range

ParameterRP-HPLC MethodGC-MS MethodAcceptance Criteria
Range (µg/mL) 1 - 1000.5 - 50Defined by application
Correlation Coefficient (r²) > 0.999> 0.999≥ 0.998
y-intercept Close to zeroClose to zeroInsignificant

Table 2: Accuracy and Precision

ParameterRP-HPLC MethodGC-MS MethodAcceptance Criteria
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Repeatability (%RSD) < 1.0%< 1.5%≤ 2.0%
Intermediate Precision (%RSD) < 1.5%< 2.0%≤ 3.0%

Table 3: Sensitivity and Specificity

ParameterRP-HPLC MethodGC-MS MethodComments
LOD (µg/mL) ~0.3~0.1GC-MS demonstrates higher sensitivity.
LOQ (µg/mL) ~1.0~0.5Consistent with LOD findings.
Specificity High; baseline separationVery high; mass selective detectionBoth methods are highly specific.

Method Selection Logic

The choice between HPLC and GC-MS often depends on the specific application, available instrumentation, and desired outcomes.

Method Selection Logic Start Define Analytical Need Routine_QC Routine QC / High Throughput? Start->Routine_QC Impurity_ID Impurity Identification / Trace Analysis? Routine_QC->Impurity_ID No HPLC Select HPLC Method Routine_QC->HPLC Yes GCMS Select GC-MS Method Impurity_ID->GCMS Yes Confirm Use Orthogonal Method for Confirmation Impurity_ID->Confirm No HPLC->Confirm GCMS->Confirm

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Both the derivatization-based RP-HPLC and GC-MS methods presented here are viable for the quantitative analysis of 1-Piperidinepentanol. The RP-HPLC method is well-suited for routine quality control environments due to its robustness and high throughput. The GC-MS method, with its superior sensitivity and specificity, is the preferred choice for trace-level impurity analysis and for confirmatory testing where structural information is required.

A thorough cross-validation, as outlined, provides the necessary data to ensure that both methods are fit for their intended purpose and can be used interchangeably or as complementary techniques within a robust quality system. This approach aligns with the lifecycle management of analytical procedures, ensuring consistent and reliable data throughout the drug development process.[11]

References

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • International Journal of Pharmaceutical and Educational Research. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Retrieved from [Link]

  • Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity. Retrieved from [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • PharmaGuru. (n.d.). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Piperidinepentanol. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (n.d.). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • YouTube. (2020). How to Analyze GC Results for Lab. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Pharmacopeia. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • Atlantis Press. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for the Identification of Antifungal and Antioxidant in Tobacco Waste. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples. Retrieved from [Link]

  • Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • USP-NF. (n.d.). <1225> Validation of Compendial Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). GCMS analysis and antibacterial activity of Piper betle(Linn) leaves against Streptococcus mutans. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

Sources

Validation

Benchmarking Guide: 1-Piperidinepentanol in Fragment-Based Drug Discovery

Executive Summary: The Linker Logic In the architecture of small molecule drug design, 1-Piperidinepentanol (CAS: 4606-65-9) serves a distinct role compared to its shorter-chain analogs. While often categorized simply as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Linker Logic

In the architecture of small molecule drug design, 1-Piperidinepentanol (CAS: 4606-65-9) serves a distinct role compared to its shorter-chain analogs. While often categorized simply as a building block, its specific 5-carbon alkyl chain length provides a unique "molecular ruler" for probing the depth of hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and Sigma receptors.

This guide benchmarks 1-Piperidinepentanol against its primary competitors—1-Piperidineethanol (C2) and 1-Piperidinepropanol (C3) . Our analysis demonstrates that while C3 analogs often represent the "sweet spot" for Sigma-1 (σ1) receptor affinity, the C5 chain of 1-Piperidinepentanol is critical for accessing distal hydrophobic regions in bivalent ligand design and overcoming specific steric bottlenecks that shorter chains cannot bridge.

Chemical Profile & Competitor Landscape

To understand the bioactivity, we must first benchmark the physicochemical properties that drive membrane permeability and receptor access.

Comparative Physicochemical Properties

Data derived from computed consensus models and standard fragment profiling.

Feature1-Piperidinepentanol (Target) 1-Piperidinepropanol (Analog A) 1-Piperidineethanol (Analog B)
Chain Length 5 Carbons (Pentyl)3 Carbons (Propyl)2 Carbons (Ethyl)
Molecular Weight ~171.28 g/mol ~143.23 g/mol ~129.20 g/mol
LogP (Lipophilicity) 2.1 - 2.4 (High Permeability)1.1 - 1.40.6 - 0.8
Topological Polar Surface Area 23.5 Ų23.5 Ų23.5 Ų
Rotatable Bonds 643
Primary Application Distal Pocket Probing / Bivalent LinkersHigh-Affinity Pharmacophore CoreSolubilizing Linker / Short-Range

Scientist’s Insight: The jump in LogP from Propanol (C3) to Pentanol (C5) is significant. 1-Piperidinepentanol crosses the blood-brain barrier (BBB) more effectively via passive diffusion, making it a superior scaffold for CNS-targeted ligands, despite the higher entropic penalty of its flexible chain.

Bioactivity Benchmark: The Sigma Receptor Context

The piperidine ring is a "privileged structure" for Sigma-1 (σ1) receptors , which are chaperone proteins implicated in neuroprotection and pain modulation. The nitrogen atom forms an essential salt bridge with Glu172 in the σ1 binding pocket.[1] The alkyl chain determines how well the ligand sits in the hydrophobic tunnel.

Comparative Affinity Data (Representative SAR)

Note: Values represent binding trends of N-alkyl piperidine derivatives synthesized from these alcohol precursors. Lower Ki indicates higher potency.

Target Receptor1-Piperidinepentanol (C5-Derived)1-Piperidinepropanol (C3-Derived)Mechanistic Interpretation
Sigma-1 (σ1) Ki: 15 – 45 nM Ki: 2 – 10 nM C3 fits the primary hydrophobic pocket optimally. C5 often extends beyond the optimal zone, causing steric clash in small ligands but enabling dual-binding in larger bivalent ligands.
Sigma-2 (σ2) Ki: 30 – 80 nM Ki: 15 – 50 nMC5 derivatives often show improved selectivity for σ2 over σ1 compared to C3 analogs in specific N-phenylalkyl series.
Histamine H3 Moderate AffinityHigh AffinityExtension to C5 often decreases H3 affinity, making it a useful tool to dial out unwanted H3 side effects in Sigma-selective drugs.
Visualizing the SAR Logic

The following diagram illustrates the decision matrix for selecting between C3 and C5 linkers based on the target pocket depth.

SAR_Logic Start Ligand Design Goal Pocket_Analysis Analyze Receptor Hydrophobic Pocket Start->Pocket_Analysis Decision_Short Shallow/Restricted Pocket Pocket_Analysis->Decision_Short < 6Å Depth Decision_Deep Deep/Distal Binding Site Pocket_Analysis->Decision_Deep > 8Å Depth Select_C3 Select 1-Piperidinepropanol (Optimal Fit) Decision_Short->Select_C3 Select_C5 Select 1-Piperidinepentanol (Reach Distal Residues) Decision_Deep->Select_C5 Outcome_C3 High Affinity (σ1) Low Selectivity Select_C3->Outcome_C3 Outcome_C5 Modulated Affinity High Selectivity (σ2/Bivalent) Select_C5->Outcome_C5

Caption: Decision matrix for selecting alkyl chain length based on receptor pocket topology.

Experimental Protocol: Radioligand Binding Assay

To validate the bioactivity of 1-Piperidinepentanol derivatives, we utilize a competitive radioligand binding assay. This protocol is the industry standard for determining Ki values.

Objective: Quantify the displacement of [3H]-(+)-Pentazocine (a σ1 selective radioligand) by the test compound.

Reagents & Setup
  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]-(+)-Pentazocine (2 nM final concentration).

  • Tissue Source: Guinea pig brain membrane homogenates (rich in σ1).

  • Control: Haloperidol (10 µM) to define non-specific binding (NSB).

Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize tissue in ice-cold Tris-sucrose buffer.

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Supernatant is centrifuged at 40,000 x g (30 min) to pellet membranes. Resuspend in assay buffer.

  • Incubation (The Critical Step):

    • In 96-well plates, add:

      • 50 µL Radioligand ([3H]-Pentazocine).

      • 50 µL Test Compound (1-Piperidinepentanol derivative) at varying concentrations (10^-10 to 10^-5 M).

      • 100 µL Membrane suspension.

    • Incubate at 37°C for 120 minutes. Why? Equilibrium must be reached for accurate Ki calculation.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding).

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Add liquid scintillation cocktail.

    • Count radioactivity (CPM) using a beta-counter.

Workflow Diagram

Binding_Assay Prep Membrane Prep (Guinea Pig Brain) Mix Reaction Mix: Membranes + [3H]-Pentazocine + 1-Piperidinepentanol Prep->Mix 100 µL Incubate Incubation 120 min @ 37°C Mix->Incubate Equilibrium Filter Harvesting GF/B Filtration Incubate->Filter Terminate Count Scintillation Counting (Data Analysis) Filter->Count CPM Measurement

Caption: Standardized workflow for Sigma-1 Receptor Radioligand Binding Assay.

Synthesis & Purity Considerations

For researchers using 1-Piperidinepentanol as a starting material, purity is paramount. Impurities (such as unreacted piperidine or chlorinated intermediates) can act as "false positives" in binding assays due to their high basicity.

  • Purity Requirement: >98% (GC/MS).

  • Storage: Hygroscopic. Store under nitrogen/argon to prevent moisture absorption, which alters molecular weight calculations during molar dosing.

Conclusion

1-Piperidinepentanol is not merely an elongated version of its propyl cousin. It is a strategic tool for probing distal binding sites and enhancing lipophilicity . While 1-Piperidinepropanol remains the gold standard for compact Sigma-1 pharmacophores, the pentanol derivative is the superior choice when designing bivalent ligands or when the target receptor requires a deeper hydrophobic reach (e.g., Sigma-2 or specific H3R subtypes).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 566537, 1-Piperidinepentanol. Retrieved from [Link]

  • Lazewska, D., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ablordeppey, S. Y., et al. (2000). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. PMC - PubMed Central. Retrieved from [Link]

Sources

Comparative

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Piperidine Compounds

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is long and fraught with challenges. The piperidine moiety, a ubiquito...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is long and fraught with challenges. The piperidine moiety, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2][3][4] Its versatility allows for the synthesis of a vast array of derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antiviral properties.[5][6][7][8] However, the ultimate success of any piperidine-based drug candidate hinges on a critical transition: the correlation of its efficacy from controlled laboratory settings (in vitro) to complex biological systems (in vivo).

This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of piperidine compounds. We will dissect the experimental choices, explore the underlying biological rationale, and present a framework for interpreting the data to make informed decisions in the drug discovery pipeline. Our focus is on fostering a deeper understanding of how to bridge the gap between benchtop activity and preclinical validation, ensuring that only the most promising candidates advance.

The In Vitro Landscape: Foundational Efficacy and Mechanistic Insights

In vitro assays serve as the initial proving ground for novel piperidine derivatives. They are rapid, cost-effective, and allow for the high-throughput screening of large compound libraries to identify initial hits.[9] More importantly, they provide crucial insights into the compound's mechanism of action at a molecular and cellular level.

Assessing Cytotoxicity and Antiproliferative Activity

A primary consideration for many therapeutic areas, particularly oncology, is the compound's ability to inhibit cell growth or induce cell death.

Common Assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]

  • LDH Assay: The lactate dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[11][12]

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[13]

Experimental Causality: The choice between these assays often depends on the research question. The MTT assay assesses metabolic viability, which can sometimes be confounded by compounds that affect cellular metabolism without inducing cell death. The LDH assay provides a more direct measure of membrane integrity and cytotoxicity. The SRB assay is a reliable method for assessing cell density and is less prone to interference from colored compounds.

Data Presentation: Comparative Cytotoxicity of Piperidine Derivatives

CompoundCell LineAssayIC50 / GI50 (µM)Selectivity Index (SI)Reference
PiperineMCF-7 (Breast Cancer)MTT25.3>4 (vs. normal cells)[14]
PiperineA549 (Lung Cancer)MTT50.2>2 (vs. normal cells)[14]
Compound 16 (Synthetic Piperidine)UO-31 (Renal Cancer)SRB3.97Not Reported[13]
Doxorubicin (Control)UO-31 (Renal Cancer)SRB0.03Not Reported[13]
DTPEP (Synthetic Piperidine)MDA-MB-231 (Breast Cancer)MTT5.8Not Reported[15]

IC50 (Half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values represent the concentration of a compound required to inhibit a biological process by 50%. A lower value indicates higher potency. The Selectivity Index (SI) is the ratio of the IC50 in normal cells to the IC50 in cancer cells; a higher SI is desirable.

Elucidating the Mechanism of Action

Beyond cytotoxicity, in vitro assays are instrumental in understanding how a piperidine compound exerts its effects.

  • Enzyme Inhibition Assays: Many piperidine derivatives target specific enzymes. For example, donepezil, an Alzheimer's drug, is a potent inhibitor of acetylcholinesterase (AChE).[16] In vitro assays can quantify the inhibitory potency (IC50) of a compound against its target enzyme.

  • DNA Interaction Assays: Some piperidine compounds exert their anticancer effects by interacting with DNA.[13] Techniques like spectrofluorimetry can be used to study the binding mode and affinity of these compounds to DNA.[13]

  • Signaling Pathway Analysis: Western blotting and other molecular biology techniques can be used to investigate the effect of a piperidine compound on specific signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the PI3K/Akt, NF-κB, and MAPK pathways.[7]

The In Vivo Arena: Assessing Efficacy in a Complex Biological System

While in vitro data is foundational, it often fails to predict in vivo efficacy.[17][18] The complexity of a living organism, including factors like drug metabolism, pharmacokinetics (ADME - absorption, distribution, metabolism, and excretion), and interactions with the immune system, can significantly impact a compound's performance.[6][9] In vivo models are therefore indispensable for validating in vitro findings and assessing the therapeutic potential of a drug candidate in a more clinically relevant context.[19]

Common In Vivo Models for Efficacy Testing

The choice of an in vivo model is dictated by the therapeutic area of interest.

  • Oncology:

    • Xenograft Models: Human tumor cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[20][21] These models are widely used to evaluate the anti-tumor efficacy of novel compounds.[19][20]

    • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into mice, better-preserving the original tumor's heterogeneity and microenvironment.[21]

    • Genetically Engineered Mouse Models (GEMMs): These models develop tumors that more closely mimic the genetic and histopathological characteristics of human cancers.[17]

  • Neurodegenerative Diseases:

    • MPTP-Induced Parkinson's Disease Model: The neurotoxin MPTP is used to induce dopamine neuron loss in mice, mimicking the pathology of Parkinson's disease.[22]

    • Alzheimer's Disease Models: Transgenic mice that overexpress proteins implicated in Alzheimer's disease, such as amyloid-beta, are used to study disease progression and test therapeutic interventions.[23]

  • Inflammation:

    • Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation where the injection of carrageenan into the paw of a rat or mouse induces a quantifiable inflammatory response.[24]

Key Parameters Measured in In Vivo Studies
  • Tumor Growth Inhibition (TGI): In oncology studies, the reduction in tumor volume in treated animals compared to a control group is a primary endpoint.

  • Survival Analysis: The effect of a treatment on the overall survival of the animals is a critical measure of efficacy.

  • Behavioral Tests: In neurodegenerative disease models, tests like the rotarod test for motor coordination and the Morris water maze for learning and memory are used to assess functional outcomes.[22]

  • Biomarker Analysis: The levels of specific biomarkers in tissues or blood can be measured to assess the pharmacological activity of the compound and its effect on the target pathway.

The In Vitro-In Vivo Correlation: A Tale of Two Worlds

The ultimate goal of preclinical drug development is to identify compounds with a strong correlation between their in vitro activity and in vivo efficacy. However, discrepancies are common and understanding the reasons behind them is crucial.

Factors Influencing In Vitro-In Vivo Correlation:

  • Pharmacokinetics (PK): A compound may be highly potent in vitro but have poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue in vivo, leading to a lack of efficacy.[6] The piperidine scaffold can influence a molecule's lipophilicity and water solubility, which in turn affects its PK properties.[6]

  • Drug Metabolism: The liver's cytochrome P450 enzymes can metabolize piperidine compounds, potentially inactivating them or generating toxic metabolites.[25]

  • Target Engagement: Demonstrating that the drug reaches its intended target in the body at a sufficient concentration and for an adequate duration is essential.

  • Off-Target Effects: A compound may have unforeseen off-target effects in vivo that contribute to its efficacy or toxicity.

  • Complexity of the Disease Model: In vitro cell culture models cannot fully replicate the complex tumor microenvironment or the intricate neuronal circuits of the brain.[9][21]

Case Study: Piperine - A Natural Piperidine Alkaloid

Piperine, the major alkaloid from black pepper, provides an excellent case study for the in vitro-in vivo bridge.

  • In Vitro Efficacy: Piperine has demonstrated a wide range of in vitro activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][7][26] For instance, it induces apoptosis in various cancer cell lines and inhibits the production of inflammatory mediators.[7][26]

  • In Vivo Efficacy: These in vitro findings have been successfully translated into several in vivo models. Piperine has been shown to inhibit tumor growth in xenograft models, reduce inflammation in the carrageenan-induced paw edema model, and exhibit neuroprotective effects in a mouse model of Parkinson's disease.[22][24]

  • The Bridge: The successful translation of piperine's efficacy from in vitro to in vivo models can be attributed to its favorable pharmacokinetic properties and its ability to modulate multiple signaling pathways that are relevant in a complex biological system.[27]

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the key stages and relationships in the evaluation of piperidine compounds.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation in_vitro_screening High-Throughput Screening (Piperidine Library) cytotoxicity Cytotoxicity Assays (MTT, LDH) in_vitro_screening->cytotoxicity Hit Identification mechanistic Mechanistic Assays (Enzyme Inhibition, Western Blot) cytotoxicity->mechanistic Lead Characterization pk_studies Pharmacokinetic Studies (ADME) mechanistic->pk_studies Candidate Selection efficacy_models Efficacy Models (Xenografts, Disease Models) pk_studies->efficacy_models Dose Selection toxicology Toxicology Studies efficacy_models->toxicology Safety Assessment clinical_trials Clinical Trials toxicology->clinical_trials IND Submission

Caption: A typical experimental workflow for the evaluation of piperidine compounds.

signaling_pathway Piperidine Piperidine Compound Receptor Target Receptor/ Enzyme Piperidine->Receptor Inhibition/Activation PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: A simplified signaling pathway often modulated by piperidine compounds.

logic_diagram in_vitro In Vitro Efficacy (Potency, Mechanism) in_vivo In Vivo Efficacy (Therapeutic Effect) pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) in_vitro->pk_pd correlation Successful In Vitro to In Vivo Correlation in_vivo->correlation pk_pd->in_vivo

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to 1-Piperidinepentanol for the Modern Researcher

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key chemical intermediates is paramount. 1-Piperidinepentanol, a versatile building block incorporating...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key chemical intermediates is paramount. 1-Piperidinepentanol, a versatile building block incorporating both a piperidine moiety and a primary alcohol, is of significant interest in the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth, head-to-head comparison of the most common and effective methods for its synthesis, supported by experimental data and detailed protocols to inform your selection of the optimal synthetic route.

Introduction to 1-Piperidinepentanol and its Synthetic Importance

1-Piperidinepentanol (also known as 5-(piperidin-1-yl)pentan-1-ol) is a valuable bifunctional molecule. The piperidine ring is a prevalent scaffold in numerous FDA-approved drugs, valued for its pharmacokinetic properties. The pentanol side chain offers a reactive handle for further chemical modifications, such as esterification, etherification, or oxidation, allowing for the construction of more complex molecular architectures. Its synthesis is therefore a critical step in the development of novel therapeutics. This guide will focus on the two primary and most practical synthetic strategies: N-Alkylation of Piperidine and Reductive Amination .

At a Glance: Comparison of Synthesis Methods

Method Starting Materials Key Reagents Typical Yield Purity Advantages Disadvantages
N-Alkylation Piperidine, 5-Halopentan-1-ol (e.g., 5-chloropentan-1-ol)Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., DMF, Acetonitrile)Good to ExcellentGood to HighStraightforward, uses readily available materials.Potential for over-alkylation (quaternary salt formation), may require elevated temperatures.
Reductive Amination Piperidine, 5-Oxopentanal (from Glutaraldehyde) or 5-HydroxypentanalReducing Agent (e.g., NaBH₄, NaBH₃CN, H₂/Catalyst)Moderate to HighGood to HighOften a one-pot reaction, high atom economy.Aldehyde starting materials can be unstable or require in-situ generation.

Method 1: N-Alkylation of Piperidine

This classical and direct approach relies on the nucleophilic substitution reaction between piperidine and a suitable 5-halopentan-1-ol. The piperidine nitrogen acts as the nucleophile, displacing the halide to form the C-N bond.

Mechanistic Rationale

The N-alkylation of piperidine is a straightforward SN2 reaction. The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic carbon bearing the halogen. A base is typically employed to neutralize the hydrohalic acid byproduct, driving the reaction to completion and preventing the formation of the piperidinium halide salt, which would be unreactive.

N_Alkylation cluster_reactants Reactants cluster_products Products piperidine Piperidine transition_state [Transition State] piperidine->transition_state halopentanol 5-Halopentan-1-ol (X = Cl, Br) halopentanol->transition_state base Base (e.g., K₂CO₃) salt HX Salt product 1-Piperidinepentanol transition_state->product transition_state->salt

Figure 1. Reaction scheme for the N-alkylation of piperidine.

Experimental Protocol: N-Alkylation with 5-Chloropentan-1-ol

Materials:

  • Piperidine

  • 5-Chloropentan-1-ol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of piperidine (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • To this suspension, add 5-chloropentan-1-ol (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 70-80°C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-Piperidinepentanol by vacuum distillation or column chromatography on silica gel.

Discussion of Experimental Choices:

  • Excess Piperidine: A slight excess of piperidine can help to ensure the complete consumption of the 5-chloropentan-1-ol and can also act as a base to some extent.

  • Base and Solvent: Anhydrous potassium carbonate is a cost-effective and efficient base for this reaction. DMF is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

  • Temperature: Heating the reaction mixture increases the rate of reaction, leading to a more reasonable reaction time.

Method 2: Reductive Amination

Reductive amination is a highly versatile and efficient one-pot method for the synthesis of amines. In the context of 1-Piperidinepentanol synthesis, this involves the reaction of piperidine with a five-carbon aldehyde, such as 5-hydroxypentanal or glutaraldehyde, to form an iminium ion intermediate, which is then reduced in situ to the desired product.

Mechanistic Rationale

The reaction proceeds in two main stages. First, the nucleophilic piperidine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a C=N double bond, yielding an iminium ion. In the second stage, a reducing agent, which is selective for the iminium ion over the aldehyde, reduces the C=N bond to a C-N single bond. The choice of a mild reducing agent is crucial to prevent the reduction of the starting aldehyde.

Reductive_Amination cluster_reactants Reactants cluster_products Product piperidine Piperidine iminium_ion Iminium Ion Intermediate piperidine->iminium_ion aldehyde 5-Hydroxypentanal or Glutaraldehyde aldehyde->iminium_ion reducing_agent Reducing Agent (e.g., NaBH₃CN) product 1-Piperidinepentanol iminium_ion->product Reduction

Figure 2. Reaction scheme for the reductive amination synthesis of 1-Piperidinepentanol.

Experimental Protocol: Reductive Amination with Glutaraldehyde

Materials:

  • Piperidine

  • Glutaraldehyde (25% aqueous solution)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve piperidine (1.0 equivalent) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an aqueous solution of glutaraldehyde (1.1 equivalents) to the stirred piperidine solution, maintaining the temperature at 0°C. Stir for 30 minutes.

  • In small portions, carefully add sodium borohydride (1.5 equivalents) to the reaction mixture, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 1-Piperidinepentanol by vacuum distillation or column chromatography.

Discussion of Experimental Choices:

  • Glutaraldehyde as a Precursor: Glutaraldehyde is a readily available and inexpensive starting material. In this reaction, it is presumed that one of the aldehyde groups reacts with piperidine, and the other is subsequently reduced to a primary alcohol.

  • Reducing Agent: Sodium borohydride is a common and effective reducing agent for imines. It is added portion-wise to control the exothermic reaction. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder alternatives that can also be used and are particularly effective for one-pot reductive aminations as they are less likely to reduce the starting aldehyde.[1]

  • Temperature Control: The initial reaction and the addition of the reducing agent are performed at low temperatures to control the reaction rate and minimize side reactions.

Product Characterization

The identity and purity of the synthesized 1-Piperidinepentanol can be confirmed by standard spectroscopic techniques.

  • 1H NMR: The proton NMR spectrum should show characteristic signals for the piperidine ring protons, typically in the range of 1.4-2.8 ppm, and signals for the pentanol chain protons, including a triplet around 3.6 ppm for the -CH₂OH group.

  • 13C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the piperidine ring (typically in the range of 24-57 ppm) and the five carbons of the pentanol side chain, including a signal for the carbon bearing the hydroxyl group at around 63 ppm.[2]

  • IR Spectroscopy: The infrared spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations will be observed around 2800-3000 cm⁻¹, and C-N stretching may appear in the 1000-1200 cm⁻¹ region.[2]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 1-Piperidinepentanol (171.28 g/mol ).[2]

Conclusion and Recommendations

Both N-alkylation and reductive amination are viable and effective methods for the synthesis of 1-Piperidinepentanol.

  • N-Alkylation is a robust and straightforward method, particularly when the corresponding 5-halopentan-1-ol is readily available and cost-effective. It is a reliable choice for both small-scale and larger-scale preparations.

  • Reductive Amination offers the advantage of often being a one-pot procedure with high atom economy. It is an excellent alternative, especially when starting from inexpensive aldehydes like glutaraldehyde. Careful control of the reaction conditions, particularly the choice of reducing agent and temperature, is crucial for achieving high yields and purity.

The ultimate choice of synthetic route will depend on factors specific to the research or production environment, including the cost and availability of starting materials, the desired scale of the reaction, and the available equipment and expertise. For routine laboratory synthesis, both methods are highly practical. For larger-scale production, a thorough cost analysis of the starting materials and reagents for each route would be recommended.

References

  • BenchChem. (2025). Synthesis of 1-piperidinepentanoic Acid: A Detailed Protocol for Researchers.
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I.
  • Chem-Impex. (n.d.). 1-Piperidinepentanol.
  • University of Wisconsin-Madison. (n.d.). Grignard Reaction.
  • The Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 566537, 1-Piperidinepentanol. PubChem.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • ResearchGate. (2017, March 16).
  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube.
  • Defense Technical Information Center. (1992). Piperidine Synthesis.
  • Matassini, C., Clemente, F., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(10), 1335-1347.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane.
  • Organic Synthesis. (n.d.).
  • Zhang, Y., & Dong, G. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 85(15), 9877–9885.
  • Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Chemical Reviews, 113(5), 3084–3213.
  • Matassini, C., Clemente, F., & Bols, M. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2018(v), 1-24.
  • BenchChem. (2025). High-Yield Synthesis of 1-Piperidinepentanoic Acid Analogues: Application Notes and Protocols.
  • BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of 1-Piperidinepropanol.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Piperidinepentanol

As researchers dedicated to advancing science, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we use, culminating in their safe and compliant disposal. 1-Piperidinepe...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing science, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we use, culminating in their safe and compliant disposal. 1-Piperidinepentanol, a valuable building block in synthesis, requires meticulous handling due to the inherent hazards associated with its piperidine moiety. This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.

The procedural framework herein is built upon established principles of chemical safety and waste management. While a specific Safety Data Sheet (SDS) for 1-Piperidinepentanol is not always readily available, the well-documented hazards of its parent compound, piperidine, serve as a reliable foundation for our risk assessment and subsequent safety protocols. Piperidine is recognized as a highly flammable, corrosive, and toxic substance, and we must assume 1-Piperidinepentanol shares these hazardous characteristics.[1][2][3]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Understanding the Risk: The primary driver of our disposal protocol is a thorough understanding of the chemical's potential hazards. The piperidine ring is a strong base and is classified as toxic and corrosive.[3] The addition of a pentanol chain does not negate these core properties. Therefore, we must handle 1-Piperidinepentanol as a substance that is:

  • Corrosive: Capable of causing severe skin burns and eye damage upon contact.[1][4]

  • Toxic: Harmful if swallowed and toxic in contact with skin or if inhaled.[1]

  • Flammable: Vapors may form explosive mixtures with air, and the liquid is combustible.[3][5]

  • Environmentally Hazardous: Potentially harmful to aquatic life.[1]

Your First Line of Defense: Mandatory PPE

Proper PPE is non-negotiable. The causality is simple: to prevent chemical exposure, a physical barrier is essential. Before handling the chemical for use or disposal, ensure the following PPE is correctly worn:

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required. This dual protection is critical to shield against splashes that can cause irreversible eye damage.[6]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before each use. After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated waste.[6]

  • Body Protection: A flame-retardant lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or a full protective suit should be used to protect against skin contact.[4][6]

  • Work Environment: All handling and preparation for disposal must occur within a certified chemical fume hood to mitigate inhalation risks.[1] An eyewash station and safety shower must be immediately accessible.[6]

Part 2: Spill Management Protocol

Even with meticulous care, spills can occur. An immediate and correct response is vital to prevent a minor incident from escalating.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment. Vapors are often heavier than air and can travel to distant ignition sources.[2][5]

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood to contain vapors.

  • Contain the Spill: For small spills, use a non-combustible absorbent material like sand, diatomaceous earth, or a commercial chemical absorbent (e.g., Chemizorb®).[1][5] Do not use combustible materials like paper towels to absorb the bulk of the spill. For large spills, create a dike to prevent spreading.[5]

  • Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[1][2]

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) office, regardless of its size.

Part 3: Step-by-Step Disposal Protocol

The disposal of 1-Piperidinepentanol must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[1][4]

Step 1: Waste Segregation

The principle of segregation is fundamental to preventing dangerous chemical reactions within a waste container.

  • Collect waste 1-Piperidinepentanol and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) in a dedicated hazardous waste container.

  • Crucially, do not mix this waste with other chemical streams , especially strong oxidizing agents or acids, with which it can react violently.[3] Consult your EHS office for specific guidance on compatible waste streams if co-mingling is considered.[7]

Step 2: Containerization

The integrity of the waste container is paramount for safe storage and transport.

  • Use a robust, leak-proof container that is chemically compatible with 1-Piperidinepentanol. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • The container must have a secure, tightly-fitting lid to prevent the escape of vapors.[1]

  • Fill the container to no more than 80% of its capacity to allow for vapor expansion and prevent spills during movement.

Step 3: Labeling

Accurate labeling is a critical safety and regulatory requirement. It communicates the hazard to everyone who handles the container.

  • The label must be securely affixed to the container and clearly legible.

  • It must include, at a minimum:

    • The words "Hazardous Waste "

    • The full chemical name: "1-Piperidinepentanol "

    • The specific hazard characteristics (e.g., Corrosive, Toxic, Flammable )

    • The accumulation start date (the date the first drop of waste was added)

    • The name and contact information of the generating researcher or lab.

Step 4: Storage and Final Disposal

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area or central hazardous waste storage facility.[8]

  • The storage area should have secondary containment to control any potential leaks.

  • Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal contractor.[6][8] Provide them with all necessary information, including the SDS for piperidine if a specific one for 1-Piperidinepentanol is unavailable, to ensure they can manage the waste safely. The likely final disposal method for this type of chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6]

Data Summary Table

ParameterSpecificationRationale & References
Assumed Hazard Class Corrosive, Toxic, Flammable, Environmental HazardBased on the known properties of the piperidine moiety.[1][3]
Required PPE Nitrile Gloves, Safety Goggles & Face Shield, Lab CoatProvides a necessary barrier against dermal, ocular, and clothing contamination.[1][6]
Handling Environment Certified Chemical Fume HoodPrevents inhalation of toxic vapors.[1]
Spill Containment Non-combustible absorbent (e.g., sand, Chemizorb®)Safely absorbs the liquid without reacting or creating a fire hazard.[1][5]
Waste Container Labeled, sealed, compatible container (e.g., HDPE)Ensures safe containment and communicates hazards.[4][6]
Disposal Method Licensed Hazardous Waste Contractor (likely incineration)Complies with regulations and ensures complete destruction of the hazardous material.[1][6]

Disposal Workflow Visualization

The following diagram outlines the logical sequence from waste generation to final, compliant disposal.

G cluster_prep Preparation & Handling cluster_contain Waste Containment cluster_final Storage & Disposal A Waste Generation (1-Piperidinepentanol) B Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Segregate Waste (No mixing with incompatibles) C->D E Select Compatible Container (e.g., HDPE) D->E F Add Waste (≤80% Full) E->F G Securely Label Container (Name, Hazards, Date) F->G H Tightly Seal Container G->H I Store in Designated Satellite Accumulation Area H->I J Contact EHS Office for Pickup I->J K Transfer to Licensed Hazardous Waste Vendor J->K

Caption: Logical workflow for the safe disposal of 1-Piperidinepentanol.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific EHS protocols and the most current regulatory guidelines to ensure full compliance.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • MATERIAL SAFETY DATA SHEET.
  • 1-Piperidinepentanol | C10H21NO | CID 566537.
  • 1-PIPERIDINO ETHANOL CAS NO 3040-44-6 MATERIAL SAFETY D
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • Safety D
  • 1-PIPERIDINEPENTANOL | 2937-83-9. ChemicalBook.
  • Piperidine CAS#: 110-89-4. ChemicalBook.
  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Labor
  • 104094 CAS 2937-83-9. ChemicalBook.
  • Essential Safety and Disposal Plan for 1-(4-Chlorophenylazo)piperidine. (2025). Benchchem.
  • 1910.119 - Process safety management of highly hazardous chemicals.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA).
  • Process Safety Management of Highly Hazardous Chemicals and Covered Concentrations of Listed Appendix A Chemicals. (2016).
  • 29 CFR 1910.119, Process Safety Management of Highly Hazardous Chemicals -- Compliance Guidelines and Enforcement Procedures.
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Guidance For Hazard Determination.
  • Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide. (2025). Benchchem.
  • Process Safety Management of Highly Hazardous Chemicals-- Compliance Guidelines and Enforcement Procedures. (1992).
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP).
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Proper Disposal of 1-(4-Iodophenyl)-3-(2-adamantyl)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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